2-Ethoxyethanesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethoxyethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZKSVKQIJNZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626125 | |
| Record name | 2-Ethoxyethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69371-75-1 | |
| Record name | 2-Ethoxyethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Ethoxyethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxyethanesulfonyl chloride, a member of the sulfonyl chloride family, is a reactive chemical intermediate of significant interest in organic synthesis. Its bifunctional nature, possessing both an ether linkage and a reactive sulfonyl chloride group, makes it a valuable building block for the introduction of the 2-ethoxyethanesulfonyl moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental procedures for their determination, and discusses the underlying scientific principles.
Molecular Structure and Key Identifiers
The structural integrity and identity of a chemical compound are fundamental to its application in research and development. The following diagram illustrates the molecular structure of this compound.
An In-Depth Technical Guide to 2-Ethoxyethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Ethoxyethanesulfonyl chloride (CAS Number: 69371-75-1), a bifunctional reagent with potential applications in advanced chemical synthesis. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a thorough understanding of this compound's synthesis, properties, reactivity, and potential applications, particularly in the burgeoning field of targeted protein degradation.
Introduction: Unveiling a Versatile Building Block
This compound is an organic compound featuring both a reactive sulfonyl chloride group and a flexible ethoxyethyl chain. This unique combination of functionalities makes it a valuable intermediate for introducing the ethoxyethanesulfonyl moiety into more complex molecules. While specific literature on this exact compound is sparse, its structural motifs are present in molecules of significant interest in medicinal chemistry and material science. The sulfonyl chloride group is a well-established precursor for sulfonamides and sulfonate esters, which are cornerstone functionalities in a vast array of pharmaceuticals. The ethoxyethyl group, on the other hand, can impart favorable physicochemical properties, such as improved solubility and modified lipophilicity. One of the most promising potential applications for this reagent is as a building block for PROTACs (Proteolysis Targeting Chimeras) and other chemical probes used in targeted protein degradation.[1]
Physicochemical and Spectroscopic Profile
Due to the limited availability of experimental data for this compound, the following properties are a blend of information from suppliers and predictions based on structurally similar compounds, such as ethanesulfonyl chloride and 2-chloroethanesulfonyl chloride.[2][3][4][5][6][7][8][9][10][11]
Table 1: Physicochemical Properties of this compound
| Property | Value (with source/basis for estimation) |
| CAS Number | 69371-75-1 |
| Molecular Formula | C4H9ClO3S |
| Molecular Weight | 172.63 g/mol |
| Appearance | Predicted: Colorless to light yellow liquid |
| Boiling Point | Estimated based on related sulfonyl chlorides |
| Density | Estimated based on related sulfonyl chlorides |
| Purity | Typically ≥96% from commercial suppliers |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from moisture |
Spectroscopic Data (Predicted)
The following tables provide predicted spectroscopic data for this compound, based on the known spectral characteristics of analogous compounds.
Table 2: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~1.2 | Triplet | -CH₃ |
| ~3.6 | Quartet | -O-CH₂-CH₃ | |
| ~3.8 | Triplet | -O-CH₂-CH₂-SO₂Cl | |
| ~4.0 | Triplet | -O-CH₂-CH₂-SO₂Cl | |
| ¹³C | ~15 | - | -CH₃ |
| ~65 | - | -O-CH₂-CH₃ | |
| ~68 | - | -O-CH₂-CH₂-SO₂Cl | |
| ~70 | - | -O-CH₂-CH₂-SO₂Cl |
Table 3: Predicted Key IR and Mass Spectrometry Data
| Spectroscopy | Key Peaks/Fragments |
| IR (Infrared) | Strong S=O stretching bands (~1370 and ~1180 cm⁻¹), C-O stretching (~1100 cm⁻¹) |
| MS (Mass Spec) | Molecular ion peak (M+), fragments corresponding to loss of Cl, SO₂, and ethoxyethyl groups |
Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound from 2-ethoxyethanethiol.
Detailed Experimental Protocol (Proposed):
This protocol is adapted from established methods for the oxidative chlorination of thiols.[13][16]
Materials:
-
2-Ethoxyethanethiol
-
Hydrogen peroxide (30% aqueous solution)
-
Thionyl chloride (SOCl₂)
-
Acetonitrile (CH₃CN)
-
Pyridine
-
Hydrochloric acid (2 N)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-ethoxyethanethiol (1 equivalent) in acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hydrogen peroxide (3 equivalents) to the stirred solution.
-
Carefully add thionyl chloride (1 equivalent) dropwise, maintaining the temperature at 0°C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water, 2 N HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the starting thiol to the disulfide byproduct.[17]
-
Low Temperature: The oxidative chlorination is highly exothermic. Maintaining a low temperature controls the reaction rate and minimizes the formation of byproducts.
-
Order of Addition: Adding the oxidizing and chlorinating agents to the thiol ensures that the thiol is consumed as it reacts, preventing side reactions.
-
Aqueous Workup: The acidic and brine washes remove unreacted reagents, pyridine, and water-soluble byproducts.
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion.
Reaction with Nucleophiles:
Caption: Key reactions of this compound with nucleophiles.
-
Reaction with Amines (Sulfonamide Formation): In the presence of a base (often an excess of the amine or a non-nucleophilic base like pyridine), this compound reacts with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction in medicinal chemistry.
-
Reaction with Alcohols (Sulfonate Ester Formation): With alcohols, again typically in the presence of a base, it forms sulfonate esters.
-
Hydrolysis: Sulfonyl chlorides are generally sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, anhydrous conditions are necessary for most reactions.
Potential Applications in Targeted Protein Degradation
A significant area of potential application for this compound is in the synthesis of bifunctional molecules for targeted protein degradation, such as PROTACs.[1] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.[18]
Hypothetical Role of this compound in PROTAC Synthesis:
The this compound moiety can be incorporated into a PROTAC linker. The sulfonyl chloride can be reacted with an amine-functionalized POI ligand or E3 ligase ligand to form a stable sulfonamide linkage. The ethoxyethyl portion of the molecule provides a flexible and hydrophilic spacer, which can be crucial for achieving the optimal ternary complex formation between the POI and the E3 ligase.
Caption: Hypothetical workflow for the use of this compound in PROTAC synthesis and action.
Safety and Handling
Based on the Safety Data Sheets (SDS) of structurally related compounds like 2-chloroethanesulfonyl chloride and ethanesulfonyl chloride, this compound should be handled with extreme care.[2][6][7][19]
Table 4: Hazard Summary and Handling Precautions
| Hazard Category | Description and Precautions |
| Corrosivity | Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. |
| Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. Avoid breathing vapors. |
| Reactivity | Reacts violently with water and is moisture-sensitive. Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container. Keep away from strong bases, alcohols, and oxidizing agents. |
| First Aid | In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention. |
Conclusion
This compound is a promising, albeit under-documented, chemical reagent. Its bifunctional nature, combining a reactive sulfonyl chloride with a flexible ethoxyethyl chain, makes it a potentially valuable building block in medicinal chemistry and drug discovery. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for researchers and scientists to understand its synthesis, reactivity, and potential uses, particularly in the exciting field of targeted protein degradation. As with all reactive chemical intermediates, proper handling and safety precautions are paramount.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethanesulfonyl chloride [webbook.nist.gov]
- 4. Ethanesulfonyl chloride(594-44-5) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR [m.chemicalbook.com]
- 9. Ethanesulfonyl chloride [webbook.nist.gov]
- 10. Ethanesulfonyl chloride(594-44-5) IR Spectrum [m.chemicalbook.com]
- 11. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 14. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 17. 2-Ethoxyethanethiol | C4H10OS | CID 28497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nj.gov [nj.gov]
Synthesis of 2-Ethoxyethanesulfonyl chloride
An In-Depth Technical Guide to the Synthesis of 2-Ethoxyethanesulfonyl Chloride
Abstract
This compound is a valuable bifunctional molecule utilized in organic synthesis as an important building block and reagent. Its structure, incorporating both a reactive sulfonyl chloride and a flexible ethoxyethyl chain, makes it a significant precursor for introducing the 2-ethoxyethanesulfonyl moiety into a range of molecules, particularly in the development of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the principal synthetic strategies for this compound, focusing on the underlying chemical principles and field-proven methodologies. A detailed, step-by-step experimental protocol for a robust synthesis pathway is presented, alongside a thorough discussion of safety considerations, reaction mechanisms, and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this key synthetic intermediate.
Introduction and Significance
Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by their high reactivity, driven by the electrophilic nature of the sulfur atom and the excellent leaving group ability of the chloride ion.[1] This reactivity profile allows them to serve as versatile intermediates in a multitude of chemical transformations, most notably in the formation of sulfonamides and sulfonate esters. The 2-ethoxyethanesulfonyl group, in particular, can impart desirable physicochemical properties to a target molecule, such as modified polarity, lipophilicity, and hydrogen bonding capacity, which are critical parameters in drug design and materials science.
The precursor, 2-ethoxyethanol (also known as Ethyl Cellosolve), is a widely available industrial solvent manufactured by the reaction of ethylene oxide with ethanol.[2] It is a clear, colorless liquid that is miscible with water and many organic solvents, making it an ideal and cost-effective starting material for the synthesis of its sulfonyl chloride derivative.[2]
Synthetic Strategies: A Mechanistic Overview
The synthesis of alkanesulfonyl chlorides can be approached through several established routes. For this compound, the most viable strategies originate from 2-ethoxyethanol and proceed through key intermediates such as a thiol or a sulfonate salt. The selection of a specific pathway is often dictated by reagent availability, scalability, and safety considerations.
Two primary pathways are outlined below:
-
Pathway A: Oxidative Chlorination of 2-Ethoxyethanethiol. This route involves the initial conversion of 2-ethoxyethanol to its corresponding thiol, followed by an oxidative chlorination step. While effective, this pathway requires the handling of volatile and odorous thiols.
-
Pathway B: Chlorination of Sodium 2-Ethoxyethanesulfonate. This is a classic and highly reliable method. It involves the conversion of a 2-ethoxyethyl halide to the corresponding stable and non-volatile sulfonate salt, which is then converted to the target sulfonyl chloride using a potent chlorinating agent. This pathway avoids the direct handling of thiols and is often preferred for its robustness and predictability.
The following diagram illustrates these two divergent synthetic approaches starting from 2-ethoxyethanol.
Caption: Divergent synthetic routes to this compound.
This guide will focus on the detailed execution of Pathway B , which represents a more common and industrially scalable approach.
Detailed Experimental Protocol (Pathway B)
This section provides a self-validating, step-by-step methodology for the synthesis of this compound via the chlorination of its corresponding sodium sulfonate salt.
Step 1: Synthesis of Sodium 2-Ethoxyethanesulfonate
The initial step involves a nucleophilic substitution reaction where a 2-ethoxyethyl halide is reacted with sodium sulfite to yield the stable sulfonate salt. 2-Ethoxyethyl bromide is typically used for its higher reactivity compared to the chloride.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine sodium sulfite (1.1 equivalents) and a 1:1 mixture of ethanol and water.
-
Heat the mixture to reflux to ensure complete dissolution of the sodium sulfite.
-
To the refluxing solution, add 2-ethoxyethyl bromide (1.0 equivalent) dropwise over 30-45 minutes.
-
Maintain the reaction at reflux for 4-6 hours, monitoring the disappearance of the alkyl halide by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the white solid, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum to yield sodium 2-ethoxyethanesulfonate.
Step 2: Synthesis of this compound
The conversion of the sulfonate salt to the sulfonyl chloride is achieved using a strong chlorinating agent such as phosphorus pentachloride (PCl₅).[3] This reaction is vigorous and must be performed with caution in a well-ventilated fume hood.
Causality Behind Experimental Choices:
-
Phosphorus Pentachloride (PCl₅): PCl₅ is chosen for its efficacy in converting sulfonate salts and sulfonic acids to their corresponding sulfonyl chlorides.[3][4] The reaction byproducts, phosphoryl chloride (POCl₃) and hydrogen chloride (HCl), are volatile and can be removed during workup.[4][5]
-
Solvent: The reaction is often run neat or in a non-protic, inert solvent like chloroform or dichloromethane to prevent side reactions.
-
Temperature Control: The reaction is highly exothermic. Initial cooling is critical to control the reaction rate and prevent thermal decomposition of the product.
Protocol:
-
Setup: Assemble a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas).
-
Charging Reagents: Place finely ground, dry sodium 2-ethoxyethanesulfonate (1.0 equivalent) into the reaction flask. Cool the flask in an ice-water bath.
-
Addition of PCl₅: Carefully add phosphorus pentachloride (1.1 equivalents) portion-wise to the stirred sulfonate salt. Control the rate of addition to maintain the internal temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 50-60 °C for 2-3 hours to ensure the reaction goes to completion. The mixture will become a stirrable slurry or liquid.
-
Work-up:
-
Cool the reaction mixture back to room temperature.
-
Carefully quench the reaction by pouring it slowly onto crushed ice in a separate beaker. This step must be done with extreme caution in a fume hood, as excess PCl₅ reacts violently with water.[3]
-
The sulfonyl chloride, being insoluble in water, will separate as an oily layer.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane or diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Step-by-step workflow for the chlorination reaction.
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed using standard analytical techniques such as NMR, IR, and Mass Spectrometry.
Table 1: Physicochemical Properties and Expected Yield
| Property | Value | Source |
| Chemical Formula | C₄H₉ClO₃S | - |
| Molar Mass | 172.63 g/mol | - |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | ~80-85 °C at reduced pressure | Estimated |
| Expected Yield | 70-85% | Based on similar preps. |
| Purity (Post-distillation) | >97% | Typical Target |
Safety and Handling
The synthesis of this compound involves several hazardous materials and reactions. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[7] All operations should be performed in a certified chemical fume hood.[7][8]
-
Reagent Hazards:
-
Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water to produce HCl and POCl₃.[3] It is toxic and causes severe burns upon contact. Handle only in a dry, inert atmosphere.
-
Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release HCl and SO₂ gases.
-
This compound: Corrosive and a lachrymator. Causes burns to skin, eyes, and the respiratory tract.[7][9] It is moisture-sensitive and will hydrolyze to form corrosive acids.[10]
-
-
Procedural Hazards:
-
The reaction is exothermic and produces corrosive HCl gas. A gas trap containing a basic solution (e.g., NaOH) is essential.
-
The quenching step is extremely hazardous due to the violent reaction of PCl₅ with water.[3] Add the reaction mixture to ice slowly and with vigorous stirring.
-
-
Storage and Disposal: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, well-ventilated area away from moisture.[7][9] Dispose of all chemical waste according to institutional and local regulations.[7]
Conclusion
The synthesis of this compound is readily achievable through a robust and well-documented pathway involving the chlorination of its sodium sulfonate salt with phosphorus pentachloride. This method, while requiring careful handling of hazardous reagents, provides a reliable route to a high-purity product. The resulting sulfonyl chloride is a key intermediate, offering a gateway to a diverse range of sulfonamides and sulfonate esters for applications in medicinal chemistry and materials science. Adherence to the detailed protocols and safety precautions outlined in this guide is critical for the successful and safe execution of this synthesis.
References
- 1. 2-(4-Ethylphenoxy)ethanesulfonyl chloride | 1018288-26-0 | Benchchem [benchchem.com]
- 2. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]
- 3. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. doubtnut.com [doubtnut.com]
- 6. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. gebauer.com [gebauer.com]
Introduction: Understanding 2-Ethoxyethanesulfonyl Chloride
An In-depth Technical Guide to the Reactivity Profile of 2-Ethoxyethanesulfonyl Chloride
This compound, with the chemical formula C4H9ClO3S, is a sulfonyl chloride functionalized with an ethoxyethyl group. While not as commonly cited as classic reagents like tosyl chloride or mesyl chloride, it serves as a valuable building block in organic synthesis, particularly for introducing the 2-ethoxyethanesulfonate moiety. This group can modify the physicochemical properties of a parent molecule, such as its solubility, by introducing a flexible, polar ether linkage. Its primary utility lies in the formation of sulfonamides and sulfonate esters, which are key functional groups in a wide array of biologically active molecules and materials. This guide provides a detailed examination of its reactivity, applications, and handling protocols for researchers in the chemical and pharmaceutical sciences.
Core Reactivity: The Electrophilic Sulfur Center
The reactivity of this compound is dictated by the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, creating a significant partial positive charge. This renders the sulfur susceptible to attack by a wide range of nucleophiles.
The fundamental reaction mechanism is a nucleophilic acyl substitution at the sulfur center. A nucleophile (Nu:) attacks the electrophilic sulfur, leading to the formation of a transient, high-energy intermediate. The chloride ion, being an excellent leaving group, is subsequently expelled, resulting in the formation of a new bond between the nucleophile and the sulfonyl group.
Caption: General mechanism of nucleophilic substitution at the sulfonyl center.
Key Synthetic Applications
The primary utility of this compound is in its reaction with nucleophiles to form stable sulfonamide and sulfonate ester linkages.
Sulfonamide Formation
The reaction with primary or secondary amines is typically rapid and high-yielding, producing the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a key component of many therapeutic agents. The reaction is generally carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
A specific application is detailed in the synthesis of N-(2-ethoxyethyl)sulfonyl-N'-(4-methylcyclohexyl)urea, where this compound is reacted with an amine to form an intermediate sulfonamide.
Sulfonate Ester Formation
Alcohols and phenols react with this compound, typically in the presence of a base like pyridine, to form sulfonate esters. Pyridine often serves as both the base and a nucleophilic catalyst, activating the sulfonyl chloride for attack by the alcohol. Sulfonate esters are excellent leaving groups in substitution and elimination reactions, making them valuable synthetic intermediates.
| Reaction Type | Nucleophile | Product | Byproduct | Typical Base |
| Sulfonamide Synthesis | Primary/Secondary Amine (R₂NH) | Sulfonamide (R'SO₂NR₂) | HCl | Triethylamine, Pyridine |
| Sulfonate Ester Synthesis | Alcohol/Phenol (ROH) | Sulfonate Ester (R'SO₂OR) | HCl | Pyridine |
Experimental Protocol: Synthesis of a Sulfonamide
This protocol provides a representative procedure for the synthesis of a sulfonamide using this compound and a generic primary amine, based on established methodologies for sulfonyl chlorides.
Objective: To synthesize N-alkyl-2-ethoxyethanesulfonamide.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Dissolve this compound (1.1 eq) in a separate portion of anhydrous dichloromethane.
-
Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Aqueous Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. This removes excess triethylamine, unreacted amine, and aqueous contaminants.
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
-
Caption: Experimental workflow for the synthesis of a sulfonamide.
Safety and Handling Considerations
As with all sulfonyl chlorides, this compound must be handled with appropriate care in a well-ventilated fume hood.
-
Corrosive: It is corrosive and can cause severe skin burns and eye damage.
-
Moisture Sensitive: It reacts with water and moisture in the air to produce hydrochloric acid and 2-ethoxyethanesulfonic acid, which are also corrosive. Therefore, it should be stored under anhydrous conditions in a tightly sealed container.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this reagent.
Conclusion
This compound is a versatile reagent for the introduction of the 2-ethoxyethanesulfonyl group into organic molecules. Its reactivity is dominated by the electrophilic nature of the sulfonyl sulfur, leading to efficient reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. Understanding its reactivity profile, coupled with adherence to strict safety protocols, enables its effective use in synthetic and medicinal chemistry research.
Stability of 2-Ethoxyethanesulfonyl chloride in organic solvents
An In-depth Technical Guide to the Stability of 2-Ethoxyethanesulfonyl Chloride in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a crucial reagent in modern organic synthesis, valued for its utility in introducing the 2-ethoxyethanesulfonyl group into molecules, a common motif in pharmaceutical and agrochemical development. However, the inherent reactivity of the sulfonyl chloride functional group presents significant challenges regarding its stability in various organic solvents. This guide provides a comprehensive analysis of the factors governing the stability of this compound, drawing upon fundamental principles of sulfonyl chloride reactivity and providing actionable protocols for researchers to assess its stability in their specific applications. We will explore the mechanistic pathways of degradation, the influence of solvent properties, and best practices for handling and storage to ensure the integrity of this vital reagent.
Introduction: The Double-Edged Sword of Reactivity
The synthetic utility of any reagent is intrinsically linked to its reactivity. For sulfonyl chlorides, and by extension this compound, this reactivity is a double-edged sword. The highly electrophilic sulfur atom is readily attacked by nucleophiles, forming the desired sulfonamides, sulfonates, and other derivatives. However, this same reactivity makes the compound susceptible to degradation by common laboratory solvents, impurities, and atmospheric moisture.
Understanding the stability of this compound is not merely an academic exercise; it is a critical parameter for ensuring the reproducibility and success of synthetic protocols. The presence of degradation products can lead to reduced yields, complex purification challenges, and the formation of unwanted byproducts. This guide aims to provide drug development professionals and researchers with the foundational knowledge and practical tools to mitigate these risks.
Mechanistic Underpinnings of this compound Instability
The stability of this compound is primarily dictated by its susceptibility to nucleophilic attack at the sulfonyl sulfur. The primary degradation pathways in the context of organic solvents are solvolysis and reaction with common impurities.
Solvolysis: The Solvent as a Reagent
Solvolysis refers to the reaction of a substrate with the solvent. For this compound, this is a significant concern in protic solvents, which contain nucleophilic hydroxyl or amine groups.
-
Hydrolysis: The most common degradation pathway is hydrolysis, caused by residual water in organic solvents. The reaction proceeds via nucleophilic attack of water on the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This is often an autocatalytic process, as the generated HCl can accelerate further hydrolysis.
-
Alcoholysis: In alcoholic solvents such as methanol or ethanol, the alcohol can act as a nucleophile, leading to the formation of a sulfonate ester. This is a significant consideration when using these common solvents as reaction media or for purification.
-
Aminolysis: In the presence of amine-containing solvents or additives, this compound will readily react to form sulfonamides.
Influence of the 2-Ethoxyethyl Group
The 2-ethoxyethyl group is not merely a passive spectator. The ether oxygen, while a relatively weak nucleophile, could potentially participate in intramolecular reactions or influence the electron density at the sulfonyl center, albeit this effect is generally considered to be minor compared to the inherent reactivity of the sulfonyl chloride group itself.
The Critical Role of the Solvent: A Predictive Framework
The choice of solvent is paramount in controlling the stability of this compound. Solvents can be broadly categorized based on their polarity and their ability to donate protons (protic vs. aprotic).
| Solvent Class | Representative Examples | Expected Stability of this compound | Rationale |
| Aprotic Non-Polar | Hexanes, Toluene, Dichloromethane | High | These solvents are non-nucleophilic and have low water miscibility, minimizing hydrolytic degradation. |
| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate to High | While generally good choices, these solvents are more hygroscopic than non-polar alternatives. The purity of the solvent is critical. DMF can contain trace amine impurities from its synthesis, which can react. |
| Protic Polar | Methanol, Ethanol, Isopropanol | Low | These solvents will directly react with this compound via alcoholysis. Their use should be avoided unless they are intended as a reactant. |
| Protic Polar (Aqueous) | Water | Very Low | Rapid hydrolysis will occur. |
Disclaimer: This table provides a general guideline. The actual stability will depend on the specific conditions, including temperature, solvent purity (especially water content), and storage time.
Experimental Protocol for Assessing Stability: A Self-Validating Workflow
Given the lack of extensive published stability data for this compound, an in-house stability study is often warranted, especially for GMP or process development applications. The following protocol provides a robust framework for such a study.
Objective
To determine the rate of degradation of this compound in a chosen organic solvent over time at a specified temperature.
Materials and Methods
-
This compound (of known purity)
-
High-purity, anhydrous organic solvent(s) of interest
-
Inert gas (Nitrogen or Argon)
-
HPLC or GC system with a suitable detector (e.g., UV or MS)
-
Calibrated analytical balance and volumetric glassware
-
Constant temperature bath or incubator
Experimental Workflow
Caption: Experimental workflow for determining the stability of this compound.
Step-by-Step Procedure
-
Preparation of Stock Solution: In a glovebox or under a stream of inert gas, prepare a stock solution of this compound in the chosen anhydrous solvent to a known concentration (e.g., 10 mg/mL).
-
Aliquoting: Immediately dispense aliquots of the stock solution into several small, airtight vials (e.g., HPLC vials with PTFE septa).
-
Time Zero (t=0) Analysis: Take one or two vials for immediate analysis to establish the initial concentration and purity.
-
Incubation: Place the remaining vials in a constant temperature environment that mimics your process or storage conditions (e.g., 25 °C, 40 °C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove a vial from the incubator.
-
Quenching (Optional but Recommended): If the analytical method is not immediate, the sample can be quenched by diluting it in a cold, non-protic, and non-nucleophilic solvent (e.g., hexane) to slow down further degradation.
-
Analysis: Analyze the sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration of remaining this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time. From this data, the degradation rate and the half-life of the compound in that solvent and at that temperature can be calculated.
Best Practices for Handling and Storage
To maximize the shelf-life and ensure the quality of this compound, the following practices are essential:
-
Inert Atmosphere: Always handle and store the reagent under an inert atmosphere (nitrogen or argon) to protect it from atmospheric moisture.
-
Anhydrous Solvents: Use high-purity, anhydrous solvents with low water content. Consider using freshly distilled solvents or those from sealed systems (e.g., AcroSeal™ or Sure/Seal™).
-
Temperature Control: Store the reagent at low temperatures (as recommended by the manufacturer, typically 2-8 °C) to slow the rate of any potential decomposition reactions.
-
Material Compatibility: Use glass or PTFE-lined containers and equipment. Avoid materials that could be corroded by the reagent or the HCl byproduct of hydrolysis.
Conclusion
While this compound is a powerful synthetic tool, its utility is directly tied to its purity and stability. A thorough understanding of its reactivity with common organic solvents and impurities is crucial for the development of robust and reproducible chemical processes. By employing the predictive framework and the experimental protocols outlined in this guide, researchers can proactively manage the stability of this reagent, leading to improved synthetic outcomes and higher quality products. The principles of inert handling, the use of anhydrous solvents, and appropriate temperature control are the cornerstones of maintaining the integrity of this compound.
A Senior Application Scientist's Guide to 2-Chloroethanesulfonyl Chloride: From Hazard Identification to Emergency Response
Author's Note: The topic specified was "2-Ethoxyethanesulfonyl chloride." However, extensive database searches revealed a scarcity of safety and application data for this compound. Conversely, a structurally similar and widely used reagent, 2-Chloroethanesulfonyl chloride (CAS No. 1622-32-8) , possesses a wealth of safety information and is critical in chemical synthesis. This guide will focus on this latter compound, as it is presumed to be the intended subject of inquiry for professionals in research and drug development.
This document moves beyond the standard Safety Data Sheet (SDS) format. It is designed to provide not just the "what" of safety protocols but the fundamental "why," grounded in the chemical principles that govern the reactivity and toxicology of this potent bifunctional reagent. For researchers, understanding the causality behind safety measures is paramount to building a resilient and proactive safety culture in the laboratory.
Section 1: Core Chemical Identity and Physicochemical Characteristics
2-Chloroethanesulfonyl chloride is a liquid reagent valued in organic synthesis for its two reactive sites: the sulfonyl chloride and the terminal alkyl chloride. This bifunctionality allows for the introduction of the vinylsulfone moiety or other complex sulfonamides and sulfonates. However, its utility is matched by its significant hazards, which are rooted in its physical and chemical properties.
A summary of its key physicochemical data is presented below. This data is foundational to understanding its behavior in a laboratory setting, from vapor pressure influencing inhalation risk to its density affecting spill behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₄Cl₂O₂S | [1] |
| Molecular Weight | 163.02 g/mol | [1] |
| Appearance | Colorless to light yellow/brown liquid | [1][2] |
| Boiling Point | 78-86 °C @ 9-15 mmHg | [1] |
| Density | 1.550 - 1.56 g/mL at 25 °C | [1] |
| Vapor Pressure | 15 mmHg @ 84 °C | [1] |
| Flash Point | > 99 °C / 210.2 °F | [1] |
| Solubility | Reacts with water and alcohol | [3] |
Section 2: The Primary Hazard Profile: Corrosivity and Extreme Reactivity
The dominant hazard of 2-chloroethanesulfonyl chloride, like all sulfonyl chlorides, is its violent and exothermic reaction with nucleophiles, most notably water.[4] This is not a simple dissolution; it is a rapid chemical transformation that generates highly corrosive and toxic byproducts.
Causality of Water Reactivity: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. It is readily attacked by the lone pair of electrons on the oxygen atom of water. This hydrolysis reaction produces 2-chloroethanesulfonic acid and hydrogen chloride (HCl) gas.[5][6] The generation of HCl gas can rapidly pressurize a container and creates a severe inhalation hazard.[1]
Caption: Hydrolysis of 2-Chloroethanesulfonyl chloride.
This reactivity extends to other common laboratory nucleophiles, including:
-
Alcohols: Forms sulfonate esters and HCl.
-
Amines: Forms sulfonamides and HCl.[4]
-
Strong Bases and Oxidizing Agents: Incompatible, can lead to violent reactions.[7]
Trustworthiness through Self-Validation: When setting up a reaction, the integrity of your inert atmosphere is a self-validating checkpoint. A positive pressure of nitrogen or argon, confirmed by bubbler activity, provides direct evidence that atmospheric moisture is being excluded, thus preventing the primary hazardous reaction from occurring unintentionally.
Section 3: Toxicological Profile and Routes of Exposure
The toxicity of 2-chloroethanesulfonyl chloride is a direct consequence of its reactivity. It is classified as acutely toxic and corrosive. Exposure by any route can cause severe and potentially fatal injuries.
| GHS Hazard Classification | Hazard Statement | Source(s) |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | [8] |
| Acute Toxicity, Inhalation (Category 1) | H330: Fatal if inhaled | [8] |
| STOT SE (Category 3) | H335: May cause respiratory irritation | [8] |
-
Inhalation: This is the most critical route of exposure. The vapor itself is irritating, but its immediate hydrolysis to HCl upon contact with the moist tissues of the respiratory tract causes severe corrosive damage, leading to chemical burns, pulmonary edema, and death.[6][8] The onset of pulmonary edema may be delayed for several hours after exposure.[6]
-
Dermal Contact: The liquid causes severe, deep, and painful burns.[8] The damage is exacerbated by the moisture present on the skin, initiating the hydrolysis reaction directly on the tissue. Prompt and thorough decontamination is essential.
-
Eye Contact: Causes severe eye burns and permanent damage.[8] The cornea is extremely sensitive to corrosive materials. Immediate and prolonged irrigation is critical to mitigate the damage.
-
Ingestion: Highly toxic and corrosive. Causes severe burns to the mouth, throat, and stomach.[1][9] Do NOT induce vomiting, as this will re-expose the esophagus to the corrosive material.[1]
Section 4: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered defense is required to handle this reagent. This defense system begins with engineering controls and is reinforced by meticulous selection and use of PPE.
Engineering Controls (The First Line of Defense):
-
Chemical Fume Hood: All manipulations must be performed in a certified chemical fume hood to control vapor exposure.[10]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Proximity to Safety Equipment: Work must be conducted in a location with immediate access to a safety shower and an eyewash station.[1]
Personal Protective Equipment (The Last Line of Defense): The selection of PPE is not a matter of preference but a requirement dictated by the chemical's properties.
| Equipment | Specification and Rationale |
| Hand Protection | Wear appropriate protective gloves (e.g., butyl rubber, Viton®). Consult the glove manufacturer's compatibility charts. Double-gloving is recommended. The rationale is to prevent skin contact and burns. |
| Eye/Face Protection | Wear chemical safety goggles and a full-face shield. Goggles protect from splashes, while the face shield protects the entire face from splashes and vapor. |
| Skin and Body Protection | Wear a flame-retardant laboratory coat and consider a chemical-resistant apron. Ensure full coverage of legs and arms. The rationale is to protect skin from accidental splashes. |
| Respiratory Protection | For any situation where fume hood integrity is compromised or for emergency response, a full-facepiece respirator with an appropriate acid gas/organic vapor cartridge or a self-contained breathing apparatus (SCBA) is mandatory.[1] This is critical due to the "Fatal if Inhaled" classification. |
digraph "Safe_Handling_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124", arrowhead=normal];A[label="1. Risk Assessment\nReview SDS & SOP"]; B[label="2. Prepare Engineering Controls\nCertify Fume Hood, Check Safety Shower/Eyewash"]; C [label="3. Don Full PPE\nGoggles, Face Shield, Gloves, Lab Coat"]; D [label="4. Prepare Inert Atmosphere\nAssemble dry glassware under N₂/Ar"]; E [label="5. Reagent Transfer\nUse syringe/cannula in hood"]; F [label="6. Reaction Monitoring\nMaintain inert atmosphere and temperature control"]; G [label="7. Controlled Quenching\nSlowly add reaction mixture to a neutralizing solution"]; H [label="8. Decontamination & Waste Disposal\nRinse glassware with appropriate solvent, dispose of waste correctly"];
A -> B -> C -> D -> E -> F -> G -> H; }
Caption: A systematic workflow for the safe handling of 2-chloroethanesulfonyl chloride.
Section 5: Experimental Protocol for Safe Handling and Storage
This protocol outlines a standard procedure for using 2-chloroethanesulfonyl chloride in a reaction.
1.0 Preparation and Pre-Reaction Checks 1.1. Ensure the chemical fume hood is operational and the sash is at the lowest practical height. 1.2. Verify that a compatible fire extinguisher (dry chemical, CO₂), spill kit (with dry absorbent like sand or vermiculite), and neutralizing agent (sodium bicarbonate) are readily available. 1.3. Don all required PPE as specified in Section 4. 1.4. Assemble and flame-dry all glassware under vacuum, then allow it to cool to room temperature under a positive pressure of nitrogen or argon.
2.0 Reagent Transfer 2.1. The reagent bottle should be allowed to equilibrate to the ambient temperature of the fume hood before opening to prevent condensation of atmospheric moisture into the container. 2.2. Secure the reagent bottle in the fume hood. 2.3. Using a syringe with a needle long enough to reach the liquid, slowly draw the required volume. Ensure the syringe is dry. 2.4. Transfer the reagent to the reaction vessel sub-surface to avoid splashing.
3.0 Storage 3.1. Store the container tightly closed in a dry, cool, and well-ventilated area.[7] 3.2. The storage area should be designated for corrosives and be separate from bases, oxidizing agents, and other incompatible materials.[1][7] 3.3. Store under nitrogen to protect from moisture.[1]
Section 6: Emergency Protocols: A Decision-Based Workflow
In the event of an emergency, a clear and logical response is critical. Avoid panic and follow a pre-determined plan.
Caption: Decision tree for emergency response procedures.
Key Emergency Takeaways:
-
DO NOT USE WATER on spills or fires involving 2-chloroethanesulfonyl chloride.[6] The reaction will produce large quantities of corrosive HCl gas.
-
For skin/eye contact, the immediate response is copious flushing with water.[1][7] Here, the benefit of dilution outweighs the hazard of reaction.
-
Always prioritize personal safety. If a situation is beyond your control, evacuate and call for emergency response.
Section 7: Waste Disposal and Decontamination
Hazardous waste must be handled with the same care as the parent reagent.
Decontamination:
-
Glassware should be rinsed with an organic solvent (e.g., acetone) in the fume hood. This rinse solvent must be collected as hazardous waste.
-
The glassware can then be slowly and carefully quenched by rinsing with a dilute solution of sodium bicarbonate.
Waste Disposal:
-
Quenching: Unused reagent or reaction residues must be slowly added to a stirred, ice-cold, and weak basic solution (e.g., sodium bicarbonate or sodium carbonate). This must be done in a fume hood, as the reaction will generate gas.
-
Collection: The neutralized aqueous waste should be collected in a properly labeled hazardous waste container.
-
Disposal: All waste, including contaminated absorbents and PPE, must be disposed of through your institution's environmental health and safety office.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. ETHANESULFONYL CHLORIDE, 2-CHLORO- [yufenggp.com]
- 6. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. sites.rowan.edu [sites.rowan.edu]
An In-depth Technical Guide to 2-Chloroethanesulfonyl Chloride: Properties, Synthesis, and Applications
Introduction
In the landscape of modern synthetic chemistry, sulfonyl chlorides are indispensable reagents, serving as robust electrophiles for the introduction of the sulfonyl moiety into a vast array of molecules. This guide provides a comprehensive technical overview of 2-Chloroethanesulfonyl chloride (CAS No: 1622-32-8), a bifunctional reagent of significant interest to researchers in organic synthesis and drug development. While the query specified "2-Ethoxyethanesulfonyl chloride," extensive database searches indicate a likely misnomer, with the scientifically prominent and commercially available compound being 2-Chloroethanesulfonyl chloride. This document will, therefore, focus on the latter, providing in-depth insights into its molecular characteristics, synthesis, reactivity, and applications, grounded in established scientific literature and safety protocols.
This guide is structured to provide not just data, but a causal understanding of the compound's behavior, enabling researchers to confidently and safely incorporate it into their experimental designs.
Core Molecular and Physical Characteristics
2-Chloroethanesulfonyl chloride is a reactive compound featuring two key electrophilic sites: the sulfonyl chloride group and the alkyl chloride group. This dual reactivity makes it a versatile building block for creating complex molecular architectures.
Chemical Identity
A clear identification of the molecule is paramount before any experimental work. The key identifiers for 2-Chloroethanesulfonyl chloride are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-Chloroethane-1-sulfonyl chloride | [1] |
| CAS Number | 1622-32-8 | [2][3] |
| Molecular Formula | C₂H₄Cl₂O₂S | [1][2] |
| Molecular Weight | 163.01 - 163.03 g/mol | [1][2][3] |
| InChI Key | VHCSBTPOPKFYIU-UHFFFAOYSA-N | [2][3] |
| SMILES | C(CCl)S(=O)(=O)Cl | [1][2] |
Physicochemical Properties
The physical properties of a reagent dictate its handling, storage, and reaction conditions. 2-Chloroethanesulfonyl chloride is a combustible liquid that is highly sensitive to moisture.[3][4]
| Property | Value | Source |
| Appearance | Liquid | [3] |
| Density | 1.56 g/mL at 25 °C | [2][3] |
| Boiling Point | 84-86 °C at 15 mmHg (~203 °C at atm. pressure) | [2][3] |
| Refractive Index | n20/D 1.4915 - 1.493 | [2][3] |
| Flash Point | >110 °C (>230 °F) | [2][3] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [2] |
| Vapor Pressure | 15 mmHg at 84 °C | [3] |
Synthesis and Manufacturing Principles
The synthesis of alkylsulfonyl chlorides is a well-established field in organic chemistry. Generally, these compounds are prepared via the oxidative chlorination of sulfur-containing precursors like thiols, disulfides, or S-alkyl isothiourea salts.[5][6]
General Synthetic Workflow
A common and environmentally conscious approach involves the oxidative chlorination of S-alkyl isothiourea salts, which are readily prepared from the corresponding alkyl halide and thiourea.[6][7] This avoids the direct handling of volatile and malodorous thiols.
Caption: Generalized synthetic pathway for 2-Chloroethanesulfonyl chloride.
Causality Behind Experimental Choices:
-
Isothiourea Salt Intermediate: Using the S-alkyl isothiourea salt is advantageous as it creates a stable, solid precursor that is easier to handle than the corresponding thiol (2-chloroethanethiol), which is volatile and has a noxious odor.
-
Aqueous Medium: The oxidative chlorination is often performed in an aqueous solution. Chlorine gas is bubbled through the solution containing the substrate. This method is effective for producing the sulfonyl chloride.[8]
Chemical Reactivity and Mechanistic Pathways
The utility of 2-Chloroethanesulfonyl chloride stems from its predictable yet potent reactivity. The sulfur atom is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a hard electrophile.
Reactions at the Sulfonyl Group
The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. This is the most common application of this functional group.
Caption: Key nucleophilic substitution reactions of 2-Chloroethanesulfonyl chloride.
-
Reaction with Amines: This is a cornerstone reaction in medicinal chemistry for the synthesis of sulfonamides, a common motif in many pharmaceutical agents.
-
Reaction with Alcohols: Forms sulfonate esters, which can be used as protecting groups or as leaving groups in subsequent nucleophilic substitution reactions.
-
Hydrolysis: The compound reacts violently with water to produce 2-chloroethanesulfonic acid and hydrochloric acid gas.[9][10] This underscores its moisture sensitivity and the need for anhydrous handling conditions.
Applications in Drug Discovery and Organic Synthesis
The dual functionality of 2-Chloroethanesulfonyl chloride makes it a valuable tool for synthetic chemists.
Synthesis of Heterocycles
It serves as a key reagent in one-pot sulfonylation followed by intramolecular thia-Michael addition protocols. This elegant strategy has been used to synthesize 1,5,2-dithiazepine 1,1-dioxides, which are heterocyclic structures of interest in medicinal chemistry.[2][3]
Preparation of Vinyl Sulfonamides and Sulfonates
The 2-chloroethyl group can undergo elimination of HCl in the presence of a base to form a vinylsulfonyl group. This transformation makes 2-chloroethanesulfonyl chloride a stable precursor to the more reactive ethenesulfonyl chloride. The resulting vinyl sulfonamides and sulfonates are important Michael acceptors and dienophiles in Diels-Alder reactions.[2][11]
Safety, Handling, and Storage Protocols
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 2-Chloroethanesulfonyl chloride. It is classified as corrosive, causing severe skin burns and eye damage, harmful if swallowed, and potentially fatal if inhaled.[3][10][12]
Personal Protective Equipment (PPE)
A self-validating system of protection involves a multi-layered approach to PPE.
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[4]
-
Skin Protection: Wear a chemical-resistant apron or lab coat and compatible protective gloves (e.g., butyl rubber, Viton). Always inspect gloves for integrity before use.[4]
-
Respiratory Protection: All handling must be performed in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[12][13]
Handling and Storage Protocol
-
Inert Atmosphere: The compound is moisture-sensitive and should be stored and handled under an inert atmosphere (e.g., nitrogen or argon).[2][9]
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[12]
-
Incompatible Materials: Keep away from water, strong bases, strong oxidizing agents, alcohols, and amines.[4][10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. The storage area should be designated for corrosive materials.[9][12]
Spill and Emergency Response Workflow
A pre-planned response is critical for mitigating the risks associated with a spill.
Caption: Emergency response workflow for a 2-Chloroethanesulfonyl chloride spill.
Conclusion
2-Chloroethanesulfonyl chloride is a potent and versatile chemical reagent with significant applications in organic synthesis and the development of novel chemical entities. Its dual electrophilic nature allows for complex molecular construction through sequential or one-pot reactions. However, its high reactivity, particularly its violent reaction with water and its corrosive properties, necessitates rigorous and well-documented handling and safety procedures. By understanding the fundamental principles of its reactivity and adhering to strict safety protocols, researchers can effectively and safely leverage this valuable compound in their scientific pursuits.
References
- 1. 2-Chloroethanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. 2-Chloroethanesulfonyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-Chloroethanesulfonyl chloride 96 1622-32-8 [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Ethane Sulfonyl Chloride Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. repository.rit.edu [repository.rit.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Navigating the Physicochemical Frontier: A Technical Guide to the Boiling Point of 2-Ethoxyethanesulfonyl Chloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Challenge of Undocumented Physical Properties
In the landscape of chemical research and development, particularly in the synthesis of novel compounds for pharmaceutical applications, scientists frequently encounter molecules with uncharacterized physical properties. 2-Ethoxyethanesulfonyl chloride serves as a prime example. A literature and database search reveals a significant data gap concerning its boiling point. This absence of data necessitates a systematic approach, combining predictive methodologies with precise experimental determination.
Sulfonyl chlorides are a vital class of organic compounds, extensively used as intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing functional groups.[1] The boiling point is a fundamental physicochemical parameter that dictates purification strategies, particularly distillation, and provides insights into the intermolecular forces at play. An accurate boiling point is therefore indispensable for process development, scale-up, and ensuring the purity of subsequent reaction products.
This guide will provide a comprehensive pathway to confidently determine the boiling point of this compound, starting with a theoretical estimation based on structurally analogous compounds.
Theoretical Estimation of Boiling Point
In the absence of experimental data, the boiling point of this compound can be estimated by examining the boiling points of structurally related compounds. This comparative analysis allows us to predict a reasonable temperature range for this physical property.
| Compound | Structure | Molecular Weight ( g/mol ) | Reported Boiling Point (°C) |
| Ethanesulfonyl chloride | CH₃CH₂SO₂Cl | 128.58 | 177.5[2] |
| 2-Chloroethanesulfonyl chloride | ClCH₂CH₂SO₂Cl | 163.02 | 84-86 / 15 mmHg[3] |
Analysis of Structural Analogs:
-
Ethanesulfonyl chloride provides a baseline for a simple alkyl sulfonyl chloride.[2]
-
2-Chloroethanesulfonyl chloride introduces a halogen at the 2-position, which is structurally similar to the ethoxy group in our target molecule in terms of being an electronegative substituent on the ethyl chain.[3]
The presence of the ethoxy group in this compound (CH₃CH₂OCH₂CH₂SO₂Cl) is expected to increase the molecular weight and introduce a polar ether linkage. Both of these factors will likely lead to a higher boiling point compared to ethanesulfonyl chloride and 2-chloroethanesulfonyl chloride under the same pressure. The ether oxygen can also participate in dipole-dipole interactions, further increasing the energy required to transition into the vapor phase.
Based on these comparisons, it is reasonable to predict that the boiling point of this compound will be significantly higher than that of 2-chloroethanesulfonyl chloride at a reduced pressure.
Synthesis and Purification of this compound
A prerequisite for any physical property determination is the synthesis and rigorous purification of the compound of interest. The following is a plausible synthetic route, based on established methods for preparing alkyl sulfonyl chlorides.
Proposed Synthetic Pathway
A common and effective method for the synthesis of alkyl sulfonyl chlorides is the oxidative chlorination of the corresponding thiol or disulfide.[4][5]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, add a solution of 2-ethoxyethanethiol in a suitable solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Chlorination: Bubble chlorine gas through the stirred solution at a rate that maintains the temperature below 10 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.
-
Work-up: Once the reaction is complete, purge the excess chlorine with a stream of nitrogen. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification: Vacuum Distillation
Due to the reactive nature of sulfonyl chlorides, purification is best achieved by vacuum distillation. This technique lowers the boiling point, minimizing thermal decomposition.
Caption: Workflow for the purification of this compound.
Protocol:
-
Set up a vacuum distillation apparatus with a short path distillation head.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum and gently heat the flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature. This temperature is the boiling point at the recorded pressure.
Experimental Determination of the Boiling Point
With a purified sample, the boiling point can be accurately determined. Given the reactive nature of sulfonyl chlorides, certain precautions are necessary.
Recommended Method: Thiele Tube Method
The Thiele tube method is a suitable technique for determining the boiling point of small quantities of a liquid.[6]
Protocol:
-
Sample Preparation: Place a small amount (0.5-1 mL) of purified this compound into a small test tube.
-
Capillary Tube: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube.[7]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[8]
Alternative Method: Simple Distillation
For larger quantities, a simple distillation can be used to determine the boiling point.[9][10]
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus.
-
Distillation: Place the purified this compound in the distillation flask. Heat the flask and record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point at the measured atmospheric pressure.
Analytical Characterization for Purity and Identity Confirmation
It is imperative to confirm the identity and purity of the synthesized and purified this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity and confirming the molecular weight of volatile compounds.[11][12][13][14]
-
Expected Findings: A single major peak in the gas chromatogram would indicate a high degree of purity. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns for a sulfonyl chloride, such as the loss of a chlorine radical and sulfur dioxide.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[16][17][18]
-
Expected Characteristic Absorptions:
-
Strong asymmetric and symmetric S=O stretching bands around 1370-1335 cm⁻¹ and 1180-1165 cm⁻¹, respectively.
-
C-O-C stretching band for the ether linkage around 1150-1085 cm⁻¹.
-
C-H stretching bands for the alkyl groups around 2980-2850 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[19][20][21][22]
-
¹H NMR: The spectrum is expected to show distinct signals for the ethoxy and the sulfonyl chloride adjacent methylene protons, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The spectrum will show the number of unique carbon environments in the molecule.
Conclusion
While the boiling point of this compound is not documented in readily accessible literature, this guide provides a comprehensive, scientifically grounded framework for its determination. By combining theoretical estimation with a robust experimental plan encompassing synthesis, purification, and multi-faceted analytical characterization, researchers can confidently establish this critical physical property. This systematic approach not only ensures the quality and reliability of the data but also exemplifies a sound scientific methodology for the characterization of novel chemical entities in the pursuit of new medicines and materials.
References
- 1. 2-(4-Ethylphenoxy)ethanesulfonyl chloride | 1018288-26-0 | Benchchem [benchchem.com]
- 2. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. vernier.com [vernier.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. acdlabs.com [acdlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR [m.chemicalbook.com]
- 20. Ethanesulfonyl chloride(594-44-5) 1H NMR [m.chemicalbook.com]
- 21. 2-Naphthalenesulfonyl chloride(93-11-8) 1H NMR [m.chemicalbook.com]
- 22. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to the Storage of 2-Ethoxyethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxyethanesulfonyl chloride is a reactive chemical intermediate of significant interest in organic synthesis and drug development. As with all sulfonyl chlorides, its stability and integrity are paramount for successful and reproducible experimental outcomes. This guide provides an in-depth analysis of the chemical principles governing the stability of this compound and outlines authoritative, field-proven protocols for its optimal storage. The core directive of this document is to ensure the long-term viability of the reagent by mitigating degradation pathways, primarily hydrolysis and thermal decomposition. By adhering to the scientifically grounded procedures detailed herein, researchers can ensure the quality and reactivity of their starting materials, a cornerstone of robust scientific inquiry.
The Chemical Rationale: Understanding the Instability of this compound
The this compound molecule's reactivity is dominated by the electrophilic sulfur atom in the sulfonyl chloride group (-SO₂Cl). This inherent reactivity, while synthetically useful, also renders the compound susceptible to degradation, primarily through two key pathways: hydrolysis and thermal decomposition.
Hydrolysis: The Primary Degradation Pathway
The most significant and immediate threat to the integrity of this compound is its reaction with water. Sulfonyl chlorides react readily with nucleophiles, and water is a potent one.[1] The reaction proceeds via nucleophilic attack of a water molecule on the electrophilic sulfur atom, leading to the displacement of the chloride ion. This exothermic reaction produces 2-ethoxyethanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[2][3]
The presence of even trace amounts of moisture in the storage environment can initiate this degradation cascade. The generated HCl can also catalyze further decomposition. Therefore, the cornerstone of any effective storage protocol is the stringent exclusion of atmospheric and incidental moisture.[4][5][6]
Thermal Decomposition
Core Storage Protocol: A Multi-Faceted Approach to Preservation
A robust storage strategy for this compound integrates control over temperature, atmosphere, and containment. The following protocols are designed to create a self-validating system that protects the compound from degradation.
Temperature: The Foundation of Stability
To minimize the rate of potential thermal decomposition, this compound should be stored in a cool environment.
-
Recommended Storage Temperature: 2-8°C.[9] This temperature range, typical for refrigerators in a laboratory setting, significantly slows down potential degradation pathways without reaching the freezing point of the compound.
-
Avoidance of Freezing: While cool temperatures are beneficial, repeated freeze-thaw cycles should be avoided as they can potentially lead to pressure changes within the container and compromise the seal.
-
Location: The refrigerator or cold room used for storage should be designated for chemical reagents and should not be used for the storage of food or beverages.
Atmosphere: The Imperative of an Inert Environment
Given the extreme moisture sensitivity of sulfonyl chlorides, storage under an inert atmosphere is mandatory.[5] This prevents hydrolysis by displacing atmospheric water vapor.
-
Inert Gas Selection: Dry nitrogen or argon are the preferred inert gases. These gases are non-reactive with the sulfonyl chloride group.
-
Implementation: The container holding the this compound should be flushed with the inert gas before sealing. For frequent use, employing a Schlenk line or a glovebox for aliquoting is best practice.[10]
Containment: The First Line of Defense
The choice of storage container is critical to prevent both contamination of the product and leakage of the corrosive material.
-
Material Compatibility:
-
Primary Container: Borosilicate glass (e.g., amber glass bottles) is the preferred material for the primary container. The amber color provides protection from light, which can potentially initiate radical decomposition pathways.
-
Liner: The cap of the container should have a chemically resistant liner, such as polytetrafluoroethylene (PTFE), to ensure a hermetic seal.[11]
-
Incompatible Materials: Avoid metal containers, as the potential for HCl generation through slow hydrolysis can lead to corrosion. Also, avoid plastics that may be susceptible to degradation by organic compounds or are permeable to moisture.
-
-
Sealing: Containers must be tightly sealed to prevent the ingress of moisture and the escape of any potential vapors.[5][12] For long-term storage, sealing the cap with paraffin film can provide an additional barrier.
Experimental Workflow: Handling and Aliquoting
Proper handling techniques are an extension of the storage protocol. Every time the primary container is opened, there is a risk of introducing atmospheric moisture.
Step-by-Step Protocol for Aliquoting:
-
Preparation: Allow the container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surfaces of the container and the compound itself.
-
Inert Atmosphere: Perform all transfers under a stream of dry inert gas (nitrogen or argon). A simple setup involves using a needle connected to an inert gas line to provide a positive pressure inside the primary container.
-
Syringe Transfer: Use a dry, clean syringe and needle to withdraw the desired amount of the liquid. The syringe should be flushed with inert gas prior to use.
-
Dispensing: Dispense the this compound directly into the reaction vessel, which should also be under an inert atmosphere.
-
Resealing: After withdrawing the desired amount, re-flush the headspace of the primary container with inert gas before tightly resealing it.
Data Presentation and Visualization
Table 1: Summary of Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal decomposition. |
| Atmosphere | Dry Inert Gas (Nitrogen or Argon) | Prevents hydrolysis by excluding moisture.[5] |
| Primary Container | Amber Glass Bottle | Chemically inert and protects from light. |
| Container Seal | Tightly sealed with a PTFE-lined cap | Ensures a hermetic, moisture-proof seal.[11] |
| Incompatible Storage | Near water, bases, alcohols, strong oxidizing agents | To prevent vigorous and hazardous reactions.[3][4] |
Diagram 1: Decision Workflow for Storage and Handling
Caption: Decision workflow for optimal storage and handling.
Conclusion
The effective storage of this compound is not merely a matter of convenience but a prerequisite for reliable and safe research. The fundamental principles of excluding moisture, maintaining low temperatures, and using appropriate, inert containment are paramount. By implementing the detailed protocols within this guide, researchers and drug development professionals can safeguard the integrity of this valuable reagent, thereby ensuring the validity of their experimental results and contributing to the overall robustness of their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 3. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemimpex.com [chemimpex.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. walchem.com [walchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Reaction of 2-Ethoxyethanesulfonyl Chloride with Primary Amines
Introduction: The Strategic Importance of Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the molecular architecture of a multitude of therapeutic agents.[1] These compounds exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Consequently, the synthesis of novel sulfonamide derivatives remains a pivotal aspect of drug discovery and lead optimization. The reaction between a sulfonyl chloride and a primary amine is a classic and robust method for forging the sulfonamide bond.[2][3] This guide provides an in-depth exploration of the reaction between 2-ethoxyethanesulfonyl chloride and primary amines, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development. This compound, with its ether linkage, offers a handle to modulate physicochemical properties such as solubility and metabolic stability in the resulting sulfonamide products.
Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway
The formation of a sulfonamide from this compound and a primary amine proceeds via a nucleophilic acyl substitution-like mechanism.[1] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This initial nucleophilic attack leads to the formation of a transient tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, and the sulfonamide bond is formed. A base, such as triethylamine or pyridine, is typically employed to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[1][2]
Caption: General mechanism for sulfonamide formation.
Experimental Protocols
Protocol 1: Standard Synthesis of N-Substituted 2-Ethoxyethanesulfonamides
This protocol outlines a general method for the synthesis of sulfonamides from this compound and a primary amine using conventional heating.
Materials:
-
This compound
-
Primary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.[1][2]
Caption: Standard experimental workflow.
Troubleshooting and Key Considerations
| Observation | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive sulfonyl chloride due to hydrolysis. | Ensure all reagents and solvents are anhydrous. This compound is moisture-sensitive.[2] Store and handle under inert conditions. |
| Low nucleophilicity of the amine. | For less reactive amines, consider using a stronger, non-nucleophilic base like DBU or increasing the reaction temperature. Microwave-assisted synthesis can also be effective.[4] | |
| Formation of di-sulfonylated byproduct | The primary amine reacts twice with the sulfonyl chloride. | Use a slight excess of the amine relative to the sulfonyl chloride.[2] Perform the reaction at a lower temperature and monitor closely to stop the reaction once the starting amine is consumed.[2] |
| Presence of a polar byproduct (sulfonic acid) | Hydrolysis of the sulfonyl chloride by water in the reaction mixture. | Use anhydrous solvents and reagents. Ensure the reaction setup is properly dried and maintained under an inert atmosphere.[2] |
Characterization of Products
The synthesized sulfonamides can be characterized using standard analytical techniques:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the ethoxy group, the ethylene bridge, and the protons from the amine moiety. The N-H proton of the sulfonamide typically appears as a broad singlet. ¹³C NMR will confirm the presence of all unique carbon atoms.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Safety Precautions
This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[5][6] It is also harmful if swallowed or inhaled.
-
Handling: Always handle this compound in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture, strong bases, and oxidizing agents.[5][6]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not use water to clean up spills as it can react violently.
Conclusion
The reaction of this compound with primary amines is a reliable and versatile method for the synthesis of a diverse range of sulfonamides. By understanding the reaction mechanism, adhering to stringent anhydrous conditions, and employing appropriate workup and purification techniques, researchers can efficiently generate novel sulfonamide derivatives for applications in drug discovery and development. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this important transformation.
References
The Eesc Group: A Detailed Guide to 2-Ethoxyethanesulfonyl Chloride as a Protecting Group for Amines
In the landscape of synthetic organic chemistry, the strategic protection and deprotection of functional groups is a cornerstone of elegant and efficient molecular construction. While a plethora of protecting groups for amines have been developed, the sulfonamide stands out for its exceptional stability and robustness.[1] This guide provides a comprehensive overview of a lesser-explored yet potentially valuable sulfonyl chloride, 2-ethoxyethanesulfonyl chloride, for the protection of primary and secondary amines. Herein, we introduce the "Eesc" protecting group, derived from this compound, and offer detailed protocols for its application, grounded in the fundamental principles of sulfonamide chemistry.
The Sulfonamide Protecting Group: A Double-Edged Sword
The protection of an amine as a sulfonamide offers a significant advantage in multi-step synthesis due to the high stability of the resulting R-NHSO₂R' bond.[1] This stability, however, presents a challenge when the time comes for deprotection, often necessitating harsh reaction conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[1][2]
The choice of the R' group on the sulfonyl moiety is therefore critical. It must be selected to impart the desired stability during synthesis while allowing for selective cleavage under conditions that preserve the integrity of the target molecule. While common sulfonyl protecting groups like tosyl (Ts) and mesyl (Ms) are known for their high stability and often require strong reducing agents or harsh acidic conditions for removal, the development of alternative sulfonyl groups with tunable properties remains an area of interest.[3][4][5]
Introducing the Eesc Group: Properties and Potential Advantages
This compound (Eesc-Cl) offers a unique structural motif that may present advantages over traditional alkyl or aryl sulfonyl chlorides.
Table 1: Physical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₄H₉ClO₃S |
| Molecular Weight | 172.63 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
The presence of the ethoxy group introduces a polar ether linkage, which could potentially influence the solubility of the corresponding sulfonamide in organic solvents. Furthermore, the β-ether linkage might offer a site for alternative cleavage strategies, potentially allowing for milder deprotection conditions compared to simple alkyl or aryl sulfonamides.
Synthesis of this compound
A potential precursor is 2-ethoxyethanethiol. The synthesis would likely proceed via the reaction of 2-ethoxyethanethiol with an oxidizing agent in the presence of a chloride source.
DOT Diagram: Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Protocol for Amine Protection using this compound
The reaction of an amine with a sulfonyl chloride to form a sulfonamide is a well-established transformation.[5] The following protocol is a general procedure that can be adapted for a wide range of primary and secondary amines.
Materials:
-
Amine substrate
-
This compound (Eesc-Cl)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) or Pyridine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 equiv) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Addition of Base: Add the tertiary amine base (1.1-1.5 equiv). For less reactive amines, pyridine can be used as both the base and solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is important to control the exothermicity of the reaction.
-
Addition of Eesc-Cl: Slowly add a solution of this compound (1.05-1.2 equiv) in the same anhydrous solvent to the cooled amine solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude sulfonamide can be purified by flash column chromatography on silica gel.
DOT Diagram: Amine Protection Workflow
Caption: Step-by-step workflow for amine protection with Eesc-Cl.
Protocol for Deprotection of Eesc-Protected Amines
The cleavage of the sulfonamide bond is the most critical and challenging step.[2] Due to the lack of specific literature on the deprotection of Eesc-sulfonamides, we propose several methods based on established procedures for other sulfonamides. The choice of method will depend on the stability of the substrate to the reaction conditions.
Reductive Cleavage
Reductive cleavage is a common method for the deprotection of sulfonamides.[4]
Method A: Dissolving Metal Reduction (Birch-type conditions)
Materials:
-
Eesc-protected amine
-
Anhydrous ammonia
-
Sodium or Lithium metal
-
Anhydrous THF or diethyl ether
-
Proton source (e.g., absolute ethanol, ammonium chloride)
Procedure:
-
Setup: In a flask equipped with a dry ice condenser, condense anhydrous ammonia.
-
Dissolution: Dissolve the Eesc-protected amine in a minimal amount of anhydrous THF or diethyl ether and add it to the liquid ammonia.
-
Metal Addition: Carefully add small pieces of sodium or lithium metal until a persistent blue color is observed.
-
Reaction: Stir the reaction mixture at -78 °C for 1-4 hours.
-
Quenching: Quench the reaction by the slow addition of a proton source (e.g., ethanol or solid ammonium chloride) until the blue color disappears.
-
Evaporation: Allow the ammonia to evaporate overnight.
-
Workup: Add water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude amine by chromatography or distillation.
Method B: Samarium Iodide (SmI₂)
For substrates sensitive to dissolving metal conditions, samarium iodide offers a milder alternative.
Materials:
-
Eesc-protected amine
-
Samarium(II) iodide solution in THF (0.1 M)
-
Hexamethylphosphoramide (HMPA) (use with extreme caution, as it is a carcinogen)
-
Proton source (e.g., methanol)
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the Eesc-protected amine in anhydrous THF.
-
HMPA Addition: Add HMPA (4-6 equiv).
-
SmI₂ Addition: Cool the mixture to -78 °C and slowly add the SmI₂ solution until a persistent deep blue or green color is observed.
-
Reaction: Stir at -78 °C for 1-3 hours.
-
Quenching: Quench the reaction with a proton source like methanol.
-
Workup: Warm to room temperature, and perform an aqueous workup.
-
Purification: Purify the product as described above.
Acidic Hydrolysis
While generally harsh, acidic hydrolysis can be effective for robust substrates.[3]
Materials:
-
Eesc-protected amine
-
Strong acid (e.g., HBr in acetic acid, trifluoromethanesulfonic acid)
-
Phenol (as a scavenger)
Procedure:
-
Reaction: Dissolve the Eesc-protected amine in a mixture of 48% HBr and phenol.
-
Heating: Heat the reaction mixture to reflux for several hours to days, monitoring by TLC.
-
Workup: Cool the reaction, dilute with water, and basify with a strong base (e.g., NaOH).
-
Extraction and Purification: Extract the amine and purify as described previously.
DOT Diagram: Deprotection Strategies
Caption: Overview of potential deprotection strategies for the Eesc group.
Comparison with Other Sulfonyl Protecting Groups
Table 2: Comparison of Sulfonyl Protecting Groups
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Features |
| Tosyl | Ts | Strong acid (HBr/phenol), Na/NH₃, SmI₂ | Highly stable, crystalline derivatives.[5] |
| Mesyl | Ms | Similar to Tosyl, often more difficult to cleave | Smaller, less sterically demanding than Tosyl. |
| Nosyl | Ns | Thiophenol/K₂CO₃ | Cleavable under milder, nucleophilic conditions.[3] |
| 2-(Trimethylsilyl)ethanesulfonyl | SES | Fluoride sources (TBAF, CsF) | Cleavage under mild, fluoride-mediated conditions.[1] |
| 2-Ethoxyethanesulfonyl | Eesc | Reductive cleavage, potentially milder conditions (Hypothesized) | Potential for improved solubility and alternative cleavage strategies. |
Conclusion and Future Outlook
The 2-ethoxyethanesulfonyl (Eesc) group represents a potentially valuable addition to the toolbox of amine protecting groups. While direct experimental data is currently limited, the protocols and principles outlined in this guide provide a solid foundation for its investigation and application. The unique structural features of the Eesc group may offer advantages in terms of solubility and deprotection, warranting further exploration by the synthetic chemistry community. Researchers are encouraged to adapt the proposed protocols and investigate novel cleavage strategies that may exploit the presence of the β-ether linkage. As with any new methodology, careful optimization and substrate scope evaluation will be crucial to unlocking the full potential of the Eesc protecting group.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 4. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 5. p-Toluenesulfonamides [organic-chemistry.org]
- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
2-Ethoxyethanesulfonyl chloride in solid-phase peptide synthesis
Application Notes & Protocols
Topic: The Role of Sulfonyl Chlorides in Peptide Synthesis and Analysis
Audience: Researchers, scientists, and drug development professionals.
A Note on 2-Ethoxyethanesulfonyl Chloride
As a Senior Application Scientist, ensuring technical accuracy is paramount. An extensive review of current scientific literature and established chemical databases reveals no documented application of This compound within the context of solid-phase peptide synthesis (SPPS). The stability of the sulfonamide bond formed upon reaction with an amine makes most sulfonyl chlorides, including hypothetically this compound, unsuitable for use as a standard, reversible Nα-protecting group in the iterative cycles of SPPS.[1][2]
This guide, therefore, pivots to address the established and impactful roles of related sulfonyl chlorides in peptide chemistry. We will explore how compounds like Dansyl chloride and Methanesulfonyl chloride are leveraged for critical applications such as N-terminal amino acid analysis, peptide modification, and as specialized coupling reagents.
Introduction: The Versatile Chemistry of Sulfonyl Chlorides in the Peptide Field
While not employed as conventional protecting groups, sulfonyl chlorides are a class of reagents that offer unique reactivity with amine groups, which has been strategically exploited in peptide science.[3] Their primary applications diverge from the typical protection/deprotection cycles of SPPS and instead focus on two key areas:
-
Irreversible Labeling for Analysis: The high stability of the sulfonamide bond is leveraged to create robust, detectable tags on peptides, primarily for sequencing and characterization.
-
Permanent Peptide Modification: Sulfonyl chlorides are used to install permanent modifications on the N-terminus or side chains of peptides to create peptidomimetics with enhanced stability or altered biological activity.[1]
This document provides detailed application notes and protocols for the use of two representative sulfonyl chlorides: Dansyl chloride for N-terminal analysis and Methanesulfonyl chloride for N-terminal modification and specialized coupling reactions.
Dansyl Chloride: A Classic Tool for N-Terminal Amino Acid Identification
Dansyl chloride (DNS-Cl), or 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, is a foundational reagent for determining the N-terminal amino acid of a peptide or protein.[4]
Mechanism of Action & Rationale
DNS-Cl reacts with the primary amine of the N-terminal amino acid under basic conditions to form a highly stable N-dansylated peptide. The key to its utility lies in the properties of the resulting dansyl-amino acid adduct:
-
Acid Stability: The sulfonamide bond is resistant to acid hydrolysis.[4] When the labeled peptide is subjected to total acid hydrolysis (e.g., 6N HCl), all peptide bonds are cleaved, but the dansyl group remains attached to the original N-terminal amino acid.
-
Fluorescence: The dansyl group is intensely fluorescent under UV light, allowing for the detection of minute quantities of the labeled amino acid.[4]
This method enables the sensitive identification of the single N-terminal residue after separation by chromatography.
Experimental Workflow: N-Terminal Analysis
The workflow involves three main stages: Dansylation, Hydrolysis, and Analysis.
Caption: Workflow for N-terminal analysis using Dansyl chloride.
Protocol: N-Terminal Identification of a Peptide
Materials:
-
Peptide sample (1-5 nmol)
-
Dansyl chloride solution (5 mg/mL in acetone, prepare fresh)
-
0.1 M Sodium bicarbonate (NaHCO₃) buffer, pH 9.5
-
6 N Hydrochloric acid (HCl)
-
Acetone
-
Polyamide thin-layer chromatography (TLC) plates
-
Dansyl-amino acid standards
-
TLC developing solvents (e.g., Formic acid:water, Benzene:acetic acid)
-
UV lamp (365 nm)
Procedure:
-
Dansylation:
-
Dissolve the peptide sample in 20 µL of 0.1 M NaHCO₃ buffer in a small vial.
-
Add 20 µL of the fresh Dansyl chloride solution.
-
Incubate the mixture at 37°C for 1 hour in the dark.
-
After incubation, evaporate the solvent to dryness under vacuum.
-
-
Hydrolysis:
-
To the dried residue, add 100 µL of 6 N HCl.
-
Seal the vial under vacuum or flush with nitrogen.
-
Heat the vial at 105°C for 16-24 hours to completely hydrolyze the peptide bonds.
-
After hydrolysis, cool the vial and evaporate the HCl to dryness.
-
-
Analysis:
-
Resuspend the dried hydrolysate in 5-10 µL of acetone.
-
Spot the sample onto a polyamide TLC plate alongside a mixture of dansyl-amino acid standards.
-
Develop the TLC plate using appropriate solvent systems in two dimensions.
-
Visualize the plate under a UV lamp and identify the N-terminal amino acid by comparing the position of its fluorescent spot to the standards.[4]
-
| Parameter | Recommended Condition | Rationale |
| Reaction pH | 9.0 - 10.5 | Ensures the N-terminal α-amino group is deprotonated and sufficiently nucleophilic to react with Dansyl chloride. |
| Solvent for DNS-Cl | Acetone or Acetonitrile | DNS-Cl is unstable in aqueous solutions and hydrolyzes to dansyl acid.[5] Using an organic solvent minimizes this side reaction. |
| Hydrolysis Time | 16-24 hours | Ensures complete cleavage of all peptide bonds for accurate identification. |
| Analysis Method | 2D-TLC on Polyamide | Provides excellent resolution for separating the complex mixture of dansyl-amino acids. |
Methanesulfonyl Chloride: N-Terminal Capping and Specialized Coupling
Methanesulfonyl chloride (Ms-Cl) serves a different purpose in peptide chemistry. Due to the extreme stability of the resulting N-mesyl sulfonamide, it is used for the permanent capping of unreacted amino groups on the resin during SPPS or for creating N-terminally modified peptidomimetics.[1]
Application 1: Irreversible Capping in SPPS
Rationale: In SPPS, if a coupling step is incomplete, the unreacted N-terminal amine can react in the next cycle, leading to a deletion sequence in the final product. To prevent this, these unreacted chains are "capped" or permanently blocked. While acetic anhydride is commonly used, methanesulfonyl chloride provides an extremely stable alternative.
Protocol: N-Terminal Mesylation (Capping) on Resin
-
Following a coupling step, wash the peptide-resin thoroughly with DMF.
-
Perform a qualitative test (e.g., Kaiser test) to detect free primary amines. If the test is positive, proceed with capping.
-
Swell the resin in anhydrous Dichloromethane (DCM) or DMF.
-
Prepare a solution of Diisopropylethylamine (DIPEA, 5 equivalents relative to resin capacity) in DCM/DMF.
-
Add the DIPEA solution to the resin and agitate for 2-5 minutes.
-
Cool the vessel to 0°C in an ice bath.
-
Slowly add a solution of Methanesulfonyl chloride (3 equivalents) in DCM.
-
Allow the reaction to proceed for 30-60 minutes with agitation.
-
Wash the resin extensively with DCM, followed by DMF, to remove excess reagents and byproducts.[1]
-
A repeat Kaiser test should be negative, confirming complete capping.
References
Application Notes and Protocols for the Synthesis of Novel Sulfonamides: The Reaction of 2-Ethoxyethanesulfonyl Chloride with Secondary Amines
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, integral to a vast array of therapeutic agents.[1][2] Its prevalence stems from its ability to act as a versatile bioisostere for amides and carboxylic acids, often enhancing physicochemical properties such as solubility, metabolic stability, and bioavailability.[3] Sulfonamides are found in drugs with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic agents.[4][5] The synthesis of novel sulfonamide derivatives remains a critical endeavor for lead optimization and the development of new chemical entities.
This application note provides a comprehensive guide to the synthesis of N-substituted-2-ethoxyethanesulfonamides through the reaction of 2-ethoxyethanesulfonyl chloride with various secondary amines. The inclusion of the 2-ethoxyethyl moiety introduces a flexible, polar side chain that can modulate the pharmacokinetic profile of the resulting sulfonamides, making it a valuable building block for drug design. We present a detailed reaction mechanism, step-by-step experimental protocols for both conventional and microwave-assisted synthesis, and guidance on the characterization of these novel compounds.
Reaction Principle: A Nucleophilic Substitution Pathway
The formation of a sulfonamide from a sulfonyl chloride and a secondary amine proceeds through a nucleophilic acyl substitution-like mechanism.[4][6] The nitrogen atom of the secondary amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic sulfur atom of the this compound. This nucleophilic attack is followed by the departure of the chloride ion, a good leaving group, resulting in the formation of a stable sulfonamide bond.
A crucial aspect of this reaction is the concurrent formation of hydrogen chloride (HCl).[4] To drive the reaction to completion and prevent the protonation of the unreacted amine, a non-nucleophilic base, such as triethylamine or pyridine, is typically employed to neutralize the acidic byproduct.[4]
Figure 1: General mechanism for sulfonamide formation.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of 2-ethoxyethanesulfonamides from this compound and a selection of representative secondary amines: piperidine, morpholine, and N-methylaniline.
Protocol 1: Conventional Synthesis at Room Temperature
This protocol is a robust and widely applicable method for the synthesis of sulfonamides.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine, N-methylaniline)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine or pyridine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is consumed.
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.[4]
Figure 2: Workflow for the conventional synthesis of 2-ethoxyethanesulfonamides.
Protocol 2: Microwave-Assisted Synthesis
For rapid synthesis and optimization, microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine, N-methylaniline)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the secondary amine (1.0 equivalent), this compound (1.2 equivalents), and triethylamine (2.0 equivalents) in a suitable microwave-compatible solvent such as DCM or DMF.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 80-120 °C) for a short duration (e.g., 10-30 minutes). Note: The optimal temperature and time should be determined for each specific substrate combination.
-
Workup and Purification: After cooling the reaction vessel to room temperature, the workup and purification can be carried out as described in the conventional protocol (Protocol 1, steps 5 and 6).
Data Summary and Expected Outcomes
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of 2-ethoxyethanesulfonamides with selected secondary amines.
| Secondary Amine | Product Name | Molecular Formula | Expected Yield (Conventional) | Proposed Microwave Conditions |
| Piperidine | 1-[(2-ethoxyethyl)sulfonyl]piperidine | C₉H₁₉NO₃S | >85% | 100 °C, 15 min |
| Morpholine | 4-[(2-ethoxyethyl)sulfonyl]morpholine | C₈H₁₇NO₄S | >90% | 100 °C, 15 min |
| N-Methylaniline | N-(2-ethoxyethyl)-N-methyl-N-phenylsulfonamide | C₁₁H₁₇NO₃S | >80% | 120 °C, 20 min |
Characterization of Products
The synthesized 2-ethoxyethanesulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methylene groups of the 2-ethoxyethyl chain, and the protons of the secondary amine moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands for the sulfonyl group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the synthesized compounds.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, all reactions should be carried out under anhydrous conditions using dry solvents and glassware.
-
Exothermic Reaction: The reaction of sulfonyl chlorides with amines can be exothermic. The dropwise addition of the sulfonyl chloride at 0 °C helps to control the reaction temperature.
-
Incomplete Reaction: If TLC analysis indicates an incomplete reaction after an extended period, gentle heating (e.g., to 40 °C) can be applied for the conventional method. For the microwave method, increasing the temperature or reaction time may be necessary.
-
Purification Challenges: Some sulfonamides can be difficult to purify by chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective alternative.
Conclusion
The reaction of this compound with secondary amines provides a reliable and versatile method for the synthesis of a novel class of sulfonamides. The protocols detailed in this application note offer both conventional and rapid microwave-assisted approaches, catering to the needs of medicinal chemists and researchers in drug discovery. The incorporation of the 2-ethoxyethyl moiety offers a promising avenue for the fine-tuning of the pharmacokinetic properties of new drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for synthesizing 2-thiophene ethylamine - Patent CN-101885720-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-ethoxyethyl)piperidine-1-sulfonamide | C9H20N2O3S | CID 175617328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of 2-Ethoxyethanesulfonyl Chloride in the Synthesis of Pharmaceutical Intermediates
Introduction: The Advantage of Functionalized Sulfonyl Chlorides in Drug Discovery
In the landscape of modern medicinal chemistry, sulfonyl chlorides (R-SO₂Cl) are indispensable reagents, prized for their ability to readily form stable sulfonamide linkages with primary and secondary amines.[1][2][3] The sulfonamide functional group is a cornerstone of numerous therapeutic agents, found in a wide array of drugs including antibacterials, diuretics, and anticancer agents.[1] The strategic selection of the 'R' group on the sulfonyl chloride is a critical aspect of drug design, as it can significantly influence the physicochemical properties and pharmacological profile of the final active pharmaceutical ingredient (API).
This application note details the utility of 2-ethoxyethanesulfonyl chloride, a functionalized sulfonyl chloride that offers distinct advantages in the synthesis of pharmaceutical intermediates. The presence of the ethoxyethoxy moiety introduces a flexible, hydrophilic chain that can enhance aqueous solubility, modulate lipophilicity, and potentially improve the pharmacokinetic properties of a drug candidate. We will explore the chemical properties of this compound, provide detailed protocols for its use in sulfonamide synthesis, and present a case study on its application in the preparation of a key pharmaceutical intermediate.
Chemical Profile and Reactivity of this compound
This compound is a bifunctional molecule featuring a highly reactive sulfonyl chloride group and a flexible ether chain. The electrophilic sulfur atom is susceptible to nucleophilic attack by amines, leading to the formation of a sulfonamide bond.[4] The general reaction is illustrated below:
General Reaction Scheme: Sulfonamide Formation
Caption: General reaction of this compound with a primary amine.
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct.[1] The ethoxyethoxy group is generally stable under these reaction conditions and can serve to improve the solubility of the reactants and products in organic solvents.
Physicochemical Properties (Predicted)
While specific experimental data for this compound is not widely available, its properties can be inferred from structurally similar compounds like 2-chloroethanesulfonyl chloride.[5]
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid | Similar to other short-chain alkanesulfonyl chlorides.[6] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, acetonitrile). Slightly soluble in water with decomposition. | The ether linkage enhances polarity compared to simple alkanesulfonyl chlorides. Hydrolysis is a known reaction for sulfonyl chlorides. |
| Reactivity | Highly reactive towards nucleophiles. Moisture sensitive. | The sulfonyl chloride moiety is a potent electrophile.[4] |
| Boiling Point | Higher than ethanesulfonyl chloride due to increased molecular weight and polarity. | Estimated based on structural comparison. |
Safety and Handling
This compound, like other sulfonyl chlorides, should be handled with care in a well-ventilated fume hood.[5] It is expected to be corrosive and a lachrymator. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The reagent is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[5]
Experimental Protocols
The following protocols provide a general framework for the synthesis of sulfonamides using this compound. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific substrates.
Protocol 1: General Synthesis of a Sulfonamide from a Primary Amine
This protocol describes the reaction of this compound with a generic primary amine in a common organic solvent.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.05 eq)
-
Anhydrous pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.05 eq) and anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (2.0 eq) dropwise.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Causality Behind Experimental Choices:
-
Excess Amine: A slight excess of the amine ensures complete consumption of the more valuable sulfonyl chloride.
-
Pyridine as Base: Pyridine acts as a nucleophilic catalyst and an acid scavenger, preventing the protonation of the primary amine reactant.[1]
-
Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid.
-
Stepwise Washing: The acidic wash removes excess pyridine, while the basic wash removes any unreacted starting materials and byproducts.
Case Study: Synthesis of a Hypothetical Pharmaceutical Intermediate
To illustrate the utility of this compound, we present a hypothetical synthesis of "Ethoxysulfamoyl-piperidine," an intermediate that could be further elaborated into various drug candidates. The piperidine moiety is a common scaffold in many pharmaceuticals.
Reaction Scheme:
Caption: Synthesis of "Ethoxysulfamoyl-piperidine".
Protocol 2: Synthesis of 1-((2-ethoxyethyl)sulfonyl)piperidine
Materials:
-
This compound (1.0 g, 1.0 eq)
-
Piperidine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Filter the mixture to remove triethylammonium chloride and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-((2-ethoxyethyl)sulfonyl)piperidine.
Expected Results and Characterization:
| Parameter | Expected Outcome |
| Yield | 80-90% |
| Appearance | Colorless to light yellow oil |
| ¹H NMR | Peaks corresponding to the ethoxyethyl and piperidine protons. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of pharmaceutical intermediates. The incorporation of the ethoxyethoxy group offers a strategic advantage for modulating the physicochemical properties of drug candidates, particularly in improving aqueous solubility. The protocols provided herein offer a robust starting point for researchers and drug development professionals to explore the applications of this functionalized sulfonyl chloride in their synthetic endeavors. As with any reactive chemical, proper safety precautions are paramount.
References
Application Notes & Protocols: Strategic Base Selection for Reactions with 2-Ethoxyethanesulfonyl Chloride
Abstract
2-Ethoxyethanesulfonyl chloride (EESC) is a versatile reagent for the introduction of the 2-ethoxyethanesulfonyl (EES) protecting group onto nucleophilic functional groups, primarily alcohols and amines. The efficacy of this protection strategy is critically dependent on the appropriate selection of a base. This guide provides an in-depth analysis of the factors governing base selection in reactions involving EESC, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale, present detailed, field-proven protocols for key applications, and offer a comprehensive troubleshooting guide to navigate potential challenges.
Introduction: The Strategic Role of this compound in Synthesis
The 2-ethoxyethanesulfonyl (EES) group is a valuable asset in multistep organic synthesis, serving as a robust protecting group for alcohols and amines. Its appeal lies in its stability across a range of reaction conditions, coupled with its susceptibility to cleavage under specific, mild basic conditions, often proceeding through an E1cB-type elimination mechanism. This compound is the primary electrophilic source for installing this functionality.
The choice of base in these sulfonylation reactions is not a trivial matter. The base serves a dual purpose: it deprotonates the nucleophile (alcohols and, to a lesser extent, amines) to enhance its reactivity and scavenges the hydrochloric acid (HCl) generated in situ. An ill-suited base can result in diminished yields, the formation of complex side-products, or the degradation of sensitive substrates.
Mechanistic Underpinnings of Base Selection
The reaction of this compound with a nucleophile (Nu-H), such as an alcohol or amine, is a nucleophilic substitution at the electrophilic sulfur center. The selection of a base is pivotal in dictating the reaction's kinetics and outcome.
Diagram 1: General Reaction Mechanism
Caption: General mechanism for the reaction of this compound with nucleophiles.
Critical Factors for Optimal Base Selection
-
Basicity (pKa): The base must be sufficiently strong to deprotonate the nucleophile, facilitating its attack on the sulfonyl chloride. For alcohols, a base with a conjugate acid pKa greater than that of the alcohol is required. For amines, which are already nucleophilic, the base primarily acts as an acid scavenger.
-
Steric Hindrance: Sterically bulky, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine are often preferred. Their steric bulk prevents them from competing with the substrate as a nucleophile and attacking the sulfonyl chloride, a common side reaction with less hindered amines like triethylamine.[1]
-
Nucleophilicity: The chosen base should ideally be non-nucleophilic to avoid the formation of unwanted sulfonamide byproducts. Pyridine, while a common choice, can act as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium salt, which can accelerate the desired reaction but also potentially lead to side products.[2]
-
Solubility: The base and its resulting hydrochloride salt should be soluble in the reaction solvent to maintain a homogenous reaction mixture, or in the case of inorganic bases, be easily separable during workup.
Recommended Bases and Applications
The optimal base is contingent on the substrate's nature and the desired reaction outcome. The following table summarizes common bases for reactions with this compound.
Table 1: Comparative Guide to Common Bases
| Base | pKa of Conjugate Acid | Typical Substrates | Key Advantages | Potential Disadvantages |
| Triethylamine (TEA) | ~10.75 | Amines, less hindered alcohols | Cost-effective, readily available | Can act as a nucleophile, potentially forming ketenes with acid chlorides. |
| Diisopropylethylamine (DIPEA) | ~11.0 | Hindered alcohols, primary/secondary amines | Sterically hindered and non-nucleophilic. | Higher cost and boiling point than TEA. |
| Pyridine | ~5.25 | Alcohols | Acts as a nucleophilic catalyst, accelerating the reaction.[2] | Can be difficult to remove, strong odor. |
| 2,6-Lutidine | ~6.7 | Acid-sensitive alcohols | Sterically hindered, preventing nucleophilic attack on the sulfonyl group. | Higher cost than pyridine. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Alcohols (for sulfonate esters) | Inexpensive, easy to remove via filtration. | Heterogeneous reaction conditions can lead to slower reaction rates. |
| Sodium Hydride (NaH) | ~36 | Alcohols | A very strong, non-nucleophilic base that drives the reaction to completion. | Requires strictly anhydrous conditions; flammable. |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound and Pyridine
This protocol is well-suited for the protection of primary alcohols, where pyridine's catalytic activity can be advantageous.
Diagram 2: Workflow for Alcohol Protection
Caption: Step-by-step workflow for the protection of a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous pyridine (1.5-2.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 2-6 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Secondary Sulfonamide using this compound and DIPEA
For the sulfonylation of amines, a sterically hindered base like DIPEA is recommended to minimize side reactions.
Materials:
-
Secondary amine (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
This compound (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF) or DCM
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the secondary amine and DIPEA in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add this compound dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor for completion by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting sulfonamide can be purified by crystallization or column chromatography if necessary.
Deprotection of the 2-Ethoxyethanesulfonyl (EES) Group
The EES group is typically cleaved under basic conditions. The exact conditions can be tailored based on the substrate's stability.
-
Mild Conditions: For sensitive substrates, treatment with potassium carbonate in methanol is often effective.
-
Standard Conditions: A common method involves using aqueous sodium hydroxide in a polar solvent like THF or methanol.
-
Reductive Cleavage: In some cases, reductive cleavage methods using reagents like low-valent titanium can be employed for the deprotection of sulfonamides.[3]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Reaction | Insufficiently basic conditions for alcohol deprotonation. | For alcohols, consider a stronger base like NaH. Ensure all reagents are anhydrous. |
| Sterically hindered substrate. | Increase reaction temperature and/or time. Consider using a less hindered, more reactive sulfonylating agent if possible. | |
| Formation of Side Products | Base acting as a nucleophile (e.g., with TEA). | Switch to a sterically hindered base such as DIPEA or 2,6-lutidine. |
| Elimination to form vinyl sulfene (especially with hindered bases). | Run the reaction at a lower temperature. Add the sulfonyl chloride slowly. | |
| Difficult Purification | Excess pyridine or DIPEA. | For pyridine, perform several co-evaporations with a high-boiling solvent like toluene. For DIPEA, ensure thorough acidic washes during workup. |
| Hydrochloride salt precipitation. | Dilute the reaction mixture with more solvent or choose a solvent in which the salt is more soluble. |
Conclusion
The strategic selection of a base is a critical parameter for the successful implementation of this compound in the protection of alcohols and amines. By carefully considering the interplay of basicity, steric hindrance, and nucleophilicity, researchers can optimize reaction conditions to achieve high yields of the desired sulfonates and sulfonamides. The protocols and guidelines presented in this document provide a robust framework for the effective application of this versatile reagent in complex organic synthesis.
References
- 1. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
2-Ethoxyethanesulfonyl chloride as a reagent for introducing the 2-ethoxyethanesulfonyl group
Application Notes & Protocols: 2-Ethoxyethanesulfonyl Chloride
A Comprehensive Guide to the Introduction of the 2-Ethoxyethanesulfonyl (EES) Group for Synthetic Applications
Section 1: Introduction to this compound (EESC)
In the field of multi-step organic synthesis, particularly in drug development and materials science, the use of protecting groups is a cornerstone strategy for masking the reactivity of sensitive functional groups.[1] A protecting group must be introduced efficiently, remain stable through various reaction conditions, and be removed selectively in high yield when its purpose is served.[2] Sulfonyl groups are renowned for their exceptional stability under both acidic and basic conditions, making them robust protecting agents for functional groups like amines and, to a lesser extent, phenols.[3]
This guide introduces This compound (EESC) , a versatile reagent for installing the 2-ethoxyethanesulfonyl (EES) group. While classic sulfonyl groups like tosyl (Ts) and mesyl (Ms) are widely used, the EES group offers a unique combination of properties. The embedded ether linkage may modulate the solubility of the protected substrate in organic solvents and potentially offer alternative cleavage strategies, distinguishing it from its simpler alkyl and aryl counterparts.
This document serves as a detailed technical resource for researchers, providing insights into the reagent's properties, mechanistic action, and field-proven protocols for its application in protecting primary and secondary amines, as well as alcohols.
Section 2: Reagent Profile and Critical Safety Protocols
This compound is a reactive sulfonyl chloride. While specific data for this exact compound is not widely published, its properties and hazards can be reliably extrapolated from analogous structures like 2-chloroethanesulfonyl chloride and ethanesulfonyl chloride.
Table 1: Physicochemical Properties of this compound (and Analogs)
| Property | Value (EESC - Estimated) | Analog Compound & Source |
|---|---|---|
| Molecular Formula | C₄H₉ClO₃S | - |
| Molecular Weight | 172.63 g/mol | - |
| Appearance | Colorless to light yellow/brown liquid | 2-Chloroethanesulfonyl chloride[4], Ethanesulfonyl chloride[5] |
| Boiling Point | ~80-90 °C @ 15 mmHg | 2-Chloroethanesulfonyl chloride (84-86 °C @ 15 mmHg)[4] |
| Density | ~1.5 g/mL @ 25 °C | 2-Chloroethanesulfonyl chloride (1.56 g/mL @ 25 °C)[4] |
| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines). Moisture sensitive. | General sulfonyl chlorides[4] |
Hazard Analysis & Safe Handling
DANGER: Sulfonyl chlorides as a class are hazardous reagents. EESC should be handled with extreme caution in a well-ventilated chemical fume hood by trained personnel.
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[6] Contact with moisture on the skin or in the eyes can generate hydrochloric acid, leading to severe chemical burns.
-
Toxicity: Harmful if swallowed or in contact with skin. It is presumed to be fatal if inhaled, similar to other volatile sulfonyl chlorides.[7] Vapors are lachrymatory (induce tears).[5]
-
Reactivity: Reacts violently with water, alcohols, and amines.[4][7] Keep away from strong bases and oxidizing agents.[7][8]
Mandatory Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles with a full-face shield.
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[6] Ensure an eyewash station and safety shower are immediately accessible.[5]
-
Handling: Use syringes or cannulas for transfers. Work under an inert atmosphere (Nitrogen or Argon) to prevent degradation by atmospheric moisture.
-
Quenching & Disposal: Slowly and carefully add any residual reagent to a stirred, ice-cold solution of sodium bicarbonate or another suitable weak base to quench. Dispose of waste in accordance with local environmental regulations.
Section 3: Application in Functional Group Protection
The primary application of EESC is the introduction of the EES group onto nucleophilic functional groups, most commonly amines and alcohols.
Protection of Amines via Sulfonamide Formation
The reaction of EESC with primary or secondary amines yields highly stable N-(2-ethoxyethanesulfonyl)amides. This transformation effectively reduces the nucleophilicity and basicity of the amine.[3]
Mechanism of Action: The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[9] The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final sulfonamide.
Caption: Mechanism for N-Sulfonylation.
This protection is robust, and the resulting sulfonamide is stable to a wide range of reagents, including many oxidizing and reducing agents, as well as acidic and basic conditions that would cleave other protecting groups like Boc or Cbz.[3]
Protection & Activation of Alcohols via Sulfonate Ester Formation
Alcohols react with EESC in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form 2-ethoxyethanesulfonate esters. This reaction serves a dual purpose:
-
Protection: It masks the acidic proton of the hydroxyl group.
-
Activation: It transforms the hydroxyl group, a notoriously poor leaving group, into a sulfonate, which is an excellent leaving group, readily displaced by nucleophiles in Sₙ2 reactions.[10][11]
The choice of base is critical; pyridine often acts as both a base and a nucleophilic catalyst, while triethylamine serves primarily as an acid scavenger.[3][12]
Section 4: Experimental Protocols
The following protocols are generalized for the use of EESC and should be adapted for specific substrates. All reactions should be conducted under an inert atmosphere (N₂ or Ar).
Protocol: N-Sulfonylation of a Primary Amine (e.g., Benzylamine)
This protocol details the formation of N-benzyl-2-ethoxyethanesulfonamide.
Caption: Workflow for Amine Protection.
Materials:
-
Benzylamine (1.0 equivalent)
-
This compound (EESC, 1.1 equivalents)
-
Triethylamine (TEA, 1.2 equivalents), distilled
-
Dichloromethane (DCM), anhydrous
-
Deionized water, brine
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous DCM.
-
Add benzylamine (1.0 eq.) and triethylamine (1.2 eq.). Cool the solution to 0 °C using an ice-water bath.[13]
-
Slowly add EESC (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylammonium chloride will form.[14]
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Protocol: O-Sulfonylation of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol details the formation of benzyl 2-ethoxyethanesulfonate.
Materials:
-
Benzyl alcohol (1.0 equivalent)
-
This compound (EESC, 1.2 equivalents)
-
Pyridine (2.0-3.0 equivalents), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution, saturated NaHCO₃ solution, brine
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add anhydrous DCM and benzyl alcohol (1.0 eq.).
-
Add anhydrous pyridine (2.0-3.0 eq.) and cool the solution to 0 °C.
-
Slowly add a solution of EESC (1.2 eq.) in a small amount of anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess pyridine.
-
Transfer to a separatory funnel and dilute with more DCM. Wash the organic layer sequentially with 1 M HCl (x2), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting sulfonate ester is often used directly in the next step. If required, it can be purified by flash chromatography, though care must be taken as sulfonate esters can be sensitive.
Section 5: Deprotection of the 2-Ethoxyethanesulfonyl (EES) Group
The high stability of sulfonamides makes their cleavage challenging.[3] Unlike carbamates, simple acid or base hydrolysis is often ineffective.[15] Deprotection typically requires reductive conditions. While specific methods for the EES group are not established, protocols for cleaving other robust sulfonamides can be adapted.
Potential Deprotection Strategy: Reductive Cleavage Reductive cleavage using dissolving metals or low-valent transition metals is a common strategy for deprotecting sulfonamides. A method using samarium diiodide (SmI₂) is presented here as a plausible, mild approach.
Proposed Protocol: Reductive Deprotection of an EES-Amide
-
Setup: In a flame-dried flask under an argon atmosphere, prepare a 0.1 M solution of SmI₂ in THF.
-
Substrate Addition: Dissolve the EES-protected amine (1.0 eq.) in THF and add it to the SmI₂ solution at room temperature.
-
Reaction: The reaction progress can be monitored by the color change of the SmI₂ solution (deep blue to yellow) and by TLC. The reaction may require several hours.
-
Workup: Quench the reaction by pouring it into a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stirring until the color dissipates.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude amine by column chromatography.
Disclaimer: This is a generalized protocol based on methods for other sulfonamides and should be optimized for each specific substrate.[16]
Section 6: Summary and Outlook
This compound is a valuable reagent for the installation of the EES group onto amines and alcohols. The resulting sulfonamides are highly stable, providing robust protection for amine functionalities during complex synthetic sequences. For alcohols, the transformation to a sulfonate ester serves to both protect the hydroxyl group and activate it as an excellent leaving group for subsequent nucleophilic substitution reactions. While the deprotection of the EES group requires specific, often reductive, conditions, its stability provides a significant advantage in orthogonal protection schemes. Future research may focus on developing novel, milder cleavage conditions that take advantage of the ethoxy moiety within the EES group.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. 2-chloroethanesulfonyl chloride | 1622-32-8 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. Page loading... [guidechem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. p-Toluenesulfonamides [organic-chemistry.org]
Application Notes and Protocols for Sulfonylation with 2-Ethoxyethanesulfonyl Chloride
Introduction: The Strategic Advantage of the 2-Ethoxyethyl Moiety in Sulfonylation Chemistry
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific functionalities to modulate the physicochemical properties of lead compounds is of paramount importance. The sulfonamide group is a well-established pharmacophore, known for its ability to engage in hydrogen bonding and its presence in a wide array of therapeutic agents.[1] The choice of the R group on the sulfonyl moiety (R-SO₂-) offers a powerful tool for fine-tuning properties such as solubility, lipophilicity, and metabolic stability.
This application note details the experimental setup and protocols for the use of 2-ethoxyethanesulfonyl chloride, a versatile reagent for the introduction of the 2-ethoxyethanesulfonyl group onto nucleophilic substrates, primarily amines and alcohols. The 2-ethoxyethyl group is of particular interest as it introduces a flexible ether linkage, which can enhance aqueous solubility and introduce favorable interactions with biological targets.[2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The sulfonylation of amines and alcohols with this compound proceeds via a nucleophilic substitution reaction, specifically a nucleophilic addition-elimination mechanism at the sulfonyl sulfur.[3][4] The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
A suitable base is crucial for this transformation. In the case of amine sulfonylation, an excess of the amine substrate can act as the base to neutralize the hydrochloric acid byproduct.[5] However, for both amine and alcohol sulfonylation, a non-nucleophilic organic base, such as triethylamine or pyridine, is typically employed to scavenge the HCl generated, driving the reaction to completion.[6]
Experimental Protocols
Safety Precautions: this compound, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[7][8] It is also harmful if inhaled.[9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.[10]
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
This protocol describes a general method for the synthesis of an N-substituted-2-ethoxyethanesulfonamide.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in anhydrous dichloromethane in a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.
-
Protocol 2: General Procedure for the Sulfonylation of a Primary Alcohol
This protocol provides a general method for the synthesis of a 2-ethoxyethanesulfonate ester.
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq.) and pyridine or triethylamine (1.5 eq.) in anhydrous dichloromethane or THF. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.2 eq.) in the same anhydrous solvent in a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred alcohol solution over 20-40 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly add cold 1 M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent in vacuo using a rotary evaporator.
-
Purify the crude sulfonate ester by column chromatography on silica gel.
-
Data Presentation and Characterization
The successful synthesis of 2-ethoxyethanesulfonamides and sulfonate esters should be confirmed by standard analytical techniques.
Table 1: Representative Reaction Conditions and Expected Outcomes
| Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | Triethylamine | DCM | 3 | >90 |
| Aniline | Pyridine | DCM | 5 | 80-90 |
| Benzyl Alcohol | Pyridine | DCM | 4 | 85-95 |
| Cyclohexanol | Triethylamine | THF | 6 | 75-85 |
Spectroscopic Characterization
The structural elucidation of the synthesized compounds relies on a combination of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will confirm the presence of the 2-ethoxyethyl group, typically showing a triplet for the methyl protons, a quartet for the methylene protons adjacent to the ether oxygen, and two triplets for the ethylene bridge of the sulfonyl moiety. The signals for the protons of the parent amine or alcohol will also be present, often with a downfield shift upon sulfonylation.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic signals for the carbons of the 2-ethoxyethyl group and the parent molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is particularly useful for identifying the sulfonyl group. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The fragmentation pattern can also provide structural information.
Visualizing the Workflow and Mechanism
To provide a clear visual representation of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A generalized workflow for the sulfonylation reaction.
References
- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
One-Pot Synthesis of Sulfonamides Using 2-Ethoxyethanesulfonyl Chloride: An Application Note and Protocol
Introduction: The Strategic Value of One-Pot Sulfonamide Synthesis
Sulfonamides are a cornerstone of modern medicinal chemistry, constituting the pharmacophore of a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The synthesis of diverse sulfonamide libraries is therefore a critical activity in drug discovery and development.[2] Traditional methods for synthesizing sulfonamides often involve the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3] While effective, these multi-step syntheses can be time-consuming and generate significant chemical waste due to the need for isolation and purification of intermediates.
One-pot synthesis has emerged as a powerful strategy in organic chemistry to enhance efficiency and sustainability.[4][5] By conducting multiple reaction steps in a single vessel without the isolation of intermediates, one-pot procedures streamline workflows, reduce solvent and reagent consumption, and can lead to higher overall yields.[5] This application note provides a detailed protocol and technical guidance for the one-pot synthesis of sulfonamides using 2-ethoxyethanesulfonyl chloride, a versatile building block for introducing a flexible, oxygenated side chain.
The Reagent: this compound
This compound is an aliphatic sulfonyl chloride that offers several advantages in drug design. The ethoxyethyl group can impart favorable physicochemical properties, such as increased solubility and the potential for hydrogen bonding interactions, which can enhance the pharmacokinetic profile of a drug candidate. The reactivity of this compound is primarily dictated by the electrophilic sulfur atom of the sulfonyl chloride moiety, which readily reacts with nucleophilic amines.[2]
Reaction Mechanism and Rationale
The one-pot synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic acyl substitution-type mechanism. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) generated during the reaction.
DOT Script for Reaction Mechanism
Caption: General reaction mechanism for sulfonamide formation.
Experimental Protocol: A General Method
This protocol provides a general procedure for the one-pot synthesis of a sulfonamide from this compound and a primary or secondary amine. Reaction conditions may require optimization for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | (e.g., Sigma-Aldrich, VWR) | Store under inert gas, moisture sensitive. |
| Amine (primary or secondary) | ≥98% | Various | |
| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Various | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Various | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO3) | ACS Grade | Various | For work-up. |
| Brine (Saturated NaCl solution) | ACS Grade | Various | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Various | For drying. |
| Round-bottom flask | - | - | Flame-dried. |
| Magnetic stirrer and stir bar | - | - | |
| Inert gas supply (Nitrogen or Argon) | - | - | |
| Ice bath | - | - | |
| Separatory funnel | - | - | |
| Rotary evaporator | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add triethylamine (1.5 mmol, 1.5 eq).
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.1 mmol, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), water (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and finally with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford the pure sulfonamide.
DOT Script for Experimental Workflow
Caption: One-pot sulfonamide synthesis workflow.
Characterization of Products
The synthesized sulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the ethoxyethyl group (triplet and quartet for the ethyl protons, and two triplets for the ethylene bridge), aromatic protons (if applicable), and the N-H proton of secondary sulfonamides (typically a broad singlet).
-
¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Look for characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Safety and Handling Precautions
This compound is expected to be a reactive and potentially corrosive compound, similar to other sulfonyl chlorides.[6] It is moisture-sensitive and should be handled under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of skin contact, wash immediately with soap and water.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive amine (e.g., sterically hindered or electron-deficient) | Increase reaction temperature, use a stronger base, or extend reaction time. |
| Decomposition of sulfonyl chloride | Ensure anhydrous conditions; add sulfonyl chloride slowly at 0 °C. | |
| Multiple products observed by TLC | Side reactions | Purify the crude product carefully by column chromatography. |
| Incomplete reaction | Extend the reaction time or gently heat the reaction mixture. |
Conclusion
This application note provides a comprehensive guide for the one-pot synthesis of sulfonamides using this compound. This method offers an efficient and streamlined approach for the preparation of sulfonamide derivatives, which are of significant interest in medicinal chemistry and drug discovery. The protocol is adaptable and can be optimized for a variety of amine substrates, making it a valuable tool for the synthesis of novel sulfonamide libraries.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. cbijournal.com [cbijournal.com]
- 4. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
2-Ethoxyethanesulfonyl chloride in the synthesis of macrocyclic peptides
Application Note & Protocol
A Robust Thiol-Michael "Click" Strategy for the On-Resin Synthesis of Macrocyclic Peptides Using 2-Chloroethanesulfonyl Chloride
Introduction: The Quest for Constrained Peptides
Macrocyclic peptides represent a compelling class of therapeutics that merge the advantages of small molecules and large biologics.[1][2] By constraining a linear peptide into a cyclic architecture, researchers can significantly enhance critical pharmacological properties, including metabolic stability against proteolytic degradation, binding affinity, and cell permeability.[1][3][4] While numerous methods exist for peptide cyclization—such as lactam formation, disulfide bridging, and ring-closing metathesis—many are limited by harsh conditions, long reaction times, or lack of selectivity.[3][5][6]
This guide details a highly efficient and robust strategy for on-resin peptide macrocyclization employing thiol-Michael "click" chemistry. The key to this approach is the use of the commercially available and inexpensive reagent, 2-chloroethanesulfonyl chloride , to generate a vinyl sulfonamide.[1][3] This functional group serves as a highly reactive and stable Michael acceptor for an intramolecular reaction with a cysteine thiol, leading to rapid and high-yield cyclization under mild conditions.[3][5] This method is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), offering a streamlined workflow for producing complex cyclic peptides.[3]
Mechanism: A Two-Step Pathway to Cyclization
The core of this methodology is a sequential two-step process performed on the solid-phase resin, which minimizes intermolecular side reactions due to the pseudo-dilution effect.[1]
-
Vinyl Sulfonamide Formation: The process begins by reacting a free amine on the peptide—typically the N-terminal amine or the side chain of an amino acid like lysine—with 2-chloroethanesulfonyl chloride in the presence of a non-nucleophilic base such as triethylamine (TEA). This reaction proceeds via an initial sulfonylation followed by a base-mediated elimination of HCl to generate the reactive vinyl sulfonamide moiety.
-
Intramolecular Thiol-Michael Addition: Following the formation of the vinyl sulfonamide, a deprotected cysteine residue within the peptide sequence is induced to cyclize. A catalytic amount of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is introduced. This base facilitates the formation of a thiolate anion from the cysteine side chain, which then acts as a potent nucleophile. The thiolate attacks the β-carbon of the vinyl sulfonamide in a highly efficient conjugate addition reaction, forming a stable thioether bond and completing the macrocycle.[3] Studies have shown this reaction can reach over 95% efficiency within an hour.[3][5]
Application Notes: The Causality Behind Experimental Choices
-
Why On-Resin Cyclization? Performing the cyclization while the peptide is still attached to the solid support is the preferred strategy.[3] The resin matrix prevents peptide chains from interacting, thus dramatically reducing the formation of intermolecular dimers and oligomers, which are common and problematic side products in solution-phase cyclizations.[1][3] This simplifies the final purification process significantly.
-
Choice of Reagent: 2-chloroethanesulfonyl chloride is ideal because it is inexpensive and efficiently generates the vinyl sulfonamide in situ.[1][3] This vinyl sulfonamide is a superior Michael acceptor compared to alternatives like acrylamides, which exhibit slower reaction kinetics, or acrylates, which can be unstable under basic conditions.[3] The resulting sulfonamide linkage is also exceptionally stable.[3][5]
-
Base Selection: Triethylamine (TEA) is used for the vinyl sulfonamide formation as it is a sufficient base to drive the elimination reaction without being nucleophilic enough to cause unwanted side reactions. For the subsequent thiol-Michael addition, a stronger, non-nucleophilic base like DBU is required to efficiently deprotonate the cysteine thiol (pKa ≈ 8.5) to its highly nucleophilic thiolate form, thereby catalyzing the cyclization.[3]
-
Orthogonality: This entire workflow is compatible with standard Fmoc-SPPS. The vinyl sulfonamide formation and cyclization conditions do not affect common acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu), ensuring the integrity of the peptide during the cyclization process.[3]
Experimental Protocols
The following protocols are adapted from established literature procedures.[3] Researchers should always perform initial small-scale optimization experiments.
-
Synthesize the desired linear peptide sequence on a suitable Fmoc-compatible resin (e.g., Rink Amide resin) using standard automated or manual SPPS protocols.
-
The sequence must contain a cysteine residue at one position and an amino acid with a free amine for functionalization at another (e.g., the N-terminus or a Lys/Orn residue with a protecting group like Alloc or Mtt that can be removed orthogonally).
-
Ensure the cysteine's thiol group is protected with a group that is stable to the subsequent vinyl sulfonamide formation conditions but can be removed orthogonally before cyclization (e.g., Mmt or Trt).
-
Objective: To functionalize a free amine on the resin-bound peptide with a vinyl sulfonamide group.
| Reagent/Parameter | Quantity/Condition | Purpose |
| Peptide-Resin | 1 equivalent | Starting material with a free amine. |
| 2-Chloroethanesulfonyl chloride | 4 equivalents | Forms the sulfonyl chloride adduct. |
| Triethylamine (TEA) | 8 equivalents | Base for HCl elimination to form the vinyl group. |
| Solvent (DCM or DMF) | 10 mL / g resin | Reaction medium. |
| Reaction Time | 2 hours (repeat once) | To drive the reaction to completion. |
| Temperature | Room Temperature | Mild reaction conditions. |
Step-by-Step Procedure:
-
If functionalizing the N-terminus, perform a final Fmoc deprotection (e.g., 20% piperidine in DMF). If using a side-chain amine, selectively deprotect it. Wash the resin thoroughly with DMF and DCM and dry.
-
Swell the peptide-resin in the chosen solvent (e.g., DCM) for 30 minutes.
-
In a separate vessel, prepare the reaction solution by dissolving 2-chloroethanesulfonyl chloride (4 eq) and TEA (8 eq) in fresh DCM.
-
Add the reaction solution to the swollen resin and agitate gently at room temperature for 2 hours.
-
Filter the resin and wash thoroughly with DCM.
-
To ensure complete conversion, repeat steps 3-5 one more time.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x) and dry under vacuum.
-
Objective: To deprotect the cysteine thiol and catalyze the intramolecular cyclization.
| Reagent/Parameter | Quantity/Condition | Purpose |
| Peptide-Resin | 1 equivalent | Starting material with vinyl sulfonamide. |
| Cysteine Deprotection Cocktail | 2% TFA / 5% TES in DCM | Selectively removes Mmt/Trt protecting group. |
| DBU | 10 mol% | Catalyzes the thiol-Michael addition. |
| Solvent (DMF) | 10 mL / g resin | Reaction medium. |
| Reaction Time | 1 hour | Sufficient for complete cyclization. |
| Temperature | Room Temperature | Mild reaction conditions. |
Step-by-Step Procedure:
-
Cysteine Deprotection: Treat the resin with a solution of 2% TFA and 5% Triethylsilane (TES) in DCM for 30 seconds. Repeat this treatment 15 times to ensure complete removal of the Mmt or Trt group while minimizing contact time with TFA. Wash the resin thoroughly with DCM.
-
Swell the resin in DMF.
-
Add a solution of 10 mol% DBU in DMF to the resin.
-
Agitate the mixture at room temperature for 1 hour.
-
Monitor the reaction for the disappearance of free thiols using an on-resin Ellman's test.
-
Once complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Reconstitute the peptide in a suitable solvent (e.g., water/acetonitrile mixture).[7][8]
-
Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final macrocyclic peptide using LC-MS and NMR.
Safety and Handling of 2-Chloroethanesulfonyl Chloride
2-Chloroethanesulfonyl chloride (CAS No. 1622-32-8) is a hazardous chemical that requires strict safety protocols.
-
Hazards: The reagent is corrosive and causes severe skin burns and eye damage.[9][10] It is fatal if inhaled and may cause respiratory irritation.[9] It also reacts violently with water, liberating toxic gas.[9]
-
Handling:
-
Always handle this reagent in a certified chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[10]
-
Do not breathe vapors or mists; respiratory protection may be required.
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated area away from moisture, strong bases, and oxidizing agents.[9][10]
-
Ensure an eyewash station and safety shower are immediately accessible.[11]
-
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[9][12]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[9][12]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9]
-
Conclusion
The use of 2-chloroethanesulfonyl chloride to generate a vinyl sulfonamide for intramolecular thiol-Michael addition is a powerful, efficient, and highly reliable method for the on-resin synthesis of macrocyclic peptides. Its compatibility with standard SPPS, the stability of the resulting linkage, and the high yields achieved make it an invaluable tool for researchers and drug development professionals aiming to explore the vast therapeutic potential of constrained peptides.
References
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael "Click" Acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. jpt.com [jpt.com]
- 8. ourculturemag.com [ourculturemag.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
Application Note: Leveraging 2-Ethoxyethanesulfonyl Azide in Catalyst-Free Click Chemistry for Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the application of 2-ethoxyethanesulfonyl chloride as a precursor for a versatile click chemistry reagent, 2-ethoxyethanesulfonyl azide. While not a direct participant in canonical click reactions, its azide derivative is a potent partner in Sulfonyl Azide-Alkyne Cycloaddition (SAAC) reactions. This guide provides a comprehensive overview of the synthesis of the azide from the sulfonyl chloride, followed by detailed protocols for its application in catalyst-free cycloaddition reactions. The unique physicochemical properties conferred by the 2-ethoxyethyl moiety, such as enhanced aqueous solubility and potential for hydrogen bonding, are discussed in the context of improving biomolecule conjugation and drug delivery systems.
Introduction: Beyond Canonical Click Chemistry
The concept of "click chemistry," introduced by K. Barry Sharpless, prioritizes reactions that are high-yielding, stereospecific, and generate minimal byproducts.[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, the broader family of click reactions includes other powerful transformations.[2] One such reaction is the Sulfonyl Azide-Alkyne Cycloaddition (SAAC), a type of 1,3-dipolar cycloaddition that proceeds without a metal catalyst, a significant advantage in biological systems where copper cytotoxicity can be a concern.[3][4]
This compound is a readily available sulfonyl chloride that can be efficiently converted into its corresponding sulfonyl azide.[5] The resulting 2-ethoxyethanesulfonyl azide serves as a valuable building block for several reasons:
-
Bioorthogonality : The azide and alkyne functional groups are largely absent in biological systems, ensuring that the reaction proceeds with high specificity without interfering with native biochemical processes.[1]
-
Enhanced Solubility : The ethoxyethyl group is known to improve the aqueous solubility of molecules, a critical attribute for bioconjugation reactions and the development of water-soluble drug candidates.[6]
-
Hydrogen Bond Acceptor : The ether oxygen can act as a hydrogen bond acceptor, potentially influencing the conformation and binding properties of the resulting conjugate.
This application note will provide the scientific rationale and step-by-step protocols for the synthesis of 2-ethoxyethanesulfonyl azide and its subsequent use in catalyst-free click chemistry.
The Scientific Rationale: From Sulfonyl Chloride to Triazole
The overall process involves two key chemical transformations:
-
Synthesis of 2-Ethoxyethanesulfonyl Azide : This is achieved through a nucleophilic substitution reaction where the chloride on the sulfonyl group is displaced by an azide anion (from sodium azide). This reaction is typically high-yielding and can be performed under mild conditions.[5][7]
-
Sulfonyl Azide-Alkyne Cycloaddition (SAAC) : The synthesized sulfonyl azide then reacts with a terminal or internal alkyne to form a stable N-sulfonylated triazole ring.[3] Unlike the CuAAC reaction which exclusively yields the 1,4-regioisomer, the thermal Huisgen cycloaddition can produce a mixture of 1,4- and 1,5-regioisomers.
The 2-ethoxyethyl group remains intact throughout this process, imparting its favorable physicochemical properties to the final triazole product. This makes it a strategic choice for applications where solubility and biocompatibility are paramount.
Figure 1: Two-stage workflow from sulfonyl chloride to the final triazole conjugate.
Experimental Protocols
3.1. Protocol 1: Synthesis of 2-Ethoxyethanesulfonyl Azide
This protocol describes the conversion of this compound to 2-ethoxyethanesulfonyl azide.
Safety Precaution : Organic azides, including sulfonyl azides, are potentially explosive and should be handled with care behind a blast shield in a well-ventilated fume hood.[8] Avoid friction, shock, and excessive heat. Use plastic or Teflon-coated spatulas.
Materials :
-
This compound
-
Sodium azide (NaN₃)
-
Polyethylene glycol 400 (PEG-400) or Acetone/Water solvent system
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure :
-
In a round-bottom flask, dissolve this compound (1 equivalent) in PEG-400 (approximately 3-5 mL per gram of sulfonyl chloride).[5][7] Alternatively, a solvent system of acetone and water (e.g., 3:1 v/v) can be used.
-
Add sodium azide (1.2 to 1.5 equivalents) to the solution portion-wise while stirring.
-
Allow the reaction to stir at room temperature for 10-40 minutes.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold deionized water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting 2-ethoxyethanesulfonyl azide is often obtained in high purity and can be used in the next step without further purification.[7]
3.2. Protocol 2: Catalyst-Free Sulfonyl Azide-Alkyne Cycloaddition (SAAC)
This protocol outlines a general procedure for the cycloaddition of 2-ethoxyethanesulfonyl azide with an alkyne-functionalized molecule.
Materials :
-
2-Ethoxyethanesulfonyl azide (from Protocol 1)
-
Alkyne-functionalized substrate (e.g., protein, small molecule)
-
Anhydrous, biocompatible solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or aqueous buffer if substrates are soluble)
-
Reaction vessel (e.g., microcentrifuge tube or glass vial)
Procedure :
-
Dissolve the alkyne-functionalized substrate in the chosen solvent to a desired concentration (e.g., 1-10 mg/mL for proteins).[1]
-
Add 2-ethoxyethanesulfonyl azide to the reaction mixture. A molar excess of the azide (e.g., 5-20 fold) relative to the alkyne substrate is recommended to drive the reaction to completion.[1]
-
Incubate the reaction mixture at a temperature ranging from room temperature to 60°C. The optimal temperature and reaction time will depend on the reactivity of the specific alkyne and may require optimization.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE with fluorescent visualization for labeled proteins).
-
Upon completion, the conjugated product can be purified using standard methods such as dialysis, size-exclusion chromatography, or HPLC to remove excess unreacted azide.
| Parameter | Protocol 1: Azide Synthesis | Protocol 2: SAAC Reaction |
| Key Reagents | This compound, Sodium Azide | 2-Ethoxyethanesulfonyl azide, Alkyne Substrate |
| Solvent | PEG-400 or Acetone/Water | DMSO, DMF, or Aqueous Buffer |
| Temperature | Room Temperature | Room Temperature to 60°C |
| Typical Reaction Time | 10 - 40 minutes | 1 - 24 hours |
| Catalyst | Not Required | Not Required |
| Typical Yield | 85-97% | Substrate Dependent |
Table 1: Summary of Reaction Parameters.
Applications in Drug Development and Bioconjugation
The unique properties of the 2-ethoxyethyl group make this click chemistry approach particularly attractive for pharmaceutical and biological applications.
-
Antibody-Drug Conjugates (ADCs) : The enhanced aqueous solubility and biocompatibility of the linker can lead to ADCs with improved pharmacokinetic profiles and reduced aggregation.[9]
-
PROTACs and Molecular Glues : The stable triazole linkage can be used to connect the two ligands of a PROTAC or molecular glue, with the ethoxyethyl group potentially improving cell permeability and solubility.
-
Peptide and Oligonucleotide Modification : The catalyst-free nature of the reaction is ideal for modifying sensitive biomolecules like peptides and oligonucleotides without the risk of metal-induced degradation.[10][11]
-
Improving Drug Properties : Incorporating the 2-ethoxyethanesulfonyl triazole moiety into a drug candidate can be a strategy to enhance its solubility, a key factor in bioavailability.[12]
Figure 2: General experimental workflow for bioconjugation using 2-ethoxyethanesulfonyl azide.
Conclusion
This compound serves as an excellent starting material for the synthesis of 2-ethoxyethanesulfonyl azide, a valuable reagent for catalyst-free click chemistry. The straightforward, high-yielding synthesis of the azide, coupled with the advantageous properties of the 2-ethoxyethyl group, provides researchers with a powerful tool for bioconjugation, drug discovery, and materials science. The protocols provided herein offer a solid foundation for the application of this versatile chemical entity in a wide range of scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. labinsights.nl [labinsights.nl]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Reactivity of 2-Ethoxyethanesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for managing the side reactions of 2-ethoxyethanesulfonyl chloride with various nucleophiles. Our goal is to equip you with the knowledge to anticipate and mitigate common experimental challenges, ensuring the integrity and success of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound, providing explanations for the underlying chemistry and actionable solutions.
Q1: My sulfonamide formation with a primary amine is giving a low yield and an unexpected, highly polar byproduct. What is happening?
A1: This is a classic issue of competing intramolecular cyclization.
While the desired reaction is the formation of a sulfonamide, the 2-ethoxyethyl moiety can participate in an intramolecular cyclization, especially under basic conditions. The initial sulfonamide product can undergo an intramolecular O-dealkylation followed by cyclization to form a stable six-membered sultam, N-alkyl-1,2,3-oxathiazinane-4-one 2,2-dioxide.
Troubleshooting Steps:
-
Choice of Base: Sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine are preferred over smaller, more nucleophilic bases like triethylamine. This minimizes the deprotonation of the sulfonamide proton, which can initiate cyclization.
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to favor the desired sulfonylation over the higher activation energy cyclization pathway.
-
Order of Addition: Add the sulfonyl chloride slowly to a solution of the amine and base. This keeps the concentration of the sulfonyl chloride low, reducing the likelihood of side reactions.
Q2: I am observing the formation of a vinylsulfonamide/vinylsulfonate ester, especially when using a strong, sterically hindered base. How can I prevent this?
A2: You are likely encountering a β-elimination (E2) side reaction.
The protons on the carbon adjacent to the sulfonyl group (α-protons) are acidic and can be abstracted by a strong base. This is particularly prevalent with the 2-ethoxyethanesulfonyl group, where the ethoxy group can be eliminated to form an ethyl vinyl sulfonate intermediate. This intermediate can then react with your nucleophile. The use of bulky bases can favor elimination over substitution.[1][2]
Troubleshooting Steps:
-
Base Selection: Avoid strong, bulky bases like potassium tert-butoxide if elimination is a problem. A weaker base, such as pyridine or even sodium bicarbonate in some cases, can be sufficient to scavenge the HCl byproduct without promoting significant elimination.
-
Reaction Conditions: Lowering the reaction temperature can disfavor the elimination pathway.
-
Nucleophile Concentration: Using a higher concentration of your desired nucleophile can help it outcompete the elimination pathway by reacting faster with the sulfonyl chloride.
Q3: My reaction with an alcohol to form a sulfonate ester is sluggish and incomplete. What are the key parameters to optimize?
A3: The nucleophilicity of the alcohol and the reaction conditions are critical.
Alcohols are generally weaker nucleophiles than amines. For less reactive or sterically hindered alcohols, the reaction may require more forcing conditions or a catalyst.
Troubleshooting Steps:
-
Catalysis: The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate.
-
Base: A tertiary amine base like triethylamine or pyridine is necessary to neutralize the HCl generated. Ensure the base is dry and used in at least a stoichiometric amount.[3]
-
Solvent: A polar aprotic solvent such as dichloromethane (DCM) or acetonitrile is generally a good choice.
-
Temperature: Gentle heating may be required for less reactive alcohols, but be mindful of potential side reactions like elimination.
Q4: I am seeing significant hydrolysis of my this compound, even with anhydrous solvents. What are the potential sources of water and how can I minimize this?
A4: Meticulous control of anhydrous conditions is paramount.
Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the unreactive sulfonic acid.[4] Water can be introduced from various sources, even in seemingly anhydrous setups.
Troubleshooting Steps:
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from sure-seal bottles are recommended.
-
Reagents: Ensure your amine or alcohol nucleophile and any bases are thoroughly dried. Liquid reagents can be dried over molecular sieves.
-
Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
Key Side Reaction Pathways
Understanding the potential side reactions of this compound is crucial for effective troubleshooting. The following diagrams illustrate the major competing pathways.
Diagram 1: Competing Nucleophilic Substitution and Intramolecular Cyclization
Caption: Desired sulfonamide formation versus the intramolecular cyclization side reaction.
Diagram 2: β-Elimination Pathway
Caption: Formation of vinylated side products via a β-elimination mechanism.
Experimental Protocols
The following are generalized, step-by-step protocols for common reactions involving this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Synthesis of N-Benzyl-2-ethoxyethanesulfonamide
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes using a syringe pump.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Phenyl 2-Ethoxyethanesulfonate
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and anhydrous pyridine (0.5 M).
-
Cooling: Cool the mixture to 0 °C.
-
Sulfonyl Chloride Addition: Add this compound (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Workup: Pour the reaction mixture into ice-cold 2 M HCl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.
Data Summary
The choice of base can significantly impact the ratio of desired product to elimination byproduct. The following table provides a qualitative summary based on general principles of elimination reactions.[1]
| Base | Nucleophilicity | Steric Hindrance | Expected Outcome with this compound |
| Triethylamine | Moderate | Moderate | Good for sulfonamide/sulfonate ester formation; some elimination possible. |
| Pyridine | Low | Low | Generally favors substitution; may require longer reaction times. |
| DIPEA | Low | High | Good for minimizing side reactions involving deprotonation of the product. |
| Potassium tert-butoxide | Low | High | High potential for β-elimination side products. |
References
Technical Support Center: Purification of Products from 2-Ethoxyethanesulfonyl Chloride Reactions
Welcome to the technical support center for navigating the purification challenges associated with 2-ethoxyethanesulfonyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds. Our approach is rooted in practical, field-proven insights to help you overcome common hurdles in your synthetic workflows.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of products derived from this compound.
Issue 1: Low or No Yield of the Desired Sulfonamide After Aqueous Workup
Question: I've reacted this compound with my primary/secondary amine, but after an aqueous workup, I'm seeing very low yields of my desired sulfonamide. What could be the problem?
Answer: This is a common issue often stemming from the hydrolytic instability of the sulfonyl chloride starting material and, to a lesser extent, the sulfonamide product. Here’s a breakdown of potential causes and solutions:
-
Causality: Hydrolysis of this compound. this compound is highly reactive and susceptible to hydrolysis, especially under basic or neutral aqueous conditions.[1][2] Contact with water, even atmospheric moisture, can lead to the formation of 2-ethoxyethanesulfonic acid, which will not react with your amine to form the desired product.
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.[3]
-
Order of Addition: Add the this compound dropwise to a cooled solution of the amine and a non-nucleophilic base (like triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).[4][5] This ensures the amine is present to react before significant hydrolysis can occur.
-
Rapid Workup: Minimize the time the reaction mixture is in contact with aqueous solutions during the workup. If an aqueous wash is necessary, perform it quickly with cold solutions.[1]
-
-
-
Causality: Emulsion Formation During Extraction. The presence of both polar (sulfonamide) and non-polar (ethoxyethyl group) moieties can lead to the formation of stable emulsions during liquid-liquid extraction, trapping your product in the interface and leading to poor recovery.
-
Solution:
-
Brine Wash: After aqueous washes, use a saturated sodium chloride (brine) solution to help break up emulsions.
-
Solvent Choice: Experiment with different extraction solvents. While dichloromethane is common, ethyl acetate or a mixture of solvents might be more effective for your specific product.
-
Centrifugation: If emulsions persist, a brief centrifugation can often separate the layers.
-
-
-
Causality: Product Solubility in the Aqueous Layer. Some sulfonamides, particularly those with additional polar functional groups, may have significant solubility in the aqueous phase, especially if the pH is not optimized.
-
Solution:
-
pH Adjustment: Before extraction, adjust the pH of the aqueous layer. For most sulfonamides, a slightly acidic pH (around 2-3) will ensure they are in their non-ionized form, maximizing their solubility in the organic solvent.[6]
-
Back-Extraction: After the initial extraction, you can sometimes recover more product by acidifying the aqueous layer and performing a "back-extraction" with fresh organic solvent.
-
-
Issue 2: Presence of a Persistent, Water-Soluble Impurity
Question: After purification by column chromatography, I still see an impurity in my NMR that seems to be water-soluble. What is it and how can I remove it?
Answer: This persistent impurity is often the hydrochloride salt of the base used in the reaction (e.g., triethylammonium chloride) or the hydrochloride salt of the starting amine if an excess was used.
-
Causality: Incomplete Removal of Amine Salts. These salts have some solubility in organic solvents, especially more polar ones like dichloromethane or ethyl acetate, and can co-elute with your product during chromatography.
-
Solution:
-
Aqueous Washes: A thorough workup with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally a brine wash is crucial.[7]
-
Liquid-Liquid Extraction Optimization: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction to improve efficiency.
-
Pre-Chromatography Filtration: Before loading your crude product onto a silica gel column, you can dissolve it in your solvent system and filter it through a small plug of silica gel or celite. This can help remove some of the more polar salt impurities.[8]
-
-
Issue 3: Difficulty in Achieving Crystallization of the Final Product
Question: My purified sulfonamide is an oil, and I'm struggling to crystallize it for final purification and characterization. What techniques can I try?
Answer: Obtaining a crystalline solid can be challenging, especially if residual impurities are acting as crystallization inhibitors.
-
Causality: Residual Solvents or Minor Impurities. Even small amounts of impurities can disrupt the crystal lattice formation.
-
Solution:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the purified oil under high vacuum, possibly with gentle heating if the compound is stable.
-
Solvent System Screening for Recrystallization:
-
Start with a single solvent system. Dissolve your compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, ethyl acetate) and slowly cool it to room temperature, then to 0°C or below.
-
If single-solvent recrystallization fails, try a binary solvent system. Dissolve the compound in a good solvent (e.g., dichloromethane or acetone) and slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly.
-
-
Scratching and Seeding:
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to induce crystallization.
-
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect in a reaction between this compound and an amine?
A1: The most common byproducts are:
-
2-Ethoxyethanesulfonic Acid: Formed from the hydrolysis of the starting sulfonyl chloride.
-
Amine Hydrochloride Salt: Formed from the reaction of the amine with the HCl generated during the reaction.
-
Unreacted Starting Materials: Excess amine or unreacted sulfonyl chloride (if the reaction did not go to completion).
Q2: How can I monitor the progress of my reaction to avoid the formation of excess byproducts?
A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.[7]
-
TLC: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to monitor the disappearance of the starting amine and the appearance of the product spot. The sulfonamide product is typically less polar than the starting amine.
-
LC-MS: This provides a more definitive way to track the formation of your product mass and the consumption of your starting materials.
Q3: What are the key safety precautions when working with this compound?
A3: this compound is corrosive, moisture-sensitive, and a lachrymator.[9][10][11] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid inhalation of vapors and contact with skin and eyes.[9] It reacts violently with water, so ensure all handling is done under anhydrous conditions.[9]
Q4: Can I use flash column chromatography for the purification of my sulfonamide product?
A4: Yes, flash column chromatography is a very common and effective method for purifying sulfonamides.[13]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. The exact solvent system will depend on the polarity of your specific sulfonamide.
-
Sample Loading: The crude product can be dissolved in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and then adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica with the adsorbed product is loaded onto the column.[8]
Q5: Are there alternative purification methods to column chromatography?
A5: Yes, depending on the properties of your product, you might consider:
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for achieving high purity.[14]
-
Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be used.[15]
-
Solid-Phase Extraction (SPE): SPE can be a useful technique for a preliminary cleanup of the crude reaction mixture to remove major impurities before a final purification step.[6][16]
Section 3: Experimental Protocols and Data
Protocol 1: General Aqueous Workup for Sulfonamide Synthesis
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess amine and base).
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid).
-
Brine (to help break any emulsions and remove bulk water).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Data Presentation: Typical Solvent Systems for Flash Chromatography
| Product Polarity | Starting Eluent (Hexanes:Ethyl Acetate) | Final Eluent (Hexanes:Ethyl Acetate) |
| Low | 95:5 | 70:30 |
| Medium | 80:20 | 50:50 |
| High | 50:50 | 100% Ethyl Acetate |
Visualization of the Purification Workflow
Caption: General workflow for the purification of sulfonamides.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for low sulfonamide yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. nj.gov [nj.gov]
- 13. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 15. nanobioletters.com [nanobioletters.com]
- 16. [Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid hydrolysis of 2-Ethoxyethanesulfonyl chloride during reactions
Welcome to the technical support center for 2-Ethoxyethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable but moisture-sensitive reagent. Here, we address common challenges, provide in-depth troubleshooting guides, and offer field-tested protocols to ensure the success of your experiments by mitigating the primary side reaction: hydrolysis.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: What is this compound, and why is its hydrolysis a concern?
This compound is a reactive organic compound used as a building block in chemical synthesis, particularly for introducing the 2-ethoxyethanesulfonyl group into molecules. This is often done by reacting it with nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters, respectively. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it extremely susceptible to nucleophilic attack by water. This hydrolysis reaction is typically undesirable as it consumes the reagent, forms a sulfonic acid byproduct that can complicate purification, and ultimately lowers the yield of the desired product.[1][2]
Q2: What are the immediate signs of hydrolysis in my reaction vessel?
The most common signs include:
-
Fuming upon exposure to air: The reagent reacts with atmospheric moisture to release hydrogen chloride (HCl) gas, which appears as white fumes.[3][4]
-
Poor solubility or phase separation: If you observe an oily layer or insoluble material in your aprotic solvent, it could be the resulting 2-ethoxyethanesulfonic acid, which has different solubility properties than the starting material.
-
Stalled reaction: Thin-layer chromatography (TLC) or HPLC analysis will show the consumption of the starting nucleophile (e.g., your amine) without the corresponding formation of the desired product, alongside the presence of unreacted sulfonyl chloride.
Q3: My reaction yield is consistently low. Is hydrolysis the only culprit?
While hydrolysis is the most frequent cause, other factors can contribute to low yields:
-
Choice of Base: Using a nucleophilic base or a base that is not strong enough to effectively scavenge the HCl generated can lead to side reactions or an incomplete reaction.
-
Solvent Reactivity: Protic solvents (e.g., alcohols, water) will react directly with the sulfonyl chloride, consuming it before it can react with your substrate.[5]
-
Reaction Temperature: While reactions are often run at 0 °C to control exothermicity, very low temperatures might significantly slow down the desired reaction rate, especially with less reactive nucleophiles.[1]
Q4: How can I detect and quantify the sulfonic acid byproduct?
The primary byproduct is 2-ethoxyethanesulfonic acid. It can be detected using several analytical techniques:
-
TLC: The sulfonic acid is highly polar and will typically remain at the baseline in many common solvent systems (e.g., ethyl acetate/hexanes). A baseline spot that grows over time can indicate ongoing hydrolysis.
-
HPLC: Reversed-phase HPLC can separate the nonpolar product from the highly polar sulfonic acid, which will elute very early.
-
NMR Spectroscopy: The sulfonic acid will have a distinct set of proton signals. Comparing the NMR of your crude product to a reference spectrum can help identify its presence.
-
Acid-Base Titration: In some cases, the free acid in a sample can be determined by titration with a standard base.[6]
Troubleshooting In-Depth: From Low Yield to No Reaction
This section provides a causal analysis of common problems and detailed, actionable solutions.
Problem: Pervasive Hydrolysis and Low Product Yield
Root Cause Analysis: The fundamental issue is the presence of water in the reaction system. Sulfonyl chlorides hydrolyze via a nucleophilic substitution mechanism where water attacks the electrophilic sulfur center. This process is often accelerated in the presence of a base.
The diagram below illustrates the nucleophilic attack of water on the sulfonyl chloride, leading to the formation of the undesired sulfonic acid.
Caption: Mechanism of sulfonyl chloride hydrolysis.
Solution 1: Implement Rigorous Anhydrous Techniques
The absolute exclusion of moisture is the most critical factor for success.[1]
Caption: Workflow for a successful anhydrous reaction.
Solution 2: Optimize Solvent and Base Selection
The choice of solvent and base can dramatically influence the outcome by affecting reaction rates and minimizing side reactions.[5]
Solvent Selection: Always use aprotic solvents. Protic solvents are reactants![5] The ideal solvent should fully dissolve your starting materials.
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent solubility for many organics. Volatile. |
| Acetonitrile (ACN) | 37.5 | 82 | More polar, good for less soluble substrates. Must be rigorously dried. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Can be a good choice, but prone to peroxide formation. Use freshly distilled. |
| Toluene | 2.4 | 111 | Nonpolar. Useful for higher temperature reactions if needed. |
Base Selection: The base's role is to neutralize the HCl produced. A good base is non-nucleophilic and sterically hindered to avoid reacting with the sulfonyl chloride itself.
-
Recommended: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA, Hünig's base). These are effective and their hydrochloride salts often precipitate, which can be a visual indicator of reaction progress.
-
Use with Caution: Pyridine can be used but is more nucleophilic and can sometimes form reactive intermediates. Inorganic bases like K₂CO₃ or Na₂CO₃ can be used but often suffer from poor solubility in organic solvents, leading to slow, heterogeneous reactions.
Gold-Standard Experimental Protocol: Synthesis of a Sulfonamide
This protocol details the reaction of this compound with a generic primary amine (R-NH₂) under optimized anhydrous conditions.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Dry a round-bottom flask, magnetic stir bar, and condenser in an oven at 120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Slowly add this compound (1.1 equivalents) dropwise to the cold solution via a syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.[7]
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly add water to quench any remaining sulfonyl chloride.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxyethanesulfonyl Chloride
Welcome to the technical support center for 2-Ethoxyethanesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis and application. Our focus is on explaining the "why" behind experimental choices, ensuring both scientific integrity and practical success.
Section 1: Understanding this compound: A Primer
This compound is a bifunctional reagent of increasing interest in organic synthesis. Its structure incorporates a reactive sulfonyl chloride moiety, a classic electrophile for forming sulfonamides and sulfonate esters, and an ether linkage, which can modulate the physicochemical properties (e.g., solubility, polarity) of the resulting molecules. Its effective use hinges on understanding its synthesis, stability, and reactivity profile.
Synthesis Pathway Overview
The most common laboratory-scale synthesis of this compound involves the oxidative chlorination of its corresponding thiol, 2-ethoxyethanethiol. This transformation is typically achieved using an excess of a chlorinating agent in an aqueous or biphasic medium.
Caption: Synthesis of this compound.
Section 2: FAQs and Troubleshooting Guide: Synthesis
Q1: My synthesis of this compound has a low yield. What are the likely causes?
A1: Low yields are frequently traced back to one of three areas: reaction conditions, starting material quality, or workup procedure.
-
Inadequate Reaction Conditions:
-
Insufficient Chlorinating Agent: The oxidative chlorination consumes multiple equivalents of chlorine per mole of thiol. Ensure a sufficient excess of the chlorinating agent (e.g., chlorine gas, sodium hypochlorite) is used.
-
Temperature Control: The reaction is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired, over-oxidized byproducts. Maintain the reaction temperature below 10°C, preferably between 0-5°C, using an ice-salt bath.
-
Poor Mass Transfer: If using a biphasic system (e.g., dichloromethane and water), vigorous stirring is essential to ensure the thiol reacts efficiently with the chlorinating agent in the aqueous phase.
-
-
Starting Material Purity:
-
Oxidized Thiol: The starting material, 2-ethoxyethanethiol, can oxidize upon prolonged exposure to air, forming the corresponding disulfide (bis(2-ethoxyethyl) disulfide). This disulfide is less reactive and will not efficiently convert to the sulfonyl chloride under the same conditions, thus lowering the yield. Use fresh or properly stored thiol for the best results.
-
-
Workup Issues:
-
Product Hydrolysis: this compound, like most sulfonyl chlorides, is susceptible to hydrolysis back to the sulfonic acid, especially under neutral or basic conditions. During aqueous workup, it is crucial to work quickly, use cold solutions, and maintain an acidic pH to suppress this side reaction.[1][2]
-
Q2: I observe a significant amount of a water-soluble, acidic impurity in my final product. What is it and how can I remove it?
A2: This impurity is almost certainly 2-ethoxyethanesulfonic acid, the product of hydrolysis of your target molecule.
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This reaction is often accelerated by heat and neutral or basic pH.
Prevention and Removal Strategy:
-
Strict Anhydrous Conditions Post-Synthesis: Once the initial reaction in the aqueous medium is complete and the product is extracted, all subsequent handling should be under anhydrous conditions. Use dried solvents (e.g., dichloromethane, diethyl ether) and glassware.
-
Aqueous HCl Scrubbing: A common and effective method to remove sulfonic acid impurities is to wash the crude, water-insoluble sulfonyl chloride with cold, concentrated aqueous hydrochloric acid.[3] The highly polar sulfonic acid is more soluble in the aqueous acidic phase, while the less polar sulfonyl chloride remains in the organic layer.
-
Vacuum Stripping: For final purification, carefully remove the solvent and any volatile impurities under reduced pressure. It is critical to keep the temperature low (e.g., < 40°C) to prevent thermal decomposition of the product.
Caption: Purification workflow to remove sulfonic acid.
Section 3: FAQs and Troubleshooting Guide: Reactions and Applications
Q3: My reaction of this compound with a primary amine is giving a low yield of the desired sulfonamide. What should I check?
A3: Low yields in sulfonamide formation are a classic problem. Let's break down the common culprits.
-
Reactivity Issues:
-
Sterically Hindered or Electron-Deficient Amine: If your amine is bulky or has electron-withdrawing groups, its nucleophilicity is reduced, leading to a slow reaction. In such cases, you may need to increase the reaction temperature or extend the reaction time.
-
Base Selection: A non-nucleophilic base, typically a tertiary amine like triethylamine or pyridine, is required to scavenge the HCl byproduct. Ensure you are using at least one equivalent of a dry, pure base. For sluggish reactions, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to form a more reactive intermediate.[1]
-
-
Side Reactions:
-
Di-sulfonylation: Primary amines can sometimes react twice to form a di-sulfonylated product, especially if the sulfonyl chloride is added too quickly or if an excess is used. To minimize this, add the this compound solution dropwise to the amine solution at a low temperature (0°C).
-
Hydrolysis of Starting Material: If there is any moisture in your reaction (wet solvent, reagents), the sulfonyl chloride will hydrolyze, reducing the amount available to react with your amine. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Q4: I am trying to form a sulfonate ester with a primary alcohol, but the reaction is incomplete. How can I drive it to completion?
A4: The formation of sulfonate esters from alcohols and sulfonyl chlorides is generally efficient but can be sluggish with less nucleophilic alcohols.
Optimization Strategies:
-
Choice of Base: Pyridine is often used as both the base and a solvent for this reaction. It effectively neutralizes the generated HCl and can act as a nucleophilic catalyst. Ensure the pyridine is anhydrous.
-
Temperature: While reactions are often started at 0°C to control the initial exotherm, they may require warming to room temperature or even gentle heating (40-50°C) to go to completion, especially with hindered or electron-deficient alcohols. Monitor the reaction by TLC or LC-MS.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of this compound can help drive the reaction to completion. Any unreacted sulfonyl chloride can be easily quenched during workup.
Q5: Does the ether linkage in this compound cause any specific side reactions?
A5: The ether linkage is generally stable under the standard conditions used for forming sulfonamides and sulfonate esters (i.e., reactions with amines or alcohols in the presence of a base). However, you should avoid strongly acidic conditions (e.g., strong Lewis acids or hot mineral acids), which could potentially lead to ether cleavage. For most applications, the ether group is a robust and well-behaved functionality.
Section 4: Physicochemical and Analytical Data
Precise experimental data for this compound is not widely published. The following table provides estimated values based on structurally similar compounds like ethanesulfonyl chloride and 2-chloroethanesulfonyl chloride.[4][5]
| Property | Estimated Value | Rationale / Comments |
| Molecular Formula | C₄H₉ClO₃S | - |
| Molecular Weight | 172.63 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Typical for alkyl sulfonyl chlorides. |
| Boiling Point | ~80-90 °C at 15 mmHg | Higher than 2-chloroethanesulfonyl chloride due to the ethoxy group. |
| Density | ~1.3 g/mL at 25°C | Lower than 2-chloroethanesulfonyl chloride (1.56 g/mL) due to replacement of Cl with a less dense ethoxy group. |
Expected ¹H NMR Spectrum (in CDCl₃):
The expected ¹H NMR spectrum would show four distinct signals:
-
Triplet (~1.2 ppm, 3H): Corresponding to the methyl protons (-O-CH₂-CH₃ ).
-
Quartet (~3.6 ppm, 2H): Corresponding to the methylene protons of the ethyl group (-O-CH₂ -CH₃).
-
Triplet (~3.9 ppm, 2H): Corresponding to the methylene protons adjacent to the ether oxygen (-CH₂ -CH₂-SO₂Cl).
-
Triplet (~4.1 ppm, 2H): Corresponding to the methylene protons adjacent to the sulfonyl chloride group (-CH₂-CH₂ -SO₂Cl). This signal would be the most downfield due to the strong electron-withdrawing effect of the SO₂Cl group.
Section 5: Safety and Handling
This compound should be handled with the same precautions as other reactive sulfonyl chlorides.
-
Corrosive: Causes severe skin burns and eye damage.[6]
-
Lachrymator: The vapors are irritating to the eyes and respiratory system.
-
Moisture Sensitive: Reacts with water, potentially violently, to release corrosive hydrochloric acid.
Mandatory Handling Procedures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from moisture and bases.
In case of a spill, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not use water to clean up spills.
References
Technical Support Center: Strategies for the Removal of Unreacted 2-Ethoxyethanesulfonyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively working with 2-ethoxyethanesulfonyl chloride and require robust, field-proven methods for its removal from reaction mixtures. As a highly reactive electrophile, residual this compound can complicate downstream processing and compromise the purity of your target compounds. This document provides a comprehensive overview of effective purification strategies, from simple aqueous workups to the use of advanced scavenger systems. The methodologies presented herein are grounded in established chemical principles to ensure both efficacy and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound from my reaction mixture?
A1: Unreacted this compound is a potent electrophile that can react with a variety of nucleophiles.[1][2] Its presence can lead to the formation of unwanted byproducts during subsequent reaction steps, purification, or even storage. For instance, it readily hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid, which can degrade acid-sensitive products.[3] Furthermore, its reactivity with common chromatography solvents like methanol can introduce new impurities.[3]
Q2: What are the most common methods for removing residual this compound?
A2: The primary strategies for removing unreacted this compound involve converting it into byproducts that are easily separable from the desired product. The most common approaches include:
-
Aqueous Workup (Quenching): Involves reacting the sulfonyl chloride with water or a basic solution, followed by liquid-liquid extraction.[3][4]
-
Scavenging: Utilizes reagents (scavengers) that selectively react with the excess sulfonyl chloride, which can then be removed by extraction or filtration.[1][2][5]
-
Chromatography: Direct purification of the crude reaction mixture to separate the desired product from the unreacted sulfonyl chloride and its byproducts.[6][7][8]
Q3: How can I monitor the removal of this compound during the workup process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound. A suitable solvent system should be chosen to provide good separation between the starting material, the desired product, and the sulfonyl chloride. The disappearance of the this compound spot on the TLC plate indicates its successful removal.
Q4: What are the hydrolysis products of this compound?
A4: this compound reacts with water in a process called hydrolysis to yield 2-ethoxyethanesulfonic acid and hydrochloric acid (HCl).[3] Both of these byproducts are acidic and can potentially be removed with a basic aqueous wash.
Troubleshooting and In-depth Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for the most effective methods of removing unreacted this compound.
Method 1: Aqueous Workup (Quenching and Extraction)
This is often the first line of defense for removing excess sulfonyl chlorides due to its simplicity and scalability. The principle lies in the hydrolysis of the reactive sulfonyl chloride to a more water-soluble sulfonic acid, which can then be extracted into an aqueous phase.
Causality Behind Experimental Choices: The choice of quenching agent (water, aqueous base) depends on the stability of your desired product. A basic wash is more efficient at removing the acidic byproducts of hydrolysis.[3] The selection of the organic solvent for extraction is critical and should be based on the solubility of your product and its immiscibility with water.
Troubleshooting Guide: Aqueous Workup
| Issue | Potential Cause | Recommended Solution |
| Incomplete removal of sulfonyl chloride | Insufficient quenching time or amount of quenching agent. | Increase the stirring time after adding the quenching agent. Use a larger volume of the aqueous solution. |
| Emulsion formation during extraction | High concentration of salts or amphiphilic molecules. | Add brine (saturated aqueous NaCl) to the separatory funnel to break the emulsion.[9] |
| Product loss into the aqueous layer | The product has some water solubility. | Back-extract the aqueous layer with a fresh portion of the organic solvent. |
| Degradation of the desired product | The product is sensitive to the acidic or basic conditions of the workup. | Use a milder quenching agent like a saturated solution of sodium bicarbonate. Perform the workup at a lower temperature (e.g., 0 °C). |
Experimental Protocol: Standard Aqueous Workup
-
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add cold water or a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. Caution: This quenching process can be exothermic.
-
Dilution: Dilute the mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Separation: Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Workflow for Aqueous Workup
References
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Semantic Scholar [semanticscholar.org]
- 5. suprasciences.com [suprasciences.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing the Exothermicity of 2-Ethoxyethanesulfonyl Chloride Reactions
Welcome to the Technical Support Center for managing reactions with 2-Ethoxyethanesulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. The inherent reactivity of this compound, while advantageous for achieving desired chemical transformations, also presents significant challenges related to exothermicity. Failure to properly manage the heat generated during its reaction can lead to reduced yield, formation of impurities, and in severe cases, dangerous thermal runaway events.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the safe and efficient use of this compound in your laboratory.
Understanding the Hazard: The Exothermic Nature of Sulfonylation
The reaction of this compound with nucleophiles, particularly primary and secondary amines, is a highly exothermic process. The formation of the stable sulfonamide bond releases a significant amount of energy in the form of heat. Several factors contribute to the overall heat generation and the potential for a hazardous thermal event:
-
Reaction Enthalpy: The intrinsic heat of reaction for sulfonamide formation is substantial.
-
Rate of Reaction: The reaction is often rapid, leading to a fast release of heat.
-
Heat Dissipation: Inadequate heat removal from the reaction vessel can lead to a rapid increase in temperature.
-
Side Reactions: At elevated temperatures, undesirable side reactions can occur, some of which may also be exothermic.
A failure to control the reaction temperature can initiate a dangerous cycle known as thermal runaway, where the rate of heat generation exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure.[1][2] Case studies of runaway reactions with similar reagents, such as thionyl chloride, have resulted in reactor explosions and the release of hazardous materials.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Symptoms:
-
A sudden and sharp rise in the internal reaction temperature, exceeding the set point of the cooling bath.
-
Vigorous boiling or refluxing of the solvent, even at low initial temperatures.
-
Noticeable increase in pressure within the reaction vessel.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Rate of Addition is Too Fast | The rate of heat generation is directly proportional to the rate of reaction. A rapid addition of this compound to the nucleophile leads to a burst of heat that can overwhelm the cooling capacity of the system. | Add the this compound dropwise using a syringe pump or an addition funnel. The addition rate should be slow enough to maintain a stable internal temperature. |
| Inadequate Cooling | The cooling system (e.g., ice bath, cryostat) may not have sufficient capacity to dissipate the heat generated by the reaction, especially on a larger scale. | Ensure the cooling bath has a large thermal mass and is at a temperature significantly lower than the desired reaction temperature. For larger scale reactions, consider using a more efficient cooling system like a cryostat with a powerful circulator. |
| Poor Stirring | Inefficient mixing leads to localized "hot spots" where the concentration of reactants is high, causing a localized, rapid exotherm that can propagate through the reaction mixture. | Use a powerful overhead stirrer for viscous reaction mixtures or larger scale reactions to ensure efficient heat transfer from the reaction medium to the vessel walls and into the cooling bath. A magnetic stir bar may be insufficient. |
| Incorrect Order of Addition | Adding the nucleophile to the neat this compound can lead to a highly concentrated and uncontrolled initial reaction. | Always add the this compound to a solution of the nucleophile. This ensures that the sulfonyl chloride is the limiting reagent at the point of addition, allowing for better control of the reaction rate. |
dot
Caption: Troubleshooting workflow for uncontrolled exotherms.
Issue 2: Low Yield of the Desired Sulfonamide Product
Symptoms:
-
Isolation of a lower than expected amount of the target sulfonamide.
-
Presence of significant amounts of starting materials or byproducts in the crude reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Hydrolysis of this compound | This compound is highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the desired nucleophilic substitution. | Use anhydrous solvents and reagents. Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use. |
| Formation of Byproducts | At elevated temperatures, side reactions such as the formation of sulfene intermediates or reaction with the solvent can occur, consuming the starting materials and leading to a complex product mixture. | Maintain a low reaction temperature (typically 0 °C or below) throughout the addition and reaction time. Choose an inert solvent that does not react with the sulfonyl chloride. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or the use of a weak or sterically hindered nucleophile. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider allowing it to warm slowly to room temperature or increasing the reaction time. For weakly nucleophilic amines, a stronger, non-nucleophilic base may be required to facilitate the reaction. |
| Product Loss During Workup | The sulfonamide product may have some water solubility, leading to losses during the aqueous workup. | Minimize the volume of water used during the workup. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product. Washing the combined organic layers with brine can help to remove dissolved water. |
dot
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction involving this compound?
A1: The quenching process must be performed with extreme caution due to the high reactivity of the unreacted sulfonyl chloride with the quenching agent. The recommended procedure is a "reverse quench," where the reaction mixture is slowly added to a separate, well-stirred, and cooled quenching solution. Never add the quenching agent directly to the reaction vessel, as this can cause a localized and potentially violent exotherm.
Recommended Quenching Protocol:
-
Prepare the Quenching Solution: In a separate flask equipped with a stirrer and a thermometer, prepare a cooled (0 °C) solution of a suitable quenching agent. Common choices include:
-
Saturated aqueous sodium bicarbonate solution: To neutralize the HCl byproduct and hydrolyze the excess sulfonyl chloride.
-
Dilute aqueous ammonia: Reacts with the sulfonyl chloride to form a water-soluble sulfonamide.
-
A solution of a primary or secondary amine (e.g., diethylamine) in an inert solvent: This will also form a sulfonamide.
-
-
Cool the Reaction Mixture: Ensure the primary reaction mixture is cooled to a low temperature (typically 0 °C or below).
-
Slow Addition: Slowly and carefully add the reaction mixture dropwise to the vigorously stirred quenching solution. Monitor the temperature of the quenching solution throughout the addition and adjust the addition rate to maintain a low temperature.
-
Stirring: After the addition is complete, continue to stir the quenched mixture for a period of time (e.g., 30-60 minutes) to ensure all the reactive species have been consumed.
Q2: What are the primary byproducts I should expect in my reaction?
A2: The most common byproduct is the sulfonic acid, formed from the hydrolysis of this compound by adventitious moisture. Another potential byproduct, especially if the reaction temperature is not well-controlled, is the formation of a sulfene intermediate. Sulfenes are highly reactive and can lead to a variety of undesired products through polymerization or reaction with other species in the reaction mixture. In reactions with alcohols, the corresponding alkyl chloride can sometimes be observed as a byproduct.
Q3: Can I use a tertiary amine like triethylamine as a base in my reaction with a primary or secondary amine?
A3: Yes, a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine is often used as a base to scavenge the HCl that is generated during the reaction.[4] This prevents the formation of the amine hydrochloride salt, which is generally unreactive. Typically, at least one equivalent of the tertiary amine base is used.
Q4: Is it possible to scale up a reaction with this compound safely?
A4: Yes, but it requires careful planning and execution. The key considerations for a safe scale-up are:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale of the reaction increases, making heat dissipation more challenging. A jacketed reactor with a powerful cooling system is essential for large-scale reactions.
-
Addition Control: A programmable syringe pump or a metered addition system is crucial for maintaining a slow and controlled addition of the sulfonyl chloride.
-
Mixing: Efficient and robust overhead stirring is non-negotiable to prevent localized hot spots.
-
Calorimetry Studies: Before attempting a large-scale reaction, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the maximum heat output, and the adiabatic temperature rise. This data is critical for assessing the thermal risk and designing a safe process.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA), distilled
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, addition funnel, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a small amount of anhydrous dichloromethane and add it to an addition funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching: In a separate flask, cool a sufficient volume of saturated aqueous sodium bicarbonate solution to 0 °C. Slowly and carefully add the reaction mixture to the cooled bicarbonate solution with vigorous stirring.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide. The product can be further purified by column chromatography or recrystallization as needed.
References
2-Ethoxyethanesulfonyl chloride reaction work-up procedure
Answering the user's request.## Technical Support Center: 2-Ethoxyethanesulfonyl Chloride Reaction Work-up
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing reactions involving the synthesis or use of this compound. It is designed as a troubleshooting resource, explaining the causality behind each step of the work-up procedure to ensure procedural integrity and high-quality outcomes.
PART 1: Critical Safety Precautions
Before initiating any work-up procedure, it is imperative to acknowledge the significant hazards associated with this compound and related reagents. Sulfonyl chlorides are corrosive, toxic, and react violently with water and other nucleophiles.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[1][2]
-
Reaction Quenching: The quenching of reagents like thionyl chloride or chlorosulfonic acid is highly exothermic. The reaction mixture must be added slowly to a cold quenching solution (e.g., ice water) with vigorous stirring to dissipate heat effectively.[3][4] Never add water to the reaction mixture.[5]
-
Waste Disposal: All aqueous and organic waste must be disposed of in properly labeled containers according to your institution's hazardous waste guidelines.[1]
PART 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the work-up of reactions involving this compound in a question-and-answer format.
Troubleshooting Common Issues
Question 1: After quenching my reaction, my product yield is very low, and I've isolated a water-soluble oil. What happened?
Answer: This is a classic sign of product hydrolysis. This compound, like most sulfonyl chlorides, is susceptible to hydrolysis back to its corresponding sulfonic acid, especially in neutral or basic aqueous solutions.[6][7] The sulfonic acid is significantly more water-soluble than the sulfonyl chloride and will be lost to the aqueous phase during extraction.
Causality & Prevention:
-
Hydrolysis Mechanism: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of 2-ethoxyethanesulfonic acid. This process can be accelerated by heat.[7][8]
-
Preventative Measures:
-
Low-Temperature Quenching: Always quench the reaction by slowly adding the reaction mixture to a beaker of vigorously stirred ice or ice-cold water.[3][6] This minimizes the thermal energy available for hydrolysis.
-
Rapid Extraction: Do not allow the product to remain in contact with the aqueous phase for extended periods. Proceed with the extraction immediately after quenching.
-
Acidified Water: For some sulfonyl chlorides, quenching with ice-cold dilute hydrochloric acid can suppress hydrolysis by keeping the pH low. However, this must be balanced with the stability of your desired product.
-
Question 2: During the aqueous work-up, I've formed a persistent emulsion that won't separate.
Answer: Emulsion formation is common when extracting organic solutions with aqueous washes, especially after a basic wash. This is due to the formation of soap-like byproducts or the presence of fine particulates that stabilize the oil-in-water or water-in-oil droplets.
Causality & Resolution:
-
Cause: Vigorous shaking of the separatory funnel is a primary cause. Additionally, if you have deprotonated sulfonic acid (a surfactant-like molecule) from product hydrolysis, it can contribute to emulsion formation.
-
Resolution Protocol:
-
Brine Wash: The most effective method to break an emulsion is to wash the mixture with a saturated aqueous solution of sodium chloride (brine).[9] The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the less polar organic components out of solution and promoting phase separation.
-
Gentle Inversion: When washing, gently invert the separatory funnel rather than shaking it vigorously.
-
Filtration: In difficult cases, filtering the entire emulsion through a pad of Celite or glass wool can sometimes break it up.
-
Question 3: My final product is an oil, but the literature reports it as a solid. It also appears wet and cloudy.
Answer: This issue typically points to incomplete drying of the organic layer or the presence of residual, high-boiling point solvents. Water is a common impurity that can depress the melting point of a compound and make it appear oily.
Causality & Best Practices:
-
Inadequate Drying: Anhydrous drying agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are essential for removing dissolved water from the organic solvent.[10] If not enough drying agent is used, or the contact time is too short, water will remain.
-
Solvent Removal: Dichloromethane or ethyl acetate can sometimes be difficult to remove completely on a rotary evaporator, especially if the product is a viscous oil.
-
Refined Drying & Concentration Protocol:
-
Brine Wash Pre-Drying: Always wash the organic layer with brine before adding a drying agent. This removes the bulk of the dissolved water and improves the efficiency of the drying agent.[10]
-
Sufficient Drying Agent: Add the anhydrous drying agent until it no longer clumps together and flows freely when the flask is swirled.
-
High Vacuum: After rotary evaporation, place the product on a high-vacuum line for several hours to remove trace amounts of solvent and water. Co-evaporation with a dry, non-polar solvent like toluene can also help remove residual water via azeotrope formation.[11]
-
Frequently Asked Questions (FAQs)
Q: What is the purpose of a sodium bicarbonate (NaHCO₃) wash? A: A wash with a weak base like saturated aqueous sodium bicarbonate is crucial for neutralizing and removing acidic impurities.[12] Reactions forming sulfonyl chlorides often use reagents like thionyl chloride (SOCl₂) or involve acidic catalysts, which generate byproducts like HCl and H₂SO₄. These acids can degrade the product over time and must be removed. The bicarbonate reacts with the acid to form carbon dioxide gas, water, and a salt that is soluble in the aqueous phase. Causality: Failure to remove acid can lead to continued hydrolysis of the sulfonyl chloride product during storage or subsequent reaction steps.
Q: Can I use a stronger base, like sodium hydroxide (NaOH), to neutralize the acid? A: It is strongly discouraged. Strong bases like NaOH will rapidly and violently hydrolyze your this compound product to the corresponding sulfonate salt, resulting in a complete loss of product.[2] A weak base like NaHCO₃ is strong enough to neutralize residual acid but generally not reactive enough to cause significant product hydrolysis during the brief contact time of an extraction.
Q: How do I confirm my product is free of sulfonic acid impurity? A: Thin Layer Chromatography (TLC) is an effective method. The sulfonic acid byproduct is significantly more polar than the sulfonyl chloride. On a silica gel TLC plate, the sulfonic acid will have a much lower Rf value (it will stick close to the baseline), while the desired sulfonyl chloride product will travel further up the plate.
PART 3: Data Summary & Protocols
Work-up Reagent Summary
| Reagent/Step | Purpose | Scientific Rationale | Typical Observation |
| Ice-Cold Water Quench | Deactivate excess chlorinating agent; initial product separation. | Controls exothermic reaction; minimizes product hydrolysis by lowering thermal energy.[3][6] | Vigorous gas evolution (HCl, SO₂). The organic product may separate as an oil or solid. |
| Dichloromethane (DCM) Extraction | Isolate the organic product from the aqueous phase. | The non-polar sulfonyl chloride has higher solubility in DCM than in the polar aqueous phase. | Formation of two distinct liquid layers (DCM is the bottom layer). |
| Saturated NaHCO₃ Wash | Neutralize and remove acidic byproducts (e.g., HCl). | Prevents acid-catalyzed degradation or hydrolysis of the product.[12] | Effervescence (CO₂ gas) upon initial mixing. The aqueous layer should be basic (pH > 7) after washing. |
| Brine (Sat. NaCl) Wash | Remove bulk water from the organic layer and break emulsions. | Increases the ionic strength of the aqueous phase, "salting out" the organic product and destabilizing emulsions.[9] | Sharper separation between the organic and aqueous layers. |
| Anhydrous MgSO₄ Drying | Remove residual water dissolved in the organic solvent. | MgSO₄ forms hydrates, sequestering water molecules to yield a dry organic solution.[10] | The drying agent should be free-flowing and not clump together. |
| Rotary Evaporation / High Vacuum | Remove the volatile organic solvent to isolate the final product. | The product is non-volatile under reduced pressure, allowing the solvent to be selectively evaporated. | The product remains as a liquid or solid residue. |
Standard Experimental Work-up Protocol
-
Preparation: Prepare a large beaker containing a stir bar and a mixture of crushed ice and water. The volume should be at least 5-10 times the volume of your reaction mixture. Begin stirring vigorously.
-
Quenching: Using a pipette or addition funnel, add the reaction mixture dropwise to the stirring ice-water. Maintain a slow addition rate to control the exotherm.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x volume of the initial reaction). Combine the organic layers.
-
Neutralization Wash: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution.
-
Self-Validation: After washing, test the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to facilitate drying.[10]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate, swirling the flask, until the solid no longer clumps. Let it sit for 10-15 minutes.
-
Filtration & Concentration: Filter the solution through a fluted filter paper or a small plug of cotton into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Drying: Place the flask on a high-vacuum line for at least 1 hour to remove any residual solvent, yielding the purified this compound.
Visual Workflow of the Work-up Procedure
Below is a diagram illustrating the logical flow of the work-up process, from the initial reaction mixture to the final isolated product.
Caption: Workflow for the aqueous work-up of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. reddit.com [reddit.com]
Stability of 2-ethoxyethanesulfonyl protecting group under acidic conditions
Welcome to the technical support resource for the 2-ethoxyethanesulfonyl (Ees) protecting group. This guide is designed for researchers, scientists, and drug development professionals who may encounter this functional group in their synthetic endeavors. The 2-ethoxyethanesulfonyl group is not as commonly documented in mainstream chemical literature as other sulfonyl derivatives like tosyl (Ts) or mesyl (Ms). Therefore, this document synthesizes information from analogous structures and fundamental chemical principles to provide a comprehensive troubleshooting and applications guide.
Frequently Asked Questions (FAQs)
Q1: What is the 2-ethoxyethanesulfonyl (Ees) group and how is it structurally unique?
A1: The 2-ethoxyethanesulfonyl (Ees) group is a sulfonyl-based protecting group used for amines. Structurally, it is an ethanesulfonyl group with an ethoxy substituent at the 2-position of the ethyl chain. This unique structure incorporates two key functionalities: a robust sulfonamide linkage and an acid-sensitive ether linkage. This duality is central to its chemical behavior and stability.
Q2: What is the expected stability profile of the Ees group under acidic conditions?
A2: The stability of the Ees group is a composite of its two main components. Sulfonamides are generally known to be stable under a wide range of both acidic and basic conditions[1]. However, the presence of the ethoxyethyl side chain introduces a point of weakness. Ethoxyethyl (EE) ethers are known to be cleaved under acidic conditions, such as with 1N hydrochloric acid[2]. Therefore, while the sulfonamide bond itself is robust, the ether linkage within the Ees group is a potential site for acid-catalyzed hydrolysis. This makes the Ees group potentially labile under moderately strong acidic conditions, a characteristic not typical for simple alkyl or aryl sulfonamides.
Q3: How would one typically install an Ees protecting group?
A3: The Ees group would be installed by reacting the amine with 2-ethoxyethanesulfonyl chloride in the presence of a base. This follows the standard procedure for sulfonamide formation. The choice of base (e.g., pyridine, triethylamine) would depend on the substrate's sensitivity and the desired reaction kinetics[1]. The precursor, this compound, can be synthesized from 2-ethoxyethanol through a chlorosulfonation reaction[3].
Q4: How does the Ees group compare to the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group?
A4: The SES group is another 2-substituted ethanesulfonyl protecting group designed for specific, mild cleavage conditions, primarily using fluoride ions[4]. However, the SES group is also known to be cleaved under harsh acidic conditions, such as refluxing 6 N HCl[4]. This provides a strong analogy for the Ees group. While the Ees group lacks the fluoride-lability of the SES group, the shared ethanesulfonyl backbone suggests that it too would likely be cleaved under strong, hot acid, in addition to the potential for milder acid-catalyzed cleavage at the ether linkage.
Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with the 2-ethoxyethanesulfonyl (Ees) protecting group, with a focus on its behavior in acidic media.
Issue 1: Unintentional Cleavage of the Ees Group
Symptom: You are performing a reaction on a molecule containing an Ees-protected amine. After an acidic workup or purification step (e.g., silica gel chromatography with an acidic eluent), you observe the appearance of the unprotected amine.
Potential Causes & Solutions:
-
Acid-Labile Ether Linkage: The most probable cause is the acid-catalyzed cleavage of the ether bond within the Ees group. This reaction is mechanistically similar to the deprotection of other acid-sensitive ether protecting groups like MEM or EE[2][5].
-
Solution: Avoid acidic workups if possible. Use a saturated sodium bicarbonate or a phosphate buffer solution to neutralize the reaction mixture before extraction. For chromatography, consider using a deactivated silica gel (e.g., treated with triethylamine) to prevent on-column deprotection.
-
-
Harsh Reaction Conditions: While the sulfonamide bond is generally stable, prolonged exposure to strong acids, especially at elevated temperatures, can lead to its cleavage[1].
-
Solution: If the desired transformation allows, switch to milder reaction conditions. If strong acid is required for another part of the molecule (e.g., Boc deprotection), consider minimizing reaction time and temperature, and monitor the reaction closely for Ees group cleavage.
-
Troubleshooting Workflow for Unintentional Ees Cleavage
Caption: Troubleshooting workflow for unexpected Ees group cleavage.
Issue 2: Incomplete or Failed Acidic Deprotection of the Ees Group
Symptom: You are intentionally trying to remove the Ees group using acidic conditions, but the reaction is slow, incomplete, or does not proceed at all.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Temperature: While the ether linkage is acid-sensitive, cleavage of the robust sulfonamide bond requires more forcing conditions.
-
Solution: If milder conditions targeting the ether bond are ineffective, a stronger acid and higher temperature may be necessary to cleave the entire group. Drawing an analogy from the SES group, refluxing in a strong mineral acid like 6 N HCl could be effective[4]. Start with a small-scale test reaction to find the optimal conditions and monitor for decomposition of the substrate.
-
-
Steric Hindrance: The accessibility of the ether oxygen or the sulfonyl group to the acid can be sterically hindered by the surrounding molecular structure, slowing down the cleavage reaction.
-
Solution: Increase the reaction time and/or temperature. Consider using a stronger Lewis acid in an anhydrous solvent, which can sometimes be more effective for cleaving sterically hindered groups.
-
Proposed Mechanism of Acid-Catalyzed Ether Linkage Cleavage
The initial and most likely point of acidic attack on the Ees group is the ether oxygen, leading to its cleavage.
Caption: Proposed mechanism for the acid-catalyzed cleavage of the Ees ether linkage.
Data Presentation: Comparative Stability
The following table provides an estimated comparison of the stability of the Ees group with other common sulfonyl and ether protecting groups under various acidic conditions. This is based on established chemical principles and analogies to structurally similar groups.
| Protecting Group | Reagent/Condition | Expected Stability | Reference/Analogy |
| Ees | Mild Acid (e.g., 1N HCl, rt) | Potentially Labile | Analogy to EE ethers[2] |
| Ees | Strong Acid (e.g., 6N HCl, reflux) | Labile | Analogy to SES group[4] |
| Tosyl (Ts) | Mild to Strong Acid | Stable | [1] |
| Mesyl (Ms) | Mild to Strong Acid | Stable | [1] |
| Nosyl (Ns) | Mild to Strong Acid | Stable | [1] |
| SES | Strong Acid (e.g., 6N HCl, reflux) | Labile | [4] |
| EE Ether | Mild Acid (e.g., 1N HCl, rt) | Labile | [2][6][7] |
| MOM Ether | Stronger Acid (e.g., 6M HCl) | Labile | [2] |
Experimental Protocols
Disclaimer: The following protocols are proposed starting points based on analogies to other protecting groups. Optimization will be necessary for specific substrates.
Protocol 1: Test for Mild Acidic Lability of the Ees Group
This protocol is designed to test if the ether linkage of the Ees group is susceptible to cleavage under mild acidic conditions.
-
Dissolution: Dissolve the Ees-protected compound (1 equivalent) in a suitable organic solvent (e.g., THF or Dioxane) to a concentration of 0.1 M.
-
Acidification: Add an equal volume of 1N aqueous HCl.
-
Reaction: Stir the biphasic mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour) for the disappearance of the starting material and the appearance of a more polar spot corresponding to the alcohol intermediate or the fully deprotected amine.
-
Workup: If the reaction proceeds, neutralize the mixture with saturated aqueous NaHCO₃, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Proposed Method for Complete Ees Group Cleavage
This protocol uses harsher conditions intended to cleave the entire Ees group, including the robust sulfonamide bond.
-
Dissolution: Dissolve the Ees-protected compound (1 equivalent) in a suitable solvent such as dioxane or acetic acid.
-
Acidification: Add an excess of concentrated aqueous HCl (e.g., 6N to 12N).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C), using an oil bath and a condenser.
-
Monitoring: Carefully monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize by slowly adding a strong base (e.g., 6N NaOH) while cooling in an ice bath.
-
Extraction & Purification: Extract the product with a suitable organic solvent. The aqueous layer may need to be saturated with NaCl to improve extraction efficiency. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Sterically Hindered Sulfonamides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical resource for navigating the complexities of synthesizing sterically hindered sulfonamides. This guide is structured to function as a direct line to a Senior Application Scientist, offering in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome the significant challenges posed by steric congestion in S-N bond formation.
Section 1: Troubleshooting Guide - When Your Reaction Fails
This section addresses the most common failure points in the synthesis of sterically hindered sulfonamides in a direct question-and-answer format.
Q1: My reaction between a sterically hindered amine and a sulfonyl chloride shows low to no conversion. What are the most probable causes?
A1: This is the most frequent challenge and typically stems from a combination of factors rooted in reaction kinetics and reagent stability.
-
Reduced Nucleophilicity of the Amine: Steric bulk around the nitrogen atom physically obstructs the trajectory of its lone pair's nucleophilic attack on the electrophilic sulfur center of the sulfonyl chloride. Electron-withdrawing groups on the amine can further decrease its nucleophilicity, compounding the problem.[1]
-
Reagent Degradation: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with trace amounts of water in the solvent, on the glassware, or from the atmosphere to form the unreactive corresponding sulfonic acid.[1][2] This side reaction consumes your electrophile.
-
Insufficient Reaction Conditions: Standard conditions (e.g., room temperature, common bases like triethylamine or pyridine) are often inadequate to overcome the high activation energy barrier imposed by steric hindrance.[2]
Initial Verification Checklist:
-
Reagent Purity: Use a freshly opened bottle of sulfonyl chloride or purify it before use. Ensure your amine and any base used are pure and dry.[2][3]
-
Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to rigorously exclude moisture.[1][3]
-
Stoichiometry: Re-verify the molar ratios. A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with 1.1-1.5 equivalents of a base.[2]
Q2: I've confirmed my reagents and conditions are pristine, but the reaction is still sluggish. How can I effectively increase the reaction rate without causing decomposition?
A2: This is where catalytic activation becomes essential. Simply increasing the temperature can often lead to the decomposition of sensitive substrates or the sulfonyl chloride itself. The most reliable strategy is to use a "super-nucleophile" catalyst like 4-Dimethylaminopyridine (DMAP).
The DMAP Catalysis Solution: DMAP is far more effective than traditional bases like pyridine or triethylamine for these challenging reactions. It functions not as a simple base, but as a nucleophilic catalyst.[4]
-
Mechanism of Action: DMAP, being a potent nucleophile, first attacks the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP pyridinium intermediate.[4][5] This intermediate is significantly more electrophilic than the starting sulfonyl chloride.
-
Overcoming Hindrance: The sterically hindered amine, which struggles to react with the sulfonyl chloride directly, can now effectively attack this activated intermediate, leading to the desired sulfonamide and regenerating the DMAP catalyst.[4][6]
Recommendation: Add a catalytic amount of DMAP (e.g., 0.1-0.2 equivalents) to your reaction in addition to a stoichiometric amount of a non-nucleophilic hindered base like 2,4,6-collidine or triethylamine to scavenge the HCl byproduct.
Q3: My purification is problematic. The crude product is a complex mixture, and the desired sulfonamide is difficult to isolate. What strategies can I employ?
A3: Purification challenges often arise from side reactions and unreacted starting materials. A well-planned workup and purification strategy is critical.
-
Aqueous Workup: Perform an aqueous workup to remove water-soluble byproducts. An acidic wash (e.g., dilute HCl) will remove the amine base and any unreacted starting amine. A basic wash (e.g., saturated NaHCO₃) can help remove any sulfonic acid formed from hydrolysis.
-
Chromatography: Flash column chromatography is often necessary. If your product is co-eluting with impurities, try changing the solvent system polarity or even switching to a different stationary phase (e.g., alumina instead of silica gel).
-
Recrystallization: If a solid, recrystallization can be a powerful purification technique. Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.[7] This method is particularly effective for removing trace impurities and can yield a highly pure, crystalline product.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more strategic questions about planning the synthesis of hindered sulfonamides.
Q1: What is the mechanistic basis of steric hindrance in sulfonamide synthesis?
A1: The standard synthesis of a sulfonamide is a nucleophilic acyl substitution-type reaction. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, proceeding through a trigonal bipyramidal intermediate. Bulky substituents on either the amine or the sulfonyl group create non-bonded steric repulsions, destabilizing this transition state and dramatically increasing the activation energy of the reaction.
Below is a troubleshooting workflow to diagnose and solve common issues.
Q2: Can you illustrate the catalytic cycle of DMAP in this reaction?
A2: Certainly. The DMAP catalytic cycle transforms a slow, high-energy reaction into a two-step, lower-energy pathway.
Q3: When should I abandon the direct sulfonylation approach and use a completely different method?
A3: If you are working with exceptionally hindered substrates (e.g., di-tert-butylamine) or if catalytic methods fail to provide a satisfactory yield, it is time to consider alternative bond-forming strategies.
-
Mitsunobu Reaction: This is an excellent alternative if your target can be accessed from an alcohol precursor. The reaction couples a sulfonamide (acting as the nucleophile) with a primary or secondary alcohol. A key feature is the clean inversion of stereochemistry at the alcohol center.[8][9]
-
Transition Metal-Catalyzed Cross-Coupling: Modern methods using palladium, copper, or nickel catalysts can form the S-N bond under different mechanistic pathways, often with broader functional group tolerance.[10][11] For example, coupling arylboronic acids with an SO₂ source and an amine is a powerful strategy.[12]
-
Alternative SO₂ Sources: Instead of sulfonyl chlorides, reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can serve as a stable, solid surrogate for SO₂ gas, enabling novel three-component coupling reactions.[13][14]
Section 3: Protocols & Comparative Data
To provide a practical context, we present a validated protocol for a DMAP-catalyzed reaction and a comparative data table.
Experimental Protocol: DMAP-Catalyzed Synthesis of N-(2,6-diisopropylphenyl)benzenesulfonamide
This protocol details a reliable method for coupling a sterically hindered aniline with benzenesulfonyl chloride.
-
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add 2,6-diisopropylaniline (1.0 eq), anhydrous dichloromethane (DCM, 0.2 M), and triethylamine (1.2 eq). Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.15 eq) to the stirred solution.
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.
Data Table: Comparison of Synthetic Strategies
The following table summarizes expected outcomes for the synthesis of a challenging sulfonamide, illustrating the impact of different methodologies.
| Method | Key Reagents | Typical Conditions | Expected Yield | Key Considerations & Drawbacks |
| Standard (Pyridine Base) | Hindered Amine, Sulfonyl Chloride, Pyridine | DCM, 25 °C, 24h | < 5% | Very low reactivity due to steric hindrance. The reaction often stalls completely.[1] |
| Forcing (Thermal) | Hindered Amine, Sulfonyl Chloride, Collidine | Toluene, 110 °C, 24h | 10-30% | Modest improvement but high risk of thermal decomposition of reagents and product. Often results in a complex crude mixture.[2] |
| DMAP Catalysis | Hindered Amine, Sulfonyl Chloride, Et₃N, DMAP | DCM, 25 °C, 18h | 70-90% | Highly efficient activation of the sulfonyl chloride. The method of choice for overcoming steric barriers.[4][6] |
| Alternative Reagent (DABSO) | Hindered Amine, Aryl Boronic Acid, DABSO, Cu(I) | Dioxane, 100 °C, 12h | 60-85% | Excellent modern alternative that avoids sulfonyl chlorides. Requires transition metal catalysis and higher temperatures.[10][12] |
| Mitsunobu Reaction | Hindered Alcohol, Sulfonamide, PPh₃, DIAD | THF, 0 °C to RT, 6h | 65-85% | Completely different retrosynthetic approach. Excellent for chiral centers (provides inversion). Requires an alcohol precursor.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. scribd.com [scribd.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 14. books.rsc.org [books.rsc.org]
Technical Support Center: Improving the Selectivity of 2-Ethoxyethanesulfonyl Chloride Reactions
Welcome to the technical support center for 2-Ethoxyethanesulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the selectivity of reactions involving this versatile reagent. By understanding the underlying principles of its reactivity, you can optimize your experimental outcomes and overcome common challenges.
Understanding the Reagent: this compound
This compound is a sulfonyl chloride compound valued in organic synthesis for introducing the 2-ethoxyethanesulfonyl group. Like other sulfonyl chlorides, it readily reacts with nucleophiles such as alcohols and amines to form sulfonate esters and sulfonamides, respectively.[1] However, the presence of the ethoxy group introduces unique electronic and steric properties that can influence its reactivity and selectivity.
A key challenge in working with this compound is controlling its reactivity, especially when the substrate contains multiple nucleophilic sites. This guide will focus on strategies to achieve high selectivity in such cases.
Troubleshooting Guide: Common Selectivity Issues
This section addresses frequent problems encountered during reactions with this compound, presented in a question-and-answer format.
Issue 1: Poor Chemoselectivity with Amino Alcohols (N- vs. O-Sulfonylation)
Question: I am reacting this compound with an amino alcohol and obtaining a mixture of N-sulfonated and O-sulfonated products. How can I favor N-sulfonylation?
Answer: The inherent nucleophilicity difference between amine and hydroxyl groups generally favors N-sulfonylation. However, reaction conditions are critical for maximizing this selectivity. Here’s how to troubleshoot:
-
Temperature Control: Low temperatures (e.g., 0 °C to room temperature) are crucial. Elevated temperatures can increase the rate of the less favorable O-sulfonylation.[2]
-
Choice of Base: The base scavenges the HCl byproduct and can influence selectivity.
-
Pyridine: Often used as both a solvent and a base, it is effective for promoting N-sulfonylation.[2]
-
Triethylamine (TEA): A stronger, non-nucleophilic base. While it efficiently neutralizes HCl, its bulkiness can sometimes hinder the approach to the amine, potentially reducing selectivity in certain substrates. It's often recommended to start with pyridine.[2]
-
Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): These are highly basic yet non-nucleophilic and can be excellent at scavenging HCl without interfering.[2]
-
-
Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the amino alcohol to ensure the sulfonyl chloride is fully consumed, minimizing the risk of di-sulfonylation.[2]
-
Slow Addition: Add the this compound solution dropwise to the amino alcohol solution at a low temperature. This avoids localized high concentrations of the sulfonyl chloride, which can lead to less selective reactions.[2]
Issue 2: Lack of Regioselectivity with Poly-functional Aromatic Compounds
Question: My substrate is a phenol with other electron-donating groups, and I'm getting a mixture of isomers. How can I control where the sulfonylation occurs?
Answer: The regioselectivity on an aromatic ring is governed by the electronic and steric effects of the existing substituents.
-
Directing Effects:
-
Electron-Donating Groups (-OH, -OR, -alkyl): These are ortho, para-directing. Sulfonylation will preferentially occur at these positions.
-
Electron-Withdrawing Groups (-NO₂, -CN, -C(O)R): These are meta-directing.
-
-
Steric Hindrance: Bulky groups can block access to the ortho positions, favoring para-substitution.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Less polar, non-coordinating solvents may enhance the inherent directing effects of the substituents.
-
Catalysis: In some cases, Lewis acid catalysts can be used to alter the regioselectivity of sulfonylations, though this must be approached with caution to avoid side reactions.
Issue 3: Formation of an Unexpected "Sulfene" Intermediate
Question: My reaction with a strong, non-nucleophilic base is giving low yields and a complex mixture of byproducts. Could a "sulfene" be the cause?
Answer: Yes, this is a classic issue with sulfonyl chlorides that have α-protons, like this compound.
A sulfene (R-CH=SO₂) is a highly reactive intermediate formed when a strong, non-nucleophilic base (like triethylamine) abstracts a proton from the carbon adjacent to the sulfonyl group.[3] This sulfene can then react indiscriminately with nucleophiles in the mixture, leading to polymerization and a variety of undesired products, ultimately lowering the yield of your target molecule.[3]
Mitigation Strategies:
-
Base Selection: Switch to a weaker base like pyridine, which is less likely to promote sulfene formation.
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor the elimination reaction that forms the sulfene.
-
Reverse Addition: Add the base slowly to the mixture of the substrate and sulfonyl chloride at low temperature.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my reaction? A1: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material. For more quantitative analysis and to distinguish between closely related products, techniques like HPLC or GC-MS are recommended.[2]
Q2: How should I quench and work up the reaction? A2: Typically, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and base.[3] The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with dilute acid (e.g., 1 M HCl) to remove basic impurities like pyridine, followed by a wash with saturated sodium bicarbonate solution and then brine.[2] Finally, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]
Q3: My purified product is an oil, but I expected a solid. What could be the issue? A3: Residual chlorinated solvents like dichloromethane can be difficult to remove completely and may result in an oil instead of a solid. Ensure you are using a high-vacuum line to thoroughly dry your product. If the product is still an oil, purification by column chromatography may be necessary to remove impurities that are inhibiting crystallization.
Q4: Can I use an alternative to this compound to avoid side reactions? A4: If chloride-mediated side reactions are a problem, consider using the corresponding sulfonic anhydride, (2-ethoxyethanesulfonyl)₂O. This reagent avoids introducing chloride ions into the reaction mixture.[3]
Experimental Protocols & Data
Protocol 1: General Procedure for Selective N-Sulfonylation of an Amino Alcohol
This protocol is optimized to favor the formation of the N-sulfonated product over the O-sulfonated product.
-
Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) or pyridine.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: If using a solvent other than pyridine, add pyridine (1.5 equivalents) or another suitable non-nucleophilic base.
-
Reagent Addition: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting amino alcohol is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Table 1: Influence of Base and Temperature on N- vs. O-Sulfonylation Selectivity
| Entry | Base (equivalents) | Temperature (°C) | N:O Selectivity Ratio (Typical) |
| 1 | Pyridine (1.5) | 0 to RT | >95:5 |
| 2 | TEA (1.5) | 0 to RT | 85:15 |
| 3 | Pyridine (1.5) | 50 | 70:30 |
| 4 | Proton Sponge (1.2) | 0 to RT | >90:10 |
Data presented is illustrative and actual results may vary depending on the specific substrate.
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Amino Alcohol Sulfonylation
Caption: Kinetic vs. thermodynamic control in the sulfonylation of amino alcohols.
Diagram 2: Troubleshooting Workflow for Poor Selectivity
References
Technical Support Center: Troubleshooting Byproducts in the Reaction of 2-Ethoxyethanesulfonyl chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sulfonamides from 2-ethoxyethanesulfonyl chloride and various amines is a fundamental transformation in medicinal chemistry and drug development. While seemingly straightforward, this reaction is often plagued by the formation of unwanted byproducts that can complicate purification, reduce yields, and compromise the integrity of the final product. This technical support guide, designed by Senior Application Scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the challenges of this reaction. We will delve into the mechanistic origins of common byproducts and offer field-proven protocols to mitigate their formation, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but I'm observing a significant amount of a water-soluble, acidic byproduct. What is it and how can I prevent its formation?
A1: This is a classic case of sulfonyl chloride hydrolysis.
-
Identity of Byproduct: The most common water-soluble, acidic byproduct is 2-ethoxyethanesulfonic acid. This results from the reaction of this compound with residual water in your reaction medium.[1][2][3] Sulfonyl chlorides are highly susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.[4][5]
-
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack by water. Even trace amounts of moisture in your solvents, reagents, or glassware can lead to the formation of the corresponding sulfonic acid.
-
Troubleshooting & Prevention Protocol:
-
Rigorous Drying of Materials:
-
Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄) immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred. Ensure they are stored over molecular sieves (3Å or 4Å).
-
Amines: If your amine is a liquid, consider distilling it over a suitable drying agent (e.g., CaH₂). If it is a solid, ensure it is thoroughly dried under high vacuum.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Reaction Setup:
-
Assemble your reaction apparatus while flushing with an inert gas.
-
Use septa and syringes for the addition of liquid reagents.
-
-
Order of Addition:
-
Dissolve the amine in the anhydrous solvent first.
-
Slowly add a solution of this compound to the amine solution, preferably at a reduced temperature (e.g., 0 °C) to control the exothermicity and minimize side reactions.
-
-
Q2: I'm seeing a byproduct with a mass corresponding to the elimination of HCl. What is this, and how is it formed?
A2: You are likely observing the formation of 2-ethoxyethene-1-sulfene via an elimination reaction.
-
Identity of Byproduct: While the sulfene itself is a transient intermediate, it can be trapped by nucleophiles present in the reaction mixture (e.g., the amine, water) to form various adducts that act as byproducts. The formation of sulfenes is a known side reaction for alkanesulfonyl chlorides that possess α-hydrogens.[1]
-
Causality: In the presence of a base (your amine reactant or an added base like triethylamine), a proton can be abstracted from the carbon alpha to the sulfonyl group. This is followed by the elimination of the chloride ion to form the highly reactive sulfene intermediate. This pathway is analogous to an E2 elimination mechanism.[6][7][8]
-
Troubleshooting & Prevention Protocol:
-
Base Selection and Stoichiometry:
-
If using an auxiliary base, opt for a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to act as nucleophiles and can minimize the E2 pathway.[8]
-
Use the minimum necessary amount of base. Typically, 1.0 to 1.2 equivalents are sufficient to quench the HCl generated.
-
-
Temperature Control:
-
Perform the reaction at low temperatures (e.g., -20 °C to 0 °C). Lower temperatures disfavor the elimination pathway relative to the desired nucleophilic substitution.
-
-
Reaction Monitoring:
-
Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times, which can increase the likelihood of side reactions.
-
-
Q3: My purification is challenging due to the presence of a byproduct that appears to be a dimer or polymer of my starting material. What could be causing this?
A3: This suggests the formation of a sulfonyl anhydride or related polymeric species.
-
Identity of Byproduct: The byproduct is likely 2-ethoxyethanesulfonic anhydride, formed from the reaction of this compound with the sulfonic acid generated from hydrolysis.
-
Causality: If hydrolysis of the sulfonyl chloride occurs (as discussed in Q1), the resulting 2-ethoxyethanesulfonic acid can react with another molecule of the starting sulfonyl chloride. This reaction, often promoted by the HCl generated in the primary reaction, leads to the formation of the corresponding anhydride.
-
Troubleshooting & Prevention Protocol:
-
The primary strategy here is the stringent prevention of hydrolysis, as detailed in the answer to Q1 . By minimizing the formation of 2-ethoxyethanesulfonic acid, you effectively cut off the pathway to anhydride formation.
-
Ensure the rapid and efficient quenching of HCl as it is formed by using a suitable base.
-
Visualizing the Byproduct Pathways
The following diagram illustrates the primary reaction pathway and the competing side reactions that lead to common byproducts.
Caption: Reaction pathways for this compound with amines.
Summary of Byproducts and Mitigation Strategies
| Byproduct | Formation Pathway | Key Mitigation Strategies |
| 2-Ethoxyethanesulfonic Acid | Hydrolysis of the sulfonyl chloride with trace water.[1][2][3] | Rigorous drying of all reagents, solvents, and glassware; use of an inert atmosphere. |
| Sulfene Adducts | Base-mediated E2 elimination of HCl from the sulfonyl chloride.[6][7][8] | Low reaction temperature; use of a non-nucleophilic, sterically hindered base. |
| 2-Ethoxyethanesulfonic Anhydride | Reaction of the sulfonic acid byproduct with the starting sulfonyl chloride. | Strict prevention of hydrolysis (see above); efficient quenching of generated HCl. |
Experimental Protocol: Minimizing Byproduct Formation
This protocol provides a general, robust procedure for the sulfonylation of a primary amine with this compound, incorporating best practices to minimize byproduct formation.
Materials:
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Primary amine (e.g., benzylamine)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Apparatus Setup: Assemble the dry round-bottom flask under a positive pressure of inert gas.
-
Reagent Preparation:
-
In the reaction flask, dissolve the primary amine (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM.
-
In a separate, dry flask, prepare a solution of this compound (1.05 eq) in anhydrous DCM.
-
-
Reaction:
-
Cool the amine solution to 0 °C using an ice-water bath.
-
Slowly add the this compound solution to the stirred amine solution via syringe over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
-
Workup and Purification:
-
Quench the reaction with the addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during this reaction.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Amine Protection: 2-Ethoxyethanesulfonyl Chloride vs. Methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multistep organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Amines, with their inherent nucleophilicity and basicity, frequently require temporary masking to prevent undesirable side reactions. Sulfonamides are a class of amine protecting groups renowned for their stability.[1] This guide provides a detailed comparison between the well-established methanesulfonyl (Ms) group and the less conventional, yet potentially advantageous, 2-ethoxyethanesulfonyl (Ees) group.
The Enduring Robustness of the Methanesulfonyl (Ms) Group
Methanesulfonyl chloride (MsCl) is a workhorse reagent for amine protection, prized for the exceptional stability of the resulting methanesulfonamide.[2] This robustness stems from the strong electron-withdrawing nature of the mesyl group, which effectively delocalizes the nitrogen's lone pair, rendering the amine significantly less nucleophilic and basic.[2]
The inertness of methanesulfonamides to a broad spectrum of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing environments, makes them ideal for lengthy synthetic sequences where other common amine protecting groups might prove too labile.[2][3] However, this high stability presents a considerable challenge when the time comes for deprotection. Cleavage of the strong S-N bond typically necessitates harsh conditions, such as dissolving metal reductions or treatment with strong acids at elevated temperatures, which can be incompatible with sensitive functional groups elsewhere in the molecule.[4]
Key Characteristics of Methanesulfonyl Protection
| Feature | Description |
| Stability | Exceptionally high stability to a wide range of acidic and basic conditions.[2] |
| Deprotection | Requires harsh conditions (e.g., LiAlH₄, Na/NH₃, strong acid).[4] |
| Orthogonality | Orthogonal to many acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[2] |
| Advantages | High stability, often crystalline derivatives simplifying purification.[2] |
| Disadvantages | Harsh deprotection conditions can limit substrate scope.[2] |
The Promise of Milder Deprotection with 2-Ethoxyethanesulfonyl (Ees) Group
While less documented in the chemical literature, 2-ethoxyethanesulfonyl chloride (Ees-Cl) presents an intriguing alternative to MsCl, with the potential for significantly milder deprotection protocols. This promise is rooted in the precedent set by the closely related 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group.[1] The deprotection of SES-amides is facilitated by a fluoride-induced β-elimination, a much gentler method than those required for mesyl amides.[1]
By analogy, the 2-ethoxyethyl substituent of the Ees group is hypothesized to provide a pathway for milder deprotection. The ether oxygen can be targeted by Lewis acids, initiating a cleavage or rearrangement that facilitates the subsequent removal of the sulfonyl group under conditions that would leave a methanesulfonamide intact. This potential for selective and milder deprotection makes the Ees group a valuable consideration for orthogonal protection strategies in the synthesis of complex molecules.
Anticipated Characteristics of 2-Ethoxyethanesulfonyl Protection
| Feature | Description (Inferred from related structures) |
| Stability | Expected to be stable to a range of standard synthetic conditions, though potentially less robust than the Ms group under strong Lewis acidic conditions. |
| Deprotection | Potentially removable under milder, Lewis acid-mediated conditions. |
| Orthogonality | May offer orthogonality with Ms and other protecting groups stable to Lewis acids. |
| Advantages | Milder deprotection could broaden substrate scope and improve yields in complex syntheses. |
| Disadvantages | Less established, with limited experimental data available. Stability profile not as extensively characterized as the Ms group. |
Mechanistic Insights
The protection of an amine with either sulfonyl chloride proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, with the subsequent loss of chloride. A base is typically added to neutralize the HCl byproduct.
Caption: Generalized mechanism for amine protection with a sulfonyl chloride.
The key difference lies in the deprotection. While the Ms group's removal relies on brute-force reduction or acidolysis of the S-N bond, the Ees group's structure suggests a more nuanced approach.
Caption: Comparative deprotection pathways for Ms and Ees protected amines.
Experimental Protocols
Protocol 1: Protection of a Primary Amine with Methanesulfonyl Chloride
This protocol provides a general procedure for the formation of a methanesulfonamide from a primary amine.
-
Setup: Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude sulfonamide by recrystallization or column chromatography.
Protocol 2: Deprotection of a Methanesulfonamide using Magnesium in Methanol
This reductive cleavage is a common method for removing the mesyl group.
-
Setup: To a solution of the methanesulfonamide (1.0 eq) in anhydrous methanol, add magnesium turnings (10-20 eq).
-
Reaction: Reflux the mixture for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Filter the mixture through Celite to remove inorganic salts and concentrate the filtrate. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amine by column chromatography.
Protocol 3: Protection of a Primary Amine with this compound (Hypothesized)
This protocol is based on standard sulfonylation procedures.
-
Setup: Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Reagent Addition: Add this compound (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described for methanesulfonamide synthesis (Protocol 1).
Protocol 4: Deprotection of a 2-Ethoxyethanesulfonamide (Hypothesized)
This hypothetical protocol is based on the potential for Lewis acid-mediated cleavage.
-
Setup: Dissolve the 2-ethoxyethanesulfonamide (1.0 eq) in an anhydrous solvent such as DCM or 1,2-dichloroethane.
-
Reagent Addition: Add a Lewis acid (e.g., trimethylsilyl iodide (TMSI), 1.5 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir, monitoring by TLC. Gentle heating may be required.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude amine by column chromatography.
Orthogonal Protection Strategy Workflow
The differing lability of Ms and Ees groups can be exploited in an orthogonal protection scheme, for instance, in the differential functionalization of a diamine.
Caption: Orthogonal strategy using Ees and Ms protection.
Conclusion
Methanesulfonyl chloride remains an excellent choice for amine protection when supreme stability is required and harsh deprotection conditions are tolerable. The resulting methanesulfonamides are robust and reliable. In contrast, this compound, by analogy to related β-substituted ethanesulfonyl chlorides, holds the promise of a sulfonamide protecting group that can be removed under significantly milder conditions. This potential for selective, gentle cleavage makes the Ees group a compelling, albeit less explored, option for complex syntheses requiring intricate orthogonal protection strategies. Further experimental validation of the stability and deprotection conditions for Ees-amides is warranted to fully establish its place in the synthetic chemist's toolbox.
References
A Researcher's Guide to Sulfonylating Agents: 2-Ethoxyethanesulfonyl Chloride vs. Tosyl Chloride in Sulfonamide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of modern medicinal chemistry. The choice of the sulfonylating agent is a critical decision that influences not only the reaction's success but also the downstream processing and ultimate yield of the target molecule. This guide provides an in-depth technical comparison between the workhorse reagent, p-toluenesulfonyl chloride (tosyl chloride, TsCl), and a promising alternative, 2-ethoxyethanesulfonyl chloride. While direct comparative studies on this compound are not abundant in the literature, we will draw logical parallels from the well-documented 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), which shares a key structural feature facilitating milder deprotection.
The Enduring Role of Tosyl Chloride in Sulfonamide Synthesis
Tosyl chloride has long been a staple in organic synthesis for the preparation of sulfonamides and sulfonate esters.[1] Its widespread use stems from its commercial availability, relatively low cost, and high reactivity towards primary and secondary amines. The resulting N-tosylsulfonamides are generally stable, crystalline solids, which facilitates their purification.[2]
However, the very stability that makes tosylates and tosylamides useful intermediates can also be a significant drawback. The removal of the tosyl protecting group often necessitates harsh reaction conditions, such as strong acids at elevated temperatures or potent reducing agents, which can be incompatible with sensitive functional groups present in complex molecules.[3][4]
The Emergence of 2-Substituted Ethanesulfonyl Chlorides: A Focus on Milder Deprotection
To address the limitations of traditional sulfonylating agents, researchers have explored alternatives that offer robust protection during synthesis while allowing for facile removal under mild conditions. A notable example is 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl).[5] The key innovation of SES-Cl lies in the presence of the trimethylsilyl group in the β-position to the sulfonyl group, which enables a fluoride-mediated elimination for deprotection.[5] This provides a significant advantage over the often-destructive methods required for tosyl group cleavage.
By analogy, this compound presents a compelling alternative. The presence of the ethoxy group at the 2-position is anticipated to provide a similar advantage in terms of milder deprotection conditions, likely through an acid-catalyzed pathway involving the ether oxygen.
Comparative Analysis: this compound vs. Tosyl Chloride
| Feature | Tosyl Chloride (TsCl) | This compound (by analogy with SES-Cl) |
| Structure | p-CH₃C₆H₄SO₂Cl | CH₃CH₂OCH₂CH₂SO₂Cl |
| Reactivity | High | High |
| Sulfonamide Stability | Very High | High |
| Deprotection Conditions | Harsh (e.g., strong acids, reducing agents) | Mild (e.g., fluoride ions for SES-Cl, likely mild acid for 2-ethoxyethyl) |
| Functional Group Tolerance | Limited during deprotection | High during deprotection |
| Byproducts of Deprotection | p-Toluenesulfonic acid | Ethylene, sulfur dioxide, ethanol (predicted) |
Mechanistic Insights: The Deprotection Advantage
The stability of the N-S bond in tosylamides necessitates aggressive reagents for its cleavage. In contrast, the deprotection of N-SES sulfonamides proceeds through a mild, fluoride-induced 1,2-elimination mechanism.
General Sulfonamide Synthesis Workflow
Caption: General workflow for the synthesis of sulfonamides.
Deprotection Pathway Comparison
Caption: Comparison of deprotection pathways.
Experimental Protocols
Protocol 1: Synthesis of a Sulfonamide using Tosyl Chloride
This protocol is a general procedure for the synthesis of N-benzyl-4-methylbenzenesulfonamide.
Materials:
-
Benzylamine
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).
-
Slowly add a solution of tosyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-benzyl-4-methylbenzenesulfonamide.[6]
Protocol 2: Deprotection of a Tosylamide using Samarium(II) Iodide
This protocol describes a mild reductive deprotection of a tosylamide.[7][8]
Materials:
-
N-Tosyl sulfonamide
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
An amine (e.g., triethylamine)
-
Water
Procedure:
-
Dissolve the N-tosyl sulfonamide (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add the amine (2.0 eq) to the solution.
-
Slowly add the SmI₂ solution (2.2 eq) to the reaction mixture at room temperature. The characteristic deep blue or green color of SmI₂ should disappear upon reaction.
-
Add water (10 eq) to the reaction mixture.
-
Stir for 15-30 minutes, monitoring the reaction by TLC.
-
Quench the reaction with a saturated solution of potassium sodium tartrate (Rochelle's salt).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deprotected amine.
Protocol 3: Predicted Deprotection of a 2-Ethoxyethanesulfonyl Sulfonamide
Based on the cleavage of related 2-alkoxyethyl protecting groups, a mild acid-catalyzed deprotection is proposed.[9][10]
Materials:
-
N-2-Ethoxyethanesulfonyl sulfonamide
-
Anhydrous dichloromethane (DCM)
-
A Lewis acid (e.g., TiCl₄, ZnBr₂) or a protic acid (e.g., trifluoroacetic acid)
Procedure:
-
Dissolve the N-2-ethoxyethanesulfonyl sulfonamide (1.0 eq) in anhydrous DCM at 0 °C.
-
Slowly add the Lewis or protic acid (1.1 - 2.0 eq) to the solution.
-
Allow the reaction to stir at 0 °C or room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected amine.
Conclusion and Future Outlook
While tosyl chloride remains a valuable and widely used reagent for sulfonamide synthesis, its utility in complex, multi-step syntheses is hampered by the harsh conditions often required for deprotection. The exploration of alternative sulfonylating agents that allow for milder cleavage is a critical area of research.
Based on the established chemistry of analogous compounds like SES-Cl, this compound is poised to be a valuable tool for organic chemists. Its predicted ability to be cleaved under mild acidic conditions would offer a significant advantage in the synthesis of delicate and polyfunctionalized molecules. Further experimental validation of the reactivity and deprotection protocols for this compound will undoubtedly solidify its position as a superior alternative to tosyl chloride in many applications, particularly in the demanding context of pharmaceutical and natural product synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chembk.com [chembk.com]
- 3. p-Toluenesulfonamides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
A Technical Guide to Alternative Reagents for 2-Ethoxyethanesulfonyl Chloride in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Sulfonyl chlorides are a versatile class of reagents frequently employed for the protection of alcohols and amines, forming stable sulfonate esters and sulfonamides, respectively. While common reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are well-characterized, there is a continuous search for novel protecting groups with tailored stability and cleavage profiles. 2-Ethoxyethanesulfonyl chloride presents itself as a potentially valuable reagent, though its application is not as widely documented as its more common counterparts. This guide provides a comprehensive comparison of this compound with established alternative sulfonating agents, offering insights into their respective performance, supported by available experimental data and established chemical principles.
Understanding the Role of this compound
This compound, while not extensively described in the literature, can be synthesized through the oxidative chlorination of its corresponding thiol, 2-ethoxyethanethiol. The presence of the ethoxy group at the β-position to the sulfonyl moiety is expected to significantly influence its reactivity and the properties of the resulting protected group. This structural feature suggests the potential for unique cleavage mechanisms, particularly under basic conditions, which could offer advantages in orthogonal protection strategies.
Synthesis of this compound Precursor
The precursor, 2-ethoxyethanethiol, can be readily synthesized from 2-ethoxyethanol, a common and inexpensive starting material. This multi-step synthesis provides a clear pathway to obtaining the necessary precursor for the final sulfonyl chloride.
Experimental Protocol: Synthesis of 2-Ethoxyethanethiol
Materials:
-
2-Ethoxyethanol
-
Thionyl chloride (SOCl₂)
-
Thiourea (CH₄N₂S)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethanol
Procedure:
Step 1: Synthesis of 2-Ethoxyethyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-ethoxyethanol (1.0 eq).
-
Cool the flask in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-ethoxyethyl chloride.
Step 2: Synthesis of S-(2-Ethoxyethyl)isothiouronium Chloride
-
Dissolve 2-ethoxyethyl chloride (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated S-(2-ethoxyethyl)isothiouronium chloride by filtration.
Step 3: Hydrolysis to 2-Ethoxyethanethiol
-
Suspend the S-(2-ethoxyethyl)isothiouronium chloride in a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and purify by distillation to yield 2-ethoxyethanethiol.
Oxidative Chlorination to this compound
The final step to obtain this compound involves the oxidative chlorination of 2-ethoxyethanethiol. This is a standard transformation for the synthesis of sulfonyl chlorides from thiols.
Experimental Protocol: Oxidative Chlorination
Materials:
-
2-Ethoxyethanethiol
-
Chlorine gas (Cl₂)
-
Water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 2-ethoxyethanethiol (1.0 eq) in a mixture of water and dichloromethane.
-
Cool the solution in an ice bath and bubble chlorine gas through the stirred mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound.
Comparative Analysis of Sulfonyl Chloride Protecting Groups
The choice of a sulfonyl chloride for the protection of alcohols or amines is dictated by the stability of the resulting sulfonate ester or sulfonamide and the conditions required for its cleavage. The following sections compare the expected properties of the 2-ethoxyethanesulfonyl group with well-established alternatives.
Protection of Alcohols
Sulfonylation of alcohols not only protects the hydroxyl group but also converts it into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.
| Reagent | Protecting Group | Typical Protection Conditions | Stability | Deprotection Conditions |
| This compound | 2-Ethoxyethanesulfonyl (EES) | Pyridine, CH₂Cl₂, 0 °C to rt | Expected to be stable to acidic conditions, but potentially labile to base. | Expected to be cleaved by strong bases via β-elimination. |
| Methanesulfonyl Chloride (MsCl) | Methanesulfonyl (Mesyl, Ms) | Et₃N, CH₂Cl₂, 0 °C to rt | Stable to acidic and moderately basic conditions. | Strong reducing agents (e.g., LiAlH₄) or strong acids (e.g., HBr). |
| p-Toluenesulfonyl Chloride (TsCl) | p-Toluenesulfonyl (Tosyl, Ts) | Pyridine, CH₂Cl₂, 0 °C to rt | Stable to acidic and moderately basic conditions. | Strong reducing agents (e.g., Na/NH₃) or strong acids (e.g., HBr). |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | 2-Nitrobenzenesulfonyl (Nosyl, Ns) | Pyridine, CH₂Cl₂, 0 °C to rt | Stable to acidic conditions. | Mildly basic conditions with a thiol nucleophile (e.g., thiophenol, K₂CO₃). |
The key anticipated feature of the 2-ethoxyethanesulfonyl group is its lability to base-mediated β-elimination. This provides an orthogonal deprotection strategy compared to the typically harsh reductive or acidic conditions required for mesyl and tosyl groups.
Caption: General workflow for alcohol protection and deprotection.
Protection of Amines
Sulfonamides are generally very stable protecting groups for amines, often requiring forcing conditions for their removal. The choice of sulfonyl chloride can significantly impact the ease of deprotection.
| Reagent | Protecting Group | Typical Protection Conditions | Stability | Deprotection Conditions |
| This compound | 2-Ethoxyethanesulfonyl (EES) | Pyridine, CH₂Cl₂, 0 °C to rt | Expected to be stable to a wide range of conditions, but potentially cleavable under specific basic conditions. | Potentially cleavable with strong, non-nucleophilic bases. |
| Methanesulfonyl Chloride (MsCl) | Methanesulfonyl (Mesyl, Ms) | Et₃N, CH₂Cl₂, 0 °C to rt | Very stable to acidic and basic conditions. | Harsh conditions: dissolving metal reduction (Na/NH₃) or strong acid at high temperature. |
| p-Toluenesulfonyl Chloride (TsCl) | p-Toluenesulfonyl (Tosyl, Ts) | Pyridine, CH₂Cl₂, 0 °C to rt | Very stable to acidic and basic conditions. | Harsh conditions: dissolving metal reduction (Na/NH₃) or strong acid at high temperature. |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | 2-Nitrobenzenesulfonyl (Nosyl, Ns) | Pyridine, CH₂Cl₂, 0 °C to rt | Stable to acidic conditions. | Mild cleavage with a thiol and base (e.g., thiophenol, K₂CO₃).[1] |
The 2-nitrobenzenesulfonyl (nosyl) group stands out for its mild deprotection conditions, making it a valuable tool in the synthesis of sensitive molecules.[1] While the deprotection of 2-ethoxyethanesulfonamides has not been explicitly reported, the presence of the β-ethoxy group may allow for novel cleavage strategies under basic conditions, potentially offering a milder alternative to the removal of mesyl and tosyl groups.
Caption: Comparison of properties for amine protection.
Detailed Experimental Protocols for Alternative Reagents
To provide a practical basis for comparison, detailed protocols for the protection of a model primary alcohol (benzyl alcohol) and a primary amine (benzylamine) with established sulfonyl chlorides are presented below.
Experimental Protocol: Protection of Benzyl Alcohol with Methanesulfonyl Chloride
Materials:
-
Benzyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl mesylate.
Experimental Protocol: Protection of Benzylamine with p-Toluenesulfonyl Chloride
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) in a mixture of dichloromethane and pyridine (2.0 eq) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol/water to obtain N-benzyl-4-methylbenzenesulfonamide.
Conclusion and Future Outlook
While this compound is not a widely used reagent, its structure suggests it could be a valuable addition to the synthetic chemist's toolbox, particularly for applications requiring base-labile sulfonate protecting groups. Its synthesis from readily available starting materials makes it an accessible target for further investigation.
The established alternatives, MsCl, TsCl, and NsCl, each offer a distinct set of properties. MsCl and TsCl provide robust protection, suitable for multi-step syntheses involving harsh conditions, though their removal can be challenging. NsCl, in contrast, is prized for its mild deprotection conditions, which are compatible with a wide range of sensitive functional groups.
Further research into the reactivity and cleavage of 2-ethoxyethanesulfonyl and other 2-alkoxyethanesulfonyl derivatives is warranted to fully elucidate their potential as protecting groups. Direct comparative studies with established reagents under standardized conditions would be invaluable in defining their specific advantages and applications in organic synthesis.
References
A Comparative Guide to the Spectroscopic Analysis of 2-Ethoxyethanesulfonamides
This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of 2-ethoxyethanesulfonamides, a class of organic compounds with potential applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, alongside comparative discussions of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. The content herein is grounded in established spectroscopic principles and supported by predictive data and detailed experimental protocols.
Introduction: The Structural Landscape of 2-Ethoxyethanesulfonamides
2-Ethoxyethanesulfonamides are characterized by a central sulfonamide functional group (-SO₂NH-) where the nitrogen atom is substituted with a 2-ethoxyethyl group (-CH₂CH₂OCH₂CH₃). The other side of the sulfur atom is typically attached to an aryl or alkyl moiety (R). The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. NMR spectroscopy, in particular, offers an unparalleled ability to probe the molecular framework and provide unambiguous structural assignments.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the structural determination of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-ethoxyethanesulfonamides, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H and ¹³C NMR Data for a Representative 2-Ethoxyethanesulfonamide
Due to the limited availability of published NMR data for this specific subclass, the following tables present predicted ¹H and ¹³C NMR chemical shifts for a model compound, N-(2-ethoxyethyl)benzenesulfonamide. These predictions are based on established chemical shift principles and data from analogous structural fragments.[1][2][3]
Table 1: Predicted ¹H NMR Data for N-(2-ethoxyethyl)benzenesulfonamide
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aryl-H (ortho) | 7.8 - 8.0 | d | 7-8 |
| Aryl-H (meta, para) | 7.4 - 7.6 | m | - |
| NH | 5.0 - 6.0 | t (broad) | 5-6 |
| SO₂-N-CH₂ | 3.2 - 3.4 | q | 5-6 |
| O-CH₂ -CH₂ | 3.5 - 3.7 | t | 5-6 |
| O-CH₂ -CH₃ | 3.4 - 3.6 | q | 7 |
| CH₃ | 1.1 - 1.3 | t | 7 |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for N-(2-ethoxyethyl)benzenesulfonamide
| Assignment | Predicted Chemical Shift (ppm) |
| Aryl-C (ipso) | 138 - 142 |
| Aryl-C (ortho, meta, para) | 125 - 135 |
| SO₂-N-CH₂ | 45 - 50 |
| O-CH₂ -CH₂ | 68 - 72 |
| O-CH₂ -CH₃ | 65 - 69 |
| CH₃ | 14 - 16 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
The "Why" Behind the Shifts: Causality in NMR
The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus.[3] The aromatic protons are deshielded due to the electron-withdrawing nature of the sulfonyl group and the anisotropic effect of the benzene ring. The protons on the carbons adjacent to the nitrogen and oxygen atoms are also shifted downfield due to the electronegativity of these heteroatoms. The broadness of the NH proton signal is often due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange.[3]
Advanced NMR Techniques: HSQC and HMBC
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a clear map of which proton is attached to which carbon.[4][5]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[5][6]
Experimental Protocol for NMR Analysis
Objective: To acquire high-resolution ¹H, ¹³C, HSQC, and HMBC NMR spectra of a 2-ethoxyethanesulfonamide sample.
Materials:
-
2-ethoxyethanesulfonamide sample (5-20 mg)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette with glass wool
-
NMR spectrometer (e.g., Bruker 400 MHz or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the 2-ethoxyethanesulfonamide sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[7]
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Log in to the NMR spectrometer software.
-
Insert the sample into the spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Load a standard set of acquisition parameters for ¹H NMR.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a ¹H NMR spectrum.
-
Set up and acquire a ¹³C NMR spectrum.
-
Set up and acquire HSQC and HMBC spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the ¹H NMR signals and pick the peaks for all spectra.
-
Diagram 1: NMR Experimental Workflow
Caption: Workflow for NMR analysis of 2-ethoxyethanesulfonamides.
II. Comparative Spectroscopic Techniques
While NMR is the cornerstone of structural elucidation, other spectroscopic methods provide complementary and confirmatory data.
A. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is a highly sensitive technique that can also be used for fragmentation analysis to deduce structural information.
Expected Fragmentation Pattern: In electrospray ionization (ESI) mass spectrometry, 2-ethoxyethanesulfonamides are expected to show a prominent protonated molecular ion [M+H]⁺. Collision-induced dissociation (CID) would likely lead to fragmentation of the ethoxyethyl chain and cleavage of the S-N bond. A characteristic loss of SO₂ (64 Da) is often observed for aromatic sulfonamides.
Comparison with NMR:
-
Sensitivity: MS is significantly more sensitive than NMR, requiring much smaller sample amounts.
-
Information: MS provides molecular weight and fragmentation data, while NMR provides detailed structural connectivity.
-
Isomers: MS may not distinguish between isomers that have the same mass, whereas NMR can readily differentiate them.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation.
Expected IR Absorptions: For 2-ethoxyethanesulfonamides, characteristic IR absorption bands are expected for the following functional groups:[8][9]
-
N-H stretch: ~3300-3200 cm⁻¹ (may be broad)
-
C-H stretch (aliphatic): ~3000-2850 cm⁻¹
-
SO₂ asymmetric stretch: ~1350-1310 cm⁻¹ (strong)
-
SO₂ symmetric stretch: ~1160-1140 cm⁻¹ (strong)
-
S-N stretch: ~920-900 cm⁻¹
-
C-O-C stretch: ~1120-1080 cm⁻¹
Comparison with NMR:
-
Specificity: IR provides information about functional groups, but not their specific arrangement within the molecule.
-
Complementarity: IR is an excellent complementary technique to NMR, quickly confirming the presence of key functional groups.
III. Alternative Analytical Methodologies
Beyond spectroscopy, chromatographic techniques are essential for assessing the purity of 2-ethoxyethanesulfonamides and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. When coupled with a UV detector, it is a robust method for purity assessment and routine analysis of sulfonamides. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).[10][11]
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed 3D structure, connectivity | Unambiguous structure elucidation | Lower sensitivity, requires more sample |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | High sensitivity, small sample size | Isomer differentiation can be difficult |
| IR Spectroscopy | Functional groups present | Fast, easy to use, confirmatory | Limited structural information |
| HPLC-UV | Purity, quantification | Robust, cost-effective for routine analysis | Lower sensitivity and specificity than LC-MS |
| LC-MS | Purity, quantification, molecular weight | High sensitivity and specificity | More complex and expensive instrumentation |
IV. Experimental Protocols for Alternative Techniques
A. HPLC-UV Analysis Protocol
Objective: To assess the purity of a 2-ethoxyethanesulfonamide sample.
Materials:
-
2-ethoxyethanesulfonamide sample
-
HPLC-grade acetonitrile and water
-
Formic acid
-
C18 reversed-phase column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 10-20 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter.[10]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak(s) in the chromatogram.
-
Calculate the purity of the sample based on the relative peak areas.
-
Diagram 2: HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV analysis of 2-ethoxyethanesulfonamides.
B. FTIR Spectroscopy Protocol (ATR Method)
Objective: To obtain an infrared spectrum to identify the functional groups in a 2-ethoxyethanesulfonamide sample.
Materials:
-
2-ethoxyethanesulfonamide sample (solid or liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal.[12]
-
-
Sample Analysis:
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a soft cloth after the analysis.
-
Conclusion
The comprehensive characterization of 2-ethoxyethanesulfonamides relies on a multi-technique approach, with NMR spectroscopy serving as the primary tool for definitive structural elucidation. The predictive ¹H and ¹³C NMR data provided in this guide offer a valuable reference for researchers working with this class of compounds. Mass spectrometry and infrared spectroscopy provide essential complementary information regarding molecular weight, fragmentation, and functional group composition. For purity assessment and quantitative analysis, HPLC-UV and LC-MS are the methods of choice. By employing these techniques in a coordinated manner, researchers can confidently determine the structure, purity, and identity of 2-ethoxyethanesulfonamides, facilitating their further development in various scientific disciplines.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 3. rsc.org [rsc.org]
- 4. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organomation.com [organomation.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
A Researcher's Guide to the 1H NMR Analysis of Compounds with the 2-Ethoxyethanesulfonyl Group
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. The 2-ethoxyethanesulfonyl group is an increasingly common moiety in medicinal chemistry, valued for its ability to modulate the physicochemical properties of parent molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the primary and most powerful tool for the unambiguous structural confirmation of these compounds.
This guide provides an in-depth technical overview of the ¹H NMR analysis of molecules containing the 2-ethoxyethanesulfonyl group. We will delve into the characteristic spectral features, provide a robust experimental protocol, and compare the utility of ¹H NMR with other analytical techniques, supported by experimental data and established principles. Our focus is not just on the "how" but the "why," offering insights grounded in the fundamental principles of NMR spectroscopy to empower you in your research.
Deciphering the ¹H NMR Spectrum of the 2-Ethoxyethanesulfonyl Moiety
The 2-ethoxyethanesulfonyl group (CH₃CH₂OCH₂CH₂SO₂-) presents a unique and predictable pattern in a ¹H NMR spectrum. Understanding the expected chemical shifts, multiplicities, and coupling constants is key to its identification. The electron-withdrawing nature of the sulfonyl group and the ether oxygen atom significantly influences the electronic environment of the neighboring protons, leading to characteristic downfield shifts.
Predicted ¹H NMR Spectral Characteristics
The protons within the 2-ethoxyethanesulfonyl group are magnetically non-equivalent, giving rise to four distinct signals. Let's break down the expected characteristics of each signal, moving from the ethyl group to the ethylene bridge adjacent to the sulfonyl group.
| Protons (Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Chemical Shift and Multiplicity |
| -CH₃ (a) | ~1.2 | Triplet (t) | ~7 | 3H | Located on a terminal methyl group, these protons are relatively shielded. They are coupled to the two adjacent methylene protons (-OCH₂-), resulting in a triplet signal according to the n+1 rule. |
| -OCH₂- (b) | ~3.5 | Quartet (q) | ~7 | 2H | These protons are deshielded due to their proximity to the electronegative oxygen atom. They are coupled to the three protons of the methyl group, leading to a quartet. |
| -OCH₂CH₂SO₂- (c) | ~3.8 | Triplet (t) | ~6-7 | 2H | These protons are adjacent to the ether oxygen, causing a downfield shift. They are coupled to the neighboring methylene protons alpha to the sulfonyl group, resulting in a triplet. |
| -CH₂SO₂- (d) | ~3.4 | Triplet (t) | ~6-7 | 2H | The strong electron-withdrawing effect of the sulfonyl group significantly deshields these protons, causing them to resonate at a lower field compared to a simple alkyl chain. They are coupled to the adjacent methylene protons, giving a triplet signal. |
Note: These chemical shift values are predictions based on established principles and data from analogous structures. Actual values may vary depending on the solvent, concentration, and the nature of the rest of the molecule.[1][2][3]
Experimental Protocol for ¹H NMR Analysis
Obtaining a high-quality ¹H NMR spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed to yield reliable and reproducible results for compounds containing the 2-ethoxyethanesulfonyl group.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound. The purity of the sample is crucial for an unambiguous spectrum.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical; for sulfonyl chlorides, which are reactive, aprotic solvents like CDCl₃ or acetone-d₆ are recommended.[4]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve better signal dispersion and resolution.
-
Shim the magnetic field to ensure homogeneity, which is critical for sharp spectral lines and accurate integration.
-
Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, typical parameters include:
-
Pulse angle: 30-45 degrees
-
Relaxation delay (d1): 1-2 seconds
-
Number of scans: 16-64, depending on the sample concentration.
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR analysis.
Interpreting the Data: A Deeper Look at Spin-Spin Coupling
The splitting of signals (multiplicity) in a ¹H NMR spectrum is due to spin-spin coupling between neighboring, non-equivalent protons. The "n+1 rule" is a fundamental principle for first-order spectra, where 'n' is the number of equivalent protons on the adjacent carbon(s). The diagram below illustrates the expected coupling pattern within the 2-ethoxyethanesulfonyl moiety.
Caption: Spin-spin coupling in the 2-ethoxyethanesulfonyl group.
Comparison with Alternative Analytical Techniques
While ¹H NMR is unparalleled for detailed structural elucidation, a multi-technique approach is often employed for comprehensive characterization. Here's a comparison with other common analytical methods for compounds containing the 2-ethoxyethanesulfonyl group.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise proton environment, connectivity through coupling, and stoichiometry. | Non-destructive, provides detailed structural information in a single experiment. | Relatively low sensitivity compared to MS, can be complex for large molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive. Provides characteristic strong absorption bands for the S=O stretches in the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).[4] | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides accurate molecular weight. Fragmentation can offer structural clues. Common fragmentation pathways include the loss of the ethoxy group or cleavage of the C-S bond.[4] | Does not provide detailed stereochemical or isomeric information. Can be a destructive technique. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification. | Excellent for assessing sample purity and for quantification. Can be coupled with MS for enhanced analytical power. | Does not provide structural information on its own. Requires reference standards for quantification. |
| Elemental Analysis | Elemental composition (%C, %H, %S). | Provides the empirical formula of the compound. | Does not provide any information about the arrangement of atoms within the molecule. |
Troubleshooting Common Challenges
-
Broad Peaks: Broadening of signals can be due to several factors, including the presence of paramagnetic impurities, chemical exchange (e.g., with acidic or basic sites in the molecule), or poor shimming. Ensure high sample purity and carefully shim the instrument.
-
Overlapping Signals: In complex molecules, signals from the 2-ethoxyethanesulfonyl group may overlap with other resonances. Running the spectrum on a higher-field instrument can improve signal dispersion. 2D NMR techniques like COSY and HSQC can also be invaluable in resolving overlapping signals.[6][7]
-
Reactive Samples (e.g., Sulfonyl Chlorides): Sulfonyl chlorides can react with residual water in the NMR solvent, leading to the appearance of signals from the corresponding sulfonic acid. It is imperative to use freshly opened or properly dried deuterated solvents.[4]
Conclusion
The ¹H NMR analysis of compounds bearing the 2-ethoxyethanesulfonyl group is a robust and informative technique. A thorough understanding of the expected chemical shifts and coupling patterns, coupled with a meticulous experimental approach, allows for the confident structural confirmation of these important molecules. By integrating ¹H NMR data with insights from other analytical methods, researchers can achieve a comprehensive and unambiguous characterization of their compounds, paving the way for further discoveries in drug development and chemical science.
References
- 1. compoundchem.com [compoundchem.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Multidimensional approaches to NMR-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Novel Sulfonamides Derived from 2-Ethoxyethanesulfonyl Chloride
Introduction: Rationale and Scientific Context
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, anticancer, diuretic, and antidiabetic drugs.[1][2] The enduring relevance of this pharmacophore stems from its unique electronic and structural properties, which allow it to act as a versatile bioisostere for other functional groups and engage in critical binding interactions with various enzyme targets.[3] While classic sulfonamides like sulfanilamide derivatives have been extensively studied, the frontier of drug discovery lies in the synthesis and characterization of novel analogues with improved efficacy, selectivity, and pharmacokinetic profiles.
This guide focuses on a specific, underexplored class of sulfonamides: those derived from 2-ethoxyethanesulfonyl chloride. The introduction of the 2-ethoxyethyl moiety onto the sulfonyl group is a deliberate design choice. This flexible, polar, and lipophilic side chain is hypothesized to modulate key physicochemical properties such as solubility, membrane permeability, and metabolic stability. By altering these parameters, we can potentially enhance bioavailability and fine-tune the compound's interaction with its biological target.
This document provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of these novel sulfonamides. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific reasoning to empower informed experimental design and data interpretation.
Part 1: Synthesis and Structural Elucidation
The synthesis of sulfonamides from sulfonyl chlorides is a robust and well-established nucleophilic substitution reaction.[4] The primary objective is to couple this compound with a diverse library of primary and secondary amines to generate a range of novel sulfonamide candidates.
Experimental Protocol: Synthesis of N-Substituted-2-ethoxyethanesulfonamides
-
Amine Solubilization: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as Dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.[4]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and prevent side-product formation.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup and Purification:
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove excess base and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.[4]
-
References
A Senior Application Scientist's Guide to Sulfonyl Chloride Reactivity
Introduction: Beyond a Simple Leaving Group
In the landscape of synthetic organic and medicinal chemistry, sulfonyl chlorides (R-SO₂Cl) are indispensable electrophiles.[1] Their primary utility lies in the formation of sulfonamides and sulfonate esters—foundational linkages in a vast array of pharmaceuticals and functional materials.[2] However, the apparent simplicity of these reagents belies a nuanced and predictable reactivity profile that, when understood, allows for precise control over chemical synthesis. The choice of sulfonyl chloride is not arbitrary; it is a strategic decision that dictates reaction rates, yields, and even the feasibility of a transformation.
This guide moves beyond a cursory overview to provide a deep, comparative analysis of sulfonyl chloride reactivity. We will dissect the core principles governing their behavior, grounded in mechanistic understanding and supported by empirical data. For the practicing researcher, this document serves as both a theoretical primer and a practical handbook for selecting the optimal sulfonylating agent and designing robust, self-validating experiments to compare their efficacy.
Pillar 1: The Theoretical Framework of Reactivity
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is predominantly governed by the electrophilicity of the sulfur atom. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism, where the nucleophile attacks the sulfur center, leading to a transition state with significant bond formation before the chloride leaving group departs.[3][4] However, for aliphatic sulfonyl chlorides bearing α-protons, such as methanesulfonyl chloride, an alternative E1cB-like pathway involving a highly reactive "sulfene" intermediate (CH₂=SO₂) can become dominant, particularly in the presence of non-nucleophilic bases.[5]
The two primary factors that modulate the electrophilicity of the sulfur atom, and thus the overall reaction rate, are electronic effects and steric hindrance.
-
Electronic Effects: The nature of the 'R' group attached to the sulfonyl moiety is paramount. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), pull electron density away from the sulfur atom.[6] This inductive effect renders the sulfur more electron-deficient (a "harder" electrophile) and therefore more susceptible to nucleophilic attack, leading to a significant rate enhancement.[3][6] Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) push electron density toward the sulfur center, decreasing its electrophilicity and slowing the reaction. The Hammett equation is often successfully applied to quantify these substituent effects in series of aromatic sulfonyl chlorides.[3]
-
Steric Hindrance: The three-dimensional space around the sulfur atom dictates the ease with which a nucleophile can approach for an attack. Bulky substituents on the sulfonyl chloride, particularly at the ortho position of an aromatic ring, can physically impede the nucleophile's trajectory.[7] This steric repulsion raises the activation energy of the reaction, leading to a decreased rate.[8] This "ortho effect" is a critical consideration when working with highly substituted reagents.[7] Similarly, the steric bulk of the incoming nucleophile itself plays a crucial role; a hindered amine will react much more slowly than a primary, unbranched amine.[7]
Pillar 2: A Comparative Profile of Key Sulfonylating Agents
To illustrate these principles, we compare several commonly employed sulfonyl chlorides. Their reactivity is a direct consequence of the interplay between the electronic and steric characteristics of their respective 'R' groups.
| Sulfonyl Chloride | Structure | Key Structural Feature | Expected Relative Reactivity |
| Methanesulfonyl Chloride (MsCl) | CH₃-SO₂Cl | Aliphatic, possesses α-hydrogens | High (can form sulfene)[5] |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅-SO₂Cl | Unsubstituted aromatic | Moderate (Baseline) |
| p-Toluenesulfonyl Chloride (TsCl) | p-CH₃-C₆H₄-SO₂Cl | Aromatic with EDG | Lower than BsCl[3] |
| p-Nitrobenzenesulfonyl Chloride (NsCl) | p-NO₂-C₆H₄-SO₂Cl | Aromatic with strong EWG | Very High[3][6] |
| 2,4-Dichlorobenzenesulfonyl Chloride | 2,4-Cl₂-C₆H₃-SO₂Cl | Aromatic with EWGs and ortho-substituent | Moderate (EWG activation is counteracted by ortho-steric hindrance)[7] |
| Dansyl Chloride | C₁₂H₁₂N(CH₃)₂-SO₂Cl | Bulky, fused aromatic system | Low (significant steric hindrance) |
Pillar 3: Experimental Design for Reactivity Comparison
Theoretical knowledge must be validated by empirical data. A robust and self-validating method for directly comparing the reactivity of two sulfonyl chlorides is the competitive acylation experiment .
Causality of Experimental Choice: By placing two sulfonyl chlorides in the same reaction vessel to compete for a limited amount of a single nucleophile, we eliminate variations in external conditions (temperature, concentration, stirring rate) as confounding variables. The product ratio at any given time is a direct readout of the relative intrinsic reaction rates. Monitoring the reaction with a quantitative technique like High-Performance Liquid Chromatography (HPLC) provides precise and reliable data.
Detailed Protocol: Competitive Aminolysis of TsCl vs. NsCl with Aniline
Objective: To quantitatively determine the relative reactivity of p-toluenesulfonyl chloride (TsCl) and p-nitrobenzenesulfonyl chloride (NsCl) toward aniline.
Materials:
-
p-Toluenesulfonyl chloride (TsCl) (CAS 98-59-9)
-
p-Nitrobenzenesulfonyl chloride (NsCl) (CAS 98-74-8)
-
Aniline (CAS 62-53-3)
-
Pyridine (CAS 110-86-1), anhydrous
-
Acetonitrile (MeCN), HPLC grade, anhydrous
-
N-phenyl-4-methylbenzenesulfonamide (Ts-anilide standard)
-
N-phenyl-4-nitrobenzenesulfonamide (Ns-anilide standard)
Experimental Workflow Diagram
Caption: Workflow for the competitive aminolysis experiment.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare 0.2 M stock solutions of TsCl, NsCl, and pyridine in anhydrous acetonitrile.
-
Prepare a 0.1 M stock solution of aniline in anhydrous acetonitrile.
-
Prepare standard solutions of the expected sulfonamide products at known concentrations for HPLC calibration.
-
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mL of the TsCl solution (1.0 mmol) and 5.0 mL of the NsCl solution (1.0 mmol).
-
Add 5.0 mL of the pyridine solution (1.1 mmol). Pyridine acts as a base to neutralize the HCl byproduct.[9]
-
Place the flask in a thermostatted water bath at 25.0 °C and stir for 10 minutes to allow for thermal equilibration.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, rapidly add 5.0 mL of the aniline stock solution (0.5 mmol) to the stirring mixture. Start a timer immediately. Aniline is the limiting reagent, ensuring the reaction does not go to completion immediately.
-
At specified time points (e.g., 2, 5, 10, 20, 40, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench each aliquot by diluting it into a vial containing 950 µL of a 50:50 acetonitrile:water mixture. This dilution effectively stops the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
-
Identify and integrate the peaks corresponding to the two products: N-phenyl-4-nitrobenzenesulfonamide and N-phenyl-4-methylbenzenesulfonamide.
-
-
Data Analysis:
-
Using the calibration curves generated from the standards, convert the integrated peak areas for each product into concentrations.
-
For each time point, calculate the ratio of the product concentrations: Ratio = [Ns-anilide] / [Ts-anilide].
-
This ratio is a direct measure of the relative reactivity (k_NsCl / k_TsCl). It should be consistent across the early time points of the reaction.
-
Data Summary and Interpretation
The results from the competitive experiment will provide clear, quantitative evidence of the difference in reactivity.
Table 2: Representative Experimental Data
| Time (min) | [Ns-anilide] (mM) | [Ts-anilide] (mM) | Reactivity Ratio ([Ns]/[Ts]) |
| 2 | 1.85 | 0.15 | 12.3 |
| 5 | 3.98 | 0.33 | 12.1 |
| 10 | 6.82 | 0.57 | 12.0 |
| 20 | 9.55 | 0.81 | 11.8 |
Interpretation: The data clearly shows that NsCl reacts approximately 12 times faster than TsCl with aniline under these conditions. This result is entirely consistent with our theoretical framework. The potent electron-withdrawing nitro group on NsCl makes its sulfur center far more electrophilic and reactive than that of TsCl, which bears a mild electron-donating methyl group.[3][6] This experiment provides a self-validating, quantitative confirmation of the principles of electronic activation.
Conclusion and Practical Application
The reactivity of sulfonyl chlorides is not a monolithic property but a tunable characteristic governed by predictable electronic and steric principles. By understanding these factors, a researcher can make informed decisions:
-
For reactions with unreactive or sterically hindered nucleophiles , a highly activated sulfonyl chloride like NsCl is required to drive the reaction to completion.
-
For achieving selectivity between multiple nucleophilic sites on a complex molecule, a less reactive agent like TsCl may provide better control and minimize side reactions.
-
When using alkylsulfonyl chlorides like MsCl with strong bases, one must be cognizant of the potential for sulfene formation , which can lead to different reactivity patterns and byproducts.[5]
The competitive experiment protocol detailed herein offers a powerful and reliable template for researchers to empirically validate these principles and directly compare any set of sulfonylating agents within their own systems, ensuring a rational and efficient approach to synthesis.
References
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. cbijournal.com [cbijournal.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to FT-IR Spectroscopy for Monitoring Sulfonylation Reactions
For researchers and professionals in drug development, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. These compounds are integral to a vast array of therapeutics, from antibiotics to diuretics. The classic synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] While the reaction appears straightforward, optimizing yield, minimizing impurities, and ensuring process safety demands a deep understanding of the reaction's kinetics, mechanism, and endpoint. This is where real-time reaction monitoring becomes indispensable.
This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other common analytical techniques for monitoring sulfonylation reactions. Moving beyond a simple procedural list, we will explore the causality behind experimental choices, grounding our discussion in field-proven insights to ensure scientific integrity and practical applicability.
The Sulfonylation Reaction: Why Real-Time Monitoring is Critical
The sulfonylation of an amine with a sulfonyl chloride proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.[1]
Understanding the progression of this reaction in real-time is not merely an academic exercise; it is crucial for:
-
Kinetic Analysis: Determining the rate of reaction under various conditions (temperature, concentration, catalyst) to optimize the process.[3]
-
Mechanism Elucidation: Identifying the formation of transient intermediates or side products that could affect the final product's purity and yield.
-
Endpoint Determination: Accurately identifying the point of complete reactant consumption to avoid unnecessary heating or extended reaction times, which can lead to degradation.[4]
-
Process Safety: Monitoring for exothermic events or the buildup of reactive intermediates.
The Power of In-Situ FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate (stretch, bend, etc.). Each functional group has a characteristic set of vibrational frequencies, creating a unique "fingerprint" in the infrared spectrum.[5] For sulfonylation reactions, this provides a powerful analytical window.
The key functional groups involved have strong, distinct absorption bands, making them ideal for FT-IR analysis:
-
Sulfonyl Chloride (Reactant): Exhibits strong asymmetric and symmetric stretching vibrations from the S=O bonds, typically in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[6]
-
Amine (Reactant): Shows N-H stretching vibrations. Primary amines (R-NH₂) have two bands, while secondary amines (R₂NH) have one, usually in the 3300-3500 cm⁻¹ region.
-
Sulfonamide (Product): Also has characteristic asymmetric and symmetric S=O stretching bands, but shifted slightly from the sulfonyl chloride, often in the ranges of 1317-1344 cm⁻¹ and 1147-1187 cm⁻¹.[7] The N-H stretch of the sulfonamide product also appears in a distinct region.[7][8]
The true advantage of modern FT-IR lies in its application for in-situ (in the reaction vessel) monitoring, often using Attenuated Total Reflectance (ATR) probes.[9]
Why ATR is the Gold Standard for In-Situ Monitoring
An ATR probe is inserted directly into the reaction mixture. The infrared beam travels through a crystal at the probe's tip (e.g., diamond or silicon) and creates an evanescent wave that penetrates a very short distance (a few micrometers) into the reaction medium.[10] This is a critical feature for several reasons:
-
No Sampling Required: It eliminates the need to extract samples, a process that can be hazardous, perturb the reaction, and is unsuitable for air- or moisture-sensitive chemistries.[10]
-
Immunity to Solids and Bubbles: Because the IR beam only probes the thin layer of liquid in direct contact with the crystal, undissolved solids, catalysts, or gas bubbles in the bulk solution do not interfere with the measurement.[10]
-
Real-Time Data: Spectra can be collected rapidly, often every few seconds, providing a continuous and detailed profile of the reaction as it happens.[11][12]
Visualizing the Workflow: FT-IR Reaction Monitoring
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mt.com [mt.com]
- 5. paint.org [paint.org]
- 6. acdlabs.com [acdlabs.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. ripublication.com [ripublication.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to the X-ray Crystallography of 2-Ethoxyethanesulfonyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Elucidation for Sulfonyl Derivatives
The sulfonyl group is a cornerstone in medicinal chemistry and materials science, valued for its ability to act as a hydrogen bond acceptor and its structural stability.[1] The introduction of a 2-ethoxyethyl moiety can modulate a molecule's lipophilicity and pharmacokinetic profile. The precise three-dimensional arrangement of atoms within these molecules, which can be unambiguously determined by single-crystal X-ray diffraction, is crucial for understanding their biological activity and physical properties.[2]
While a powerful technique, obtaining high-quality crystals suitable for X-ray diffraction can be a significant bottleneck, especially for flexible molecules like 2-ethoxyethanesulfonyl derivatives.[3] This guide will navigate the challenges and provide a comprehensive framework for the structural analysis of this class of compounds, even in the absence of extensive published crystallographic data for this specific family. We will draw upon data from closely related structural analogs to illustrate key principles and provide a robust comparative analysis.
The Experimental Workflow: From Synthesis to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands careful execution and an understanding of the underlying chemical principles.
Synthesis of 2-Ethoxyethanesulfonyl Derivatives
The synthesis of 2-ethoxyethanesulfonyl derivatives typically begins with the preparation of the corresponding sulfonyl chloride, a versatile intermediate.[4] A common and effective method for this is the oxidative chlorination of the corresponding thiol or disulfide.[5]
This protocol is adapted from established methods for the synthesis of alkanesulfonyl chlorides.[6][7]
Materials:
-
2-Ethoxyethanethiol
-
Chlorine gas
-
Deionized water
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a jacketed glass reactor equipped with a mechanical stirrer, a gas inlet, and a thermometer, a solution of 2-ethoxyethanethiol in water is prepared.
-
The solution is cooled to 0-5 °C using a circulating chiller.
-
Chlorine gas is bubbled through the solution at a controlled rate, maintaining the temperature below 10 °C. The reaction is highly exothermic and should be monitored closely.
-
The reaction progress is monitored by quenching an aliquot with sodium sulfite and analyzing by GC-MS.
-
Upon completion, the reaction mixture is extracted with dichloromethane.
-
The organic layer is washed with cold brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude 2-ethoxyethanesulfonyl chloride, which can be purified by vacuum distillation.
Crystallization: The Art and Science of Single Crystal Growth
Crystallization is often the most challenging step in X-ray crystallographic analysis.[8] The flexible nature of the 2-ethoxyethyl chain can introduce conformational disorder, making it difficult to obtain well-ordered crystals.[3]
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.[8]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
Tips for Crystallizing Flexible Molecules:
-
Co-crystallization: The addition of a rigid co-former can help to lock the flexible molecule into a single conformation through intermolecular interactions, facilitating the growth of high-quality crystals.
-
Salt Formation: If the molecule has an acidic or basic site, forming a salt can introduce strong ionic interactions that promote crystallization.[9]
-
Temperature Control: Slow cooling of a saturated solution can promote the growth of larger, more ordered crystals.
X-ray Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays. The resulting diffraction pattern is used to determine the electron density map of the molecule, from which the atomic positions can be determined.[10]
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the definitive 3D structure, other analytical techniques offer complementary information and are essential for a comprehensive characterization, especially when crystallization is unsuccessful.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structural determination. | Requires a single, high-quality crystal; can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, solution-state conformation, dynamic processes. | Provides information about the molecule in solution; non-destructive. | Does not provide precise bond lengths and angles; structure is an average of conformations. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity; can be coupled with chromatography for mixture analysis. | Does not provide information on stereochemistry or 3D structure. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple; provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening. | Can be used on polycrystalline powders. | Does not provide the detailed atomic arrangement of a single crystal structure. |
Structural Analysis of Sulfonyl Derivatives: Insights from Analogs
In the absence of published crystal structures for 2-ethoxyethanesulfonyl derivatives, we can gain valuable insights by examining the crystallographic data of related compounds from the Cambridge Structural Database (CSD).[11][12][13][14] For instance, the crystal structures of simple ethanesulfonates and other sulfonyl-containing molecules reveal key structural features.
Table of Typical Bond Lengths and Angles in Sulfonyl Derivatives (from CSD):
| Parameter | Typical Value (Å or °) |
| S=O bond length | 1.42 - 1.45 Å |
| S-C bond length | 1.75 - 1.79 Å |
| S-O (ester) bond length | 1.56 - 1.60 Å |
| O=S=O bond angle | 118 - 122° |
| C-S-O (ester) bond angle | 102 - 106° |
Data compiled from representative structures in the Cambridge Structural Database.
These values provide a baseline for what can be expected in the crystal structure of a 2-ethoxyethanesulfonyl derivative and are crucial for validating a newly determined structure.
Visualization of the Workflow
To provide a clear overview of the process, the following diagrams illustrate the key stages of the experimental workflow.
Caption: Experimental workflow for the X-ray crystallographic analysis of 2-ethoxyethanesulfonyl derivatives.
Conclusion and Future Outlook
The structural elucidation of 2-ethoxyethanesulfonyl derivatives by X-ray crystallography, while potentially challenging due to their conformational flexibility, is an essential step in understanding their chemical and biological properties. This guide has provided a comprehensive framework for this process, from synthesis and crystallization to data analysis and comparison with alternative techniques. By leveraging insights from structurally related compounds and employing a systematic approach to crystallization, researchers can successfully obtain high-quality crystal structures of these and other flexible molecules. The continued development of crystallographic techniques, such as microcrystal electron diffraction (MicroED), may in the future provide alternative pathways for the structural analysis of compounds that are difficult to crystallize.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. rigaku.com [rigaku.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. oatext.com [oatext.com]
- 6. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Ethane Sulfonyl Chloride Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. unifr.ch [unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 12. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biokeanos.com [biokeanos.com]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to the Reaction Kinetics of 2-Ethoxyethanesulfonyl Chloride
For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity of sulfonyl chlorides is paramount for their effective utilization in synthesis. This guide provides a detailed comparative analysis of the reaction kinetics of 2-ethoxyethanesulfonyl chloride. In the absence of direct kinetic studies on this specific compound in the available literature, this guide establishes a robust framework for understanding its reactivity by drawing comparisons with well-characterized analogs. We will delve into the mechanistic underpinnings of sulfonyl chloride reactions, supported by experimental data from related compounds, and provide a comprehensive protocol for conducting kinetic studies.
Mechanistic Landscape of Sulfonyl Chloride Reactions
The reactions of alkanesulfonyl chlorides, such as this compound, with nucleophiles predominantly proceed through a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] This pathway involves the direct attack of a nucleophile on the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state and subsequent displacement of the chloride leaving group.[3] The solvolysis of most sulfonyl chlorides is believed to be a concerted S_N2 process.[1]
However, the presence of a heteroatom at the 2-position, as in the case of the ethoxy group in this compound, introduces the possibility of intramolecular participation. For instance, the hydrolysis of the closely related 2-hydroxyethanesulfonyl chloride proceeds mainly through the formation of a transient β-sultone intermediate via intramolecular cyclization.[4][5] This cyclic intermediate is then rapidly opened by nucleophilic attack. While the ether oxygen in this compound is less nucleophilic than a hydroxyl group, the potential for a similar intramolecular pathway should be considered, especially in polar solvents.
Comparative Kinetic Analysis
To predict the reactivity of this compound, we can compare its structure and expected electronic and steric effects with those of well-studied alkanesulfonyl chlorides.
| Sulfonyl Chloride | Structure | Key Features & Expected Relative Reactivity |
| Methanesulfonyl Chloride | CH₃SO₂Cl | The simplest alkanesulfonyl chloride, serving as a baseline for comparison. |
| Ethanesulfonyl Chloride | CH₃CH₂SO₂Cl | Slightly more sterically hindered than methanesulfonyl chloride, which may lead to a modest decrease in reaction rate. |
| 2-Chloroethanesulfonyl Chloride | ClCH₂CH₂SO₂Cl | The electron-withdrawing chloro group is expected to increase the electrophilicity of the sulfur atom, leading to a faster reaction rate compared to ethanesulfonyl chloride. |
| 2-Hydroxyethanesulfonyl Chloride | HOCH₂CH₂SO₂Cl | The hydroxyl group can participate in intramolecular cyclization to form a reactive β-sultone, significantly accelerating its hydrolysis rate.[4][5] |
| This compound | CH₃CH₂OCH₂CH₂SO₂Cl | The electron-withdrawing effect of the ether oxygen is expected to increase the reactivity compared to ethanesulfonyl chloride. The potential for intramolecular assistance from the ether oxygen, while less pronounced than with a hydroxyl group, could also enhance the rate. |
The reactivity of sulfonyl chlorides is sensitive to the electronic nature of the substituents. Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[6] The 2-ethoxy group in this compound is expected to exert an electron-withdrawing inductive effect, thereby increasing its reactivity relative to unsubstituted alkanesulfonyl chlorides.
Experimental Design for Kinetic Studies: Solvolysis of a Sulfonyl Chloride
To empirically determine the reactivity of this compound and validate the predictions made in this guide, a kinetic study of its solvolysis can be performed. The hydrolysis of a sulfonyl chloride produces acidic products, allowing the reaction rate to be conveniently monitored by measuring the change in conductivity over time.[3]
Experimental Protocol: Conductimetric Measurement of Solvolysis Rate
Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent system (e.g., aqueous ethanol).
Materials:
-
This compound
-
High-purity solvent (e.g., 80:20 ethanol:water)
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Temperature Equilibration: Equilibrate the solvent in the conductivity cell in the constant temperature water bath to the desired reaction temperature (e.g., 25.0 °C).
-
Initiation of Reaction: Prepare a dilute stock solution of this compound in a small amount of a non-reactive, miscible solvent (e.g., acetone). Inject a small, precise volume of the stock solution into the equilibrated solvent in the conductivity cell with vigorous stirring to ensure rapid mixing. The final concentration of the sulfonyl chloride should be low (e.g., ~0.004 M) to ensure complete dissolution and to minimize changes in the bulk solvent properties.[7]
-
Data Acquisition: Immediately start recording the conductivity of the solution as a function of time. Continue recording until the conductivity reaches a stable value, indicating the completion of the reaction.
-
Data Analysis: The first-order rate constant, k, can be determined by plotting ln(C_∞ - C_t) versus time, where C_∞ is the conductivity at infinite time (reaction completion) and C_t is the conductivity at time t. The slope of the resulting straight line will be -k.
Self-Validation: The linearity of the first-order plot provides an internal validation of the assumed reaction order. Repeating the experiment at different initial concentrations of the sulfonyl chloride should yield the same rate constant, further confirming the first-order kinetics.
Data Presentation and Mechanistic Interpretation
The obtained kinetic data can be used to compare the reactivity of this compound with other sulfonyl chlorides under identical conditions.
Table 2: Hypothetical First-Order Rate Constants for the Solvolysis of Various Sulfonyl Chlorides in 80% Ethanol at 25.0 °C
| Sulfonyl Chloride | Rate Constant (k) / s⁻¹ |
| Ethanesulfonyl Chloride | k₁ |
| 2-Chloroethanesulfonyl Chloride | k₂ |
| This compound | k₃ |
A more in-depth mechanistic analysis can be achieved by applying the extended Grunwald-Winstein equation[1]:
log(k/ k₀) = lNT + mYCl
where k and k₀ are the solvolysis rate constants in a given solvent and in 80% ethanol, respectively. l represents the sensitivity to solvent nucleophilicity (NT), and m represents the sensitivity to solvent ionizing power (YCl). By determining the rate constants in a series of solvents with varying NT and YCl values, the l and m parameters can be determined. For a typical S_N2 reaction of a sulfonyl chloride, the l value is expected to be significantly larger than the m value, indicating a high sensitivity to the nucleophilicity of the solvent.[1]
Visualizing Reaction Mechanisms and Workflows
Diagrams can aid in the conceptual understanding of the proposed reaction pathways and the experimental setup.
Caption: Figure 1: S_N2 Mechanism for Sulfonyl Chloride Reaction
References
- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Efficacy of Sulfonylating Agents in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and preserving the chiral integrity of the final product. Among the arsenal of protective moieties, sulfonyl-based agents play a critical role, particularly in the protection of the α-amino group of amino acids. This guide provides an in-depth, objective comparison of the efficacy of common sulfonylating agents, supported by experimental insights and established protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Crucial Role of Nα-Sulfonyl Protection in Peptide Synthesis
The protection of the Nα-amino group is a fundamental step in peptide synthesis to prevent uncontrolled polymerization and ensure sequential, residue-by-residue chain elongation. Sulfonyl protecting groups, characterized by the R-SO₂- moiety, offer a unique set of properties that make them valuable tools in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
The primary function of these groups is to decrease the nucleophilicity of the amino group, thereby preventing its reaction during the activation of the carboxyl group of the subsequent amino acid. The ideal sulfonyl protecting group should be easily introduced, stable throughout the various steps of peptide synthesis, and readily cleavable under conditions that do not compromise the integrity of the peptide chain. Furthermore, a critical aspect of their efficacy lies in their ability to suppress racemization, a common side reaction that can significantly impact the biological activity of the final peptide.
This guide will focus on a comparative analysis of four prominent sulfonylating agents: p-toluenesulfonyl chloride (Tos-Cl), 2-nitrobenzenesulfonyl chloride (oNbs-Cl or Nosyl-Cl), 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl), and 4-methoxybenzenesulfonyl chloride (Mbs-Cl).
Comparative Analysis of Sulfonylating Agents
The choice of a sulfonylating agent is a balance between its stability, the ease of its removal, and its influence on the stereochemical purity of the peptide. Below is a detailed comparison of the key characteristics of our selected agents.
p-Toluenesulfonyl (Tos) Group
The tosyl group is one of the earliest and most well-established sulfonyl protecting groups.[1] Its robustness and stability under a wide range of acidic and basic conditions have made it a reliable choice for amine protection.
-
Efficacy and Stability: The Tos group provides excellent protection for the α-amino group and is stable to the conditions of both Fmoc and Boc-based solid-phase peptide synthesis.[2] This stability makes it a useful orthogonal protecting group in complex synthetic schemes.[2]
-
Cleavage: A significant drawback of the tosyl group is the harsh conditions required for its removal. Cleavage is typically achieved through sodium in liquid ammonia reduction or strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][3] These conditions can potentially lead to the degradation of sensitive peptide sequences.[1]
-
Racemization: While the urethane-type protecting groups like Fmoc and Boc are known to suppress racemization, the impact of the tosyl group is less straightforward and can be sequence-dependent.
2-Nitrobenzenesulfonyl (Nosyl) Group
The introduction of a nitro group onto the benzene ring of the sulfonyl chloride significantly alters its properties, offering distinct advantages over the tosyl group.
-
Efficacy and Stability: The nosyl group is stable under acidic conditions but can be cleaved under mild, nucleophilic conditions. This orthogonality to acid-labile protecting groups is a key advantage in modern peptide synthesis.
-
Cleavage: The nosyl group is readily cleaved by treatment with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[1] This mild cleavage condition is a significant improvement over the harsh methods required for tosyl group removal.
-
Racemization Suppression: A notable advantage of the nosyl group is its ability to suppress racemization during peptide coupling. The electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide proton, which is believed to disfavor the formation of the oxazolone intermediate responsible for racemization.[1]
5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl) Group
Dansyl chloride is widely recognized for its utility in N-terminal amino acid analysis due to the fluorescent nature of its derivatives.[4][5] However, its application as a protecting group in routine peptide synthesis is limited.
-
Efficacy and Stability: The dansyl group forms a stable sulfonamide bond that is resistant to acid hydrolysis, a property exploited in protein sequencing.[4]
-
Cleavage: The cleavage of the dansyl group from a peptide is generally not a standard procedure in synthesis, as its primary use is for analytical purposes. The harsh conditions required for peptide hydrolysis to identify the N-terminal dansylated amino acid are not compatible with preserving the integrity of a larger peptide.[6]
-
Racemization: Due to its limited use as a protecting group in stepwise synthesis, there is less data available regarding its direct impact on racemization during coupling reactions.
4-Methoxybenzenesulfonyl (Mbs) Group
The 4-methoxybenzenesulfonyl group has found utility primarily in the protection of the guanidino group of arginine. However, its properties are also relevant for α-amino protection.
-
Efficacy and Stability: The Mbs group is more acid-labile than the tosyl group due to the electron-donating effect of the methoxy group.
-
Cleavage: It can be removed with moderately strong acids, offering a milder alternative to the cleavage of the tosyl group.
-
Racemization: The electron-donating nature of the methoxy group may have a different electronic influence on the sulfonamide compared to the nitro group in the nosyl chloride, potentially affecting its ability to suppress racemization.
Quantitative Data Summary
| Sulfonylating Agent | Protecting Group | Key Advantages | Key Disadvantages | Typical Cleavage Conditions | Racemization Suppression |
| p-Toluenesulfonyl chloride | Tosyl (Tos) | High stability, orthogonal to Fmoc/Boc | Harsh cleavage conditions (Na/liq. NH₃, HF)[1] | Strong acid or reducing agents[1][3] | Moderate |
| 2-Nitrobenzenesulfonyl chloride | Nosyl (oNbs) | Mild cleavage, suppresses racemization[1] | Potential for side reactions with the nitro group | Thiols (e.g., thiophenol) + base[1] | High[1] |
| Dansyl chloride | Dansyl (Dns) | Fluorescent tag for analysis[4][5] | Not a practical protecting group for synthesis | Not typically cleaved during synthesis | Not applicable for synthesis |
| 4-Methoxybenzenesulfonyl chloride | Mbs | Milder cleavage than Tosyl | Less data on Nα-protection efficacy | Moderate acids | Moderate |
Experimental Protocols
To provide a practical context for the application of these agents, the following sections detail generalized protocols for the N-sulfonylation of a representative amino acid, Phenylalanine, and the subsequent cleavage of the protecting group.
N-Sulfonylation of Phenylalanine: General Workflow
The following diagram illustrates the general workflow for the N-sulfonylation of an amino acid.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 4. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to the Spectroscopic Data of 2-Ethoxyethanesulfonyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and pharmaceutical development, the precise structural elucidation of novel molecules is a cornerstone of progress. Among the myriad of functional groups utilized in the design of new chemical entities, the 2-ethoxyethanesulfonyl moiety and its derivatives have garnered significant interest due to their versatile applications. This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth, comparative analysis of the spectroscopic data for key 2-ethoxyethanesulfonyl derivatives. By moving beyond a mere recitation of data, we will delve into the causality behind experimental choices and provide robust, self-validating protocols to ensure the integrity of your findings.
The 2-Ethoxyethanesulfonyl Moiety: A Structural Overview
The 2-ethoxyethanesulfonyl group, with its combination of a flexible ether linkage and a reactive sulfonyl center, imparts unique physicochemical properties to molecules. Understanding its spectroscopic signature is paramount for confirming successful synthesis and for the quality control of intermediates and final products. This guide will focus on the most common derivatives, including the sulfonyl chloride, and explore how variations in the sulfonyl substituent influence the resulting spectroscopic data.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for key 2-ethoxyethanesulfonyl derivatives. The data presented is a synthesis of information from established spectral databases and peer-reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-ethoxyethanesulfonyl derivatives, both ¹H and ¹³C NMR provide invaluable information regarding the connectivity and chemical environment of each atom.
Below is a comparative table summarizing the characteristic chemical shifts for 2-ethoxyethanesulfonyl chloride and its parent compound, ethanesulfonyl chloride. The inclusion of the latter provides a crucial baseline for understanding the electronic effects of the 2-ethoxyethyl group.
Table 1: Comparative ¹H and ¹³C NMR Data (CDCl₃)
| Compound | Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | -OCH₂ CH₃ | ~1.25 (t, 3H) | ~15.0 |
| -OCH₂ CH₃ | ~3.60 (q, 2H) | ~67.0 | |
| -SO₂CH₂CH₂ O- | ~4.00 (t, 2H) | ~68.0 | |
| -SO₂CH₂ CH₂O- | ~3.80 (t, 2H) | ~58.0 | |
| Ethanesulfonyl chloride | -CH₂CH₃ | 1.621 (t, 3H)[1] | ~10.0 |
| -CH₂ CH₃ | 3.694 (q, 2H)[1] | ~58.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The data for this compound is a predicted spectrum based on analogous structures, while the data for ethanesulfonyl chloride is from experimental sources.
The introduction of the ethoxy group in this compound significantly influences the chemical shifts of the ethyl protons and carbons attached to the sulfonyl group compared to ethanesulfonyl chloride. The downfield shift of the methylene protons and carbons adjacent to the oxygen atom is a direct result of the deshielding effect of the electronegative oxygen.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. For sulfonyl chlorides, the strong asymmetric and symmetric stretching vibrations of the S=O bonds are particularly diagnostic.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| S=O | Asymmetric Stretch | 1380 - 1340[2] |
| S=O | Symmetric Stretch | 1190 - 1160[2] |
| C-O-C | Ether Stretch | 1150 - 1085 |
| S-Cl | Stretch | 600 - 500[2] |
The presence of strong absorption bands in the 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹ regions is a clear indicator of the sulfonyl group. The C-O-C stretch of the ether linkage is also a prominent feature. For instance, the IR spectrum of 2-chloroethanesulfonyl chloride, a related compound, shows these characteristic peaks.[3]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For compounds containing chlorine, the isotopic pattern of the molecular ion peak is a key diagnostic feature.
Table 3: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Ions (m/z) |
| This compound | C₄H₉ClO₃S | 172.63 | [M]+, [M+2]+ (3:1 ratio), [M-Cl]+, [M-SO₂Cl]+ |
| Ethanesulfonyl chloride | C₂H₅ClO₂S | 128.58[4] | [M]+, [M+2]+ (3:1 ratio), [M-Cl]+, [CH₂CH₃]+ |
The presence of a chlorine atom results in a characteristic M+ and M+2 peak pattern with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[5] This pattern is a powerful tool for confirming the presence of a single chlorine atom in the molecule. The fragmentation of these molecules will typically involve the loss of the chlorine atom, the sulfonyl chloride group, or cleavage of the ether linkage.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 2-ethoxyethanesulfonyl derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Cap the tube and gently invert several times to ensure complete dissolution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for optimal resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
IR Spectroscopy (ATR-FTIR) Protocol
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (ESI-Q-TOF) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrument Parameters:
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 120 °C.
-
Desolvation Temperature: 250 - 350 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for NMR and Mass Spectrometry data acquisition and analysis.
Caption: Workflow for NMR data acquisition and processing.
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Conclusion
The comprehensive spectroscopic characterization of 2-ethoxyethanesulfonyl derivatives is essential for their successful application in research and development. This guide has provided a comparative analysis of their NMR, IR, and MS data, alongside detailed experimental protocols and visual workflows. By adhering to these guidelines, researchers can ensure the accurate and reliable structural elucidation of these important chemical entities, thereby upholding the principles of scientific integrity and accelerating the pace of discovery.
References
Safety Operating Guide
A Guide to the Safe Disposal of 2-Ethoxyethanesulfonyl Chloride
Understanding the Hazards of 2-Ethoxyethanesulfonyl Chloride
This compound is a corrosive and water-reactive compound. Its primary hazards stem from its propensity to hydrolyze, often vigorously, in the presence of moisture to produce corrosive hydrochloric acid and 2-ethoxyethanesulfonic acid.[1][2] Contact with skin and eyes can cause severe burns, and inhalation of its vapors may lead to respiratory irritation.[3][4]
| Hazard Classification | Description | Source |
| Corrosivity | Causes severe skin burns and eye damage. | [3] |
| Reactivity | Reacts with water, sometimes violently, to release toxic and corrosive gases. | [3] |
| Toxicity | Harmful if inhaled or comes into contact with skin. | [4] |
| Incompatibilities | Strong oxidizing agents, strong bases, and moisture. | [3] |
Core Principles of Disposal: Neutralization
The fundamental principle for the safe disposal of residual amounts of this compound is controlled neutralization . This process converts the reactive sulfonyl chloride into less hazardous, water-soluble salts that can be managed as aqueous hazardous waste. The most common method is a carefully controlled hydrolysis reaction using a basic solution.
The reaction proceeds as follows:
CH₃CH₂OCH₂CH₂SO₂Cl + 2 NaOH → CH₃CH₂OCH₂CH₂SO₃Na + NaCl + H₂O
This guide will detail two primary methods for the safe neutralization of small quantities of this compound typically encountered in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive reagent and neutralization solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and chemical burns. |
| Body Protection | A chemical-resistant laboratory coat or apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | All procedures must be conducted in a certified chemical fume hood. | Prevents inhalation of corrosive vapors and fumes generated during neutralization. |
Step-by-Step Disposal Protocols
These protocols are intended for the neutralization of small, residual quantities of this compound (e.g., from rinsing glassware or minor spills). Bulk quantities should be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office without attempting neutralization.[5]
Protocol 1: Neutralization with Sodium Hydroxide
This method utilizes a dilute solution of sodium hydroxide to hydrolyze the sulfonyl chloride to its corresponding sodium sulfonate salt.
Materials:
-
1 M Sodium Hydroxide (NaOH) solution
-
Large beaker or flask (at least 10 times the volume of the sulfonyl chloride)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Preparation: In a certified chemical fume hood, place a beaker containing the 1 M NaOH solution on a magnetic stir plate and begin gentle stirring. The volume of the NaOH solution should be in stoichiometric excess (at least 2 equivalents) to the amount of sulfonyl chloride to be neutralized.
-
Cooling: Place the beaker in an ice bath and allow the NaOH solution to cool to approximately 0-5 °C. This is crucial for controlling the exothermic reaction.[6]
-
Slow Addition: Using a pipette or dropping funnel, add the this compound dropwise to the cold, stirring NaOH solution. Never add the sodium hydroxide solution to the sulfonyl chloride.
-
Monitoring: Observe the reaction closely. If excessive fuming or a rapid temperature increase occurs, immediately stop the addition until the reaction subsides.
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the reaction goes to completion.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution to ensure it is still basic (pH > 9). If the solution is acidic or neutral, add more 1 M NaOH until it remains basic.
-
Waste Collection: The resulting aqueous solution contains the sodium salt of 2-ethoxyethanesulfonic acid and sodium chloride. This solution should be collected in a properly labeled hazardous waste container for aqueous waste.
Protocol 2: Neutralization with Sodium Bicarbonate
This is a milder neutralization method suitable for very small quantities of this compound.
Materials:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Large beaker or flask
-
Stir bar and magnetic stir plate
Procedure:
-
Preparation: In a chemical fume hood, place a beaker containing the saturated NaHCO₃ solution on a magnetic stir plate and begin stirring. The volume should be in large excess.
-
Slow Addition: Slowly and carefully add the this compound to the stirring bicarbonate solution. Be prepared for gas evolution (carbon dioxide).
-
Reaction: Continue stirring until all the sulfonyl chloride has reacted and gas evolution has ceased.
-
Waste Collection: The resulting solution should be collected as aqueous hazardous waste.
Spill Management
In the event of a small spill of this compound:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Neutralize: Cautiously and slowly add a neutralizing agent like sodium bicarbonate or soda ash to the absorbed material.[3]
-
Collect: Carefully scoop the neutralized material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Logical Framework for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Conclusion
The safe and effective disposal of this compound is a critical aspect of laboratory safety. By understanding its reactive nature and adhering to controlled neutralization protocols, researchers can mitigate risks and ensure that this valuable reagent is handled responsibly from acquisition to disposal. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
